molecular formula C38H70O4 B140455 18:1 Ethylene Glycol CAS No. 134141-38-1

18:1 Ethylene Glycol

Cat. No.: B140455
CAS No.: 134141-38-1
M. Wt: 591 g/mol
InChI Key: NKSOSPOXQKNIKJ-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18:1 Ethylene Glycol, also known chemically as 1,2-dioleoyl ethylene glycol, is a nonpolar lipid compound formed by the esterification of two oleic acid (18:1) chains to an ethylene glycol backbone . This structure makes it a valuable synthetic intermediate and model compound for researchers. Its primary research value lies in the study of nonpolar lipid systems and the synthesis of more complex oleic acid esters, where ethylene glycol serves as a fundamental polyol building block . As a neat oil, it is characterized by its hygroscopic nature and requires storage at -20°C to maintain stability for one year . This product, with the molecular formula C 38 H 70 O 4 and an exact mass of 590.527 g/mol , is provided for Research Use Only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18-
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InChI Key

NKSOSPOXQKNIKJ-CLFAGFIQSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC
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Molecular Formula

C38H70O4
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DSSTOX Substance ID

DTXSID40858840
Record name Ethane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate
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Molecular Weight

591.0 g/mol
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Physical Description

Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS]
Record name Polyoxyethylene dioleate
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CAS No.

928-24-5, 9005-07-6
Record name 1,1′-(1,2-Ethanediyl) di-(9Z)-9-octadecenoate
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Record name Dioleoyl ethylene glycol
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Record name Polyoxyethylene dioleate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-
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Record name Poly(oxy-1,2-ethanediyl), α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]
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Record name ETHYLENE GLYCOL DIOLEATE
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Record name Polyoxyethylene dioleate
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Foundational & Exploratory

what are the properties of 18:1 Ethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 18:1 Ethylene Glycol Derivatives in Research and Drug Development

Introduction

The term "this compound" is not a standard chemical descriptor but generally refers to molecules where an oleoyl (18:1) fatty acid is chemically linked to an ethylene glycol or a related oligo(ethylene glycol) moiety. In the context of biomedical research and pharmaceutical sciences, this term can encompass several distinct molecules, each with unique properties and applications. This guide provides a comprehensive technical overview of the three most relevant interpretations of "this compound": Diethylene Glycol Monooleate, 1,2-dioleoyl Ethylene Glycol, and 18:1 PEGylated Phospholipids. These compounds are pivotal in various drug delivery systems and as modulators of cellular processes.

Section 1: Diethylene Glycol Monooleate

Diethylene glycol monooleate is a nonionic surfactant and emulsifier where a single oleic acid molecule is esterified to a diethylene glycol hydrophilic head.[1][2] It is widely used in topical and transdermal drug formulations.[3]

Physicochemical Properties
PropertyValueReference
Synonyms PEG-2 Oleate, 2-(2-Hydroxyethoxy)ethyl oleate
Molecular Formula C22H42O4
Molecular Weight 370.57 g/mol
Appearance Clear red/brown liquid with a mild fatty odour.[2]
Boiling Point 472.2°C at 760 mmHg[4]
Density 0.933 - 0.943 g/cm³
Solubility Soluble in most oils.
HLB Value Approximately 5
Applications in Research and Drug Development

Diethylene glycol monooleate is primarily utilized as an excipient in pharmaceutical formulations due to its amphiphilic nature. Its key applications include:

  • Emulsifier and Stabilizer : It is used to form and stabilize oil-in-water and water-in-oil emulsions in creams, lotions, and other topical formulations.

  • Penetration Enhancer : In transdermal drug delivery systems, it enhances the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly ordered structure of intercellular lipids in the stratum corneum, thereby increasing their fluidity and reducing the diffusional resistance for drug molecules.

  • Component of Lipid-Based Nanoparticles : It can be incorporated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to encapsulate drugs, protect them from degradation, and provide controlled release and enhanced skin penetration.

Experimental Protocols

1. Synthesis of Diethylene Glycol Monooleate via Direct Esterification

This protocol describes the laboratory-scale synthesis of diethylene glycol monooleate.

  • Materials :

    • Oleic acid

    • Diethylene glycol (in molar excess, e.g., 3:1 ratio to oleic acid)

    • p-Toluenesulfonic acid (catalyst, 0.5-1.0 wt% of total reactants)

    • Toluene (for azeotropic water removal)

    • Nitrogen gas supply

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous sodium sulfate (for drying)

  • Equipment :

    • Four-necked round-bottom flask

    • Mechanical stirrer

    • Thermometer

    • Dean-Stark apparatus with condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure :

    • Assemble the reaction apparatus in a fume hood.

    • Charge the round-bottom flask with oleic acid, diethylene glycol, and toluene.

    • Add the p-toluenesulfonic acid catalyst.

    • Begin stirring and purge the system with nitrogen.

    • Heat the reaction mixture to 120-140°C.

    • Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined level.

    • After completion, cool the reaction mixture.

    • Neutralize the acid catalyst with a sodium bicarbonate solution.

    • Wash the crude product with water to remove any remaining catalyst and unreacted diethylene glycol.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude diethylene glycol monooleate.

    • Further purification can be achieved by vacuum distillation.

2. Preparation of a Diethylene Glycol Monooleate-Based Topical Cream

This protocol outlines the formulation of a simple oil-in-water cream.

  • Materials :

    • Diethylene Glycol Monooleate (Emulsifier)

    • Cetyl alcohol (Co-emulsifier, thickener)

    • Mineral oil (Oil phase)

    • Glycerin (Humectant)

    • Preservative (e.g., phenoxyethanol)

    • Purified water (Aqueous phase)

    • Active Pharmaceutical Ingredient (API)

  • Equipment :

    • Two beakers

    • Water bath or heating plate

    • Homogenizer or high-shear mixer

    • pH meter

  • Procedure :

    • Oil Phase Preparation : In one beaker, combine diethylene glycol monooleate, cetyl alcohol, and mineral oil. Heat to 70-75°C until all components have melted and the mixture is uniform. If the API is oil-soluble, dissolve it in this phase.

    • Aqueous Phase Preparation : In a separate beaker, combine purified water, glycerin, and the preservative. Heat to 70-75°C. If the API is water-soluble, dissolve it in this phase.

    • Emulsification : Slowly add the aqueous phase to the oil phase while stirring with a homogenizer. Continue homogenization for 5-10 minutes until a uniform emulsion is formed.

    • Cooling : Allow the emulsion to cool to room temperature with gentle stirring.

    • pH Adjustment : Check the pH of the cream and adjust if necessary using a suitable buffer.

    • Final Product : The resulting product is a stable oil-in-water cream.

Visualization

Synthesis_Workflow Reactants Reactants: Oleic Acid Diethylene Glycol Toluene Reaction Esterification Reaction (120-140°C) Reactants->Reaction Catalyst Catalyst: p-Toluenesulfonic Acid Catalyst->Reaction WaterRemoval Azeotropic Water Removal (Dean-Stark Trap) Reaction->WaterRemoval Neutralization Neutralization (Sodium Bicarbonate) WaterRemoval->Neutralization Purification Purification: Washing & Drying Neutralization->Purification SolventRemoval Solvent Removal (Rotary Evaporator) Purification->SolventRemoval Product Diethylene Glycol Monooleate SolventRemoval->Product

Caption: Workflow for the synthesis of Diethylene Glycol Monooleate.

Section 2: 1,2-dioleoyl Ethylene Glycol

1,2-dioleoyl Ethylene Glycol is a neutral lipid in which two oleic acid molecules are esterified to the two hydroxyl groups of an ethylene glycol molecule. It is a diacylglycerol analogue and has been shown to be an activator of Protein Kinase C (PKC).

Physicochemical Properties
PropertyValueReference
Synonyms Dioleoyl ethylene glycol, DEG(18:1/18:1)
Molecular Formula C38H70O4
Molecular Weight 590.96 g/mol
Appearance Neat oil
Storage Temperature -20°C
Applications in Research and Drug Development

The primary application of 1,2-dioleoyl ethylene glycol in research is as a tool to study cellular signaling pathways, particularly those involving Protein Kinase C (PKC).

  • Protein Kinase C Activation : 1,2-dioleoyl ethylene glycol activates PKC in the presence of phospholipids like phosphatidylserine. This makes it a useful compound for studying the downstream effects of PKC activation in various cell types. It has been suggested that diol lipids like this may be involved in maintaining basal PKC activity in cells.

  • Competitive Inhibition Studies : It has been used in studies to understand the binding of phorbol esters to PKC, where it acts as a competitive inhibitor of phorbol ester binding.

Experimental Protocols

1. Synthesis of 1,2-dioleoyl Ethylene Glycol

This protocol is a general method for the esterification of ethylene glycol with oleic acid.

  • Materials :

    • Ethylene glycol

    • Oleoyl chloride (2 molar equivalents)

    • Pyridine (solvent and acid scavenger)

    • Anhydrous diethyl ether (solvent)

    • Hydrochloric acid (for washing)

    • Saturated sodium bicarbonate solution (for washing)

    • Brine (for washing)

    • Anhydrous magnesium sulfate (for drying)

  • Equipment :

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure :

    • Dissolve ethylene glycol in pyridine in a round-bottom flask and cool the mixture in an ice bath.

    • Slowly add oleoyl chloride (dissolved in anhydrous diethyl ether) to the cooled solution via a dropping funnel with continuous stirring.

    • Allow the reaction to proceed at room temperature overnight.

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the 1,2-dioleoyl ethylene glycol using column chromatography on silica gel.

2. In Vitro Protein Kinase C Activity Assay

This protocol describes a method to measure the activation of PKC by 1,2-dioleoyl ethylene glycol.

  • Materials :

    • Purified Protein Kinase C

    • 1,2-dioleoyl Ethylene Glycol

    • Phosphatidylserine

    • Histone H1 (as a substrate)

    • [γ-³²P]ATP

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

    • Trichloroacetic acid (TCA)

    • Phosphocellulose paper discs

    • Scintillation counter

  • Equipment :

    • Microcentrifuge tubes

    • Water bath or incubator at 30°C

    • Filtration apparatus

    • Scintillation vials

  • Procedure :

    • Prepare a lipid mixture by co-sonicating 1,2-dioleoyl ethylene glycol and phosphatidylserine in the assay buffer to form vesicles.

    • In a microcentrifuge tube, combine the assay buffer, the lipid vesicle suspension, Histone H1, and purified PKC.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc and immersing it in cold 10% TCA.

    • Wash the discs several times with 5% TCA to remove unreacted [γ-³²P]ATP.

    • Wash the discs with ethanol and then ether, and allow them to dry.

    • Place the dry discs in scintillation vials with a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Visualization

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate phosphorylates DOEG 1,2-dioleoyl Ethylene Glycol (Exogenous Activator) DOEG->PKC_inactive activates (mimics DAG) PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse ExternalSignal External Signal ExternalSignal->PLC

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Section 3: 18:1 PEGylated Lipids

18:1 PEGylated lipids are amphiphilic molecules consisting of a lipid anchor with one or two 18:1 (oleoyl) fatty acid chains, a headgroup (commonly phosphoethanolamine, PE), and a polyethylene glycol (PEG) chain of a specific molecular weight. A common example is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-PEG). These lipids are crucial components of lipid nanoparticles (LNPs) used for drug delivery.

Physicochemical Properties
PropertyValue (for DOPE-PEG2000)Reference
Synonyms 18:1 PEG2000 PE, DOPE-PEG2000
Molecular Formula (C2H4O)nC43H80NO10P (average due to PEG polydispersity)
Average Molecular Weight ~2800 g/mol (PEG MW ~2000)
Appearance White to off-white solid
Storage Temperature -20°C
Applications in Research and Drug Development

18:1 PEGylated lipids are indispensable in the formulation of nanomedicines, particularly lipid-based nanoparticles for the delivery of nucleic acids (e.g., mRNA, siRNA) and small molecule drugs.

  • Steric Stabilization : The PEG chains form a hydrophilic corona on the surface of LNPs, providing steric hindrance that prevents particle aggregation and opsonization (the process of marking particles for phagocytosis). This "stealth" property prolongs the circulation half-life of the nanoparticles in the bloodstream.

  • Controlled Drug Release : The presence and density of PEG on the LNP surface can influence the rate of drug release.

  • Targeted Delivery : The end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate the specific delivery of the nanoparticle to target cells or tissues.

  • Modulation of Cellular Uptake : While PEGylation can reduce non-specific uptake by the mononuclear phagocyte system, it can also sometimes hinder uptake by target cells, a phenomenon known as the "PEG dilemma". The length of the PEG chain and the nature of the lipid anchor can be varied to optimize this balance.

Experimental Protocols

1. General Synthesis of an 18:1 PEG-PE Lipid

This protocol describes a common method for conjugating a PEG chain to a DOPE lipid.

  • Materials :

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Methoxy-PEG-succinimidyl carbonate (or other activated PEG derivative)

    • Triethylamine (base)

    • Anhydrous chloroform or dichloromethane (solvent)

    • Nitrogen or argon gas

  • Equipment :

    • Round-bottom flask

    • Magnetic stirrer

    • Syringe

    • Rotary evaporator

    • HPLC for purification

  • Procedure :

    • Dissolve DOPE in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add triethylamine to the solution.

    • Slowly add a solution of the activated PEG derivative in the same solvent to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting DOPE-PEG conjugate by preparative HPLC.

    • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

2. Preparation of PEGylated Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the formulation of LNPs using a microfluidic mixing method.

  • Materials :

    • Ionizable lipid (e.g., SM-102)

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • 18:1 PEG-lipid (e.g., DOPE-PEG2000)

    • mRNA

    • Ethanol

    • Citrate buffer (pH 4.0)

    • Phosphate-buffered saline (PBS, pH 7.4)

  • Equipment :

    • Microfluidic mixing device (e.g., NanoAssemblr)

    • Syringe pumps

    • Dialysis device (e.g., dialysis cassettes with appropriate molecular weight cut-off)

  • Procedure :

    • Lipid Phase Preparation : Dissolve the ionizable lipid, helper lipid, cholesterol, and 18:1 PEG-lipid in ethanol at the desired molar ratio.

    • Aqueous Phase Preparation : Dissolve the mRNA in the citrate buffer.

    • LNP Formulation : Using a microfluidic mixer, rapidly mix the lipid phase with the aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). This rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.

    • Dialysis : Dialyze the resulting LNP dispersion against PBS (pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the encapsulation of the mRNA and the stabilization of the LNPs.

    • Concentration and Sterilization : Concentrate the LNP suspension if necessary using ultrafiltration. Sterilize the final formulation by passing it through a 0.22 µm filter.

    • Characterization : Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Visualization

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP PEGylated LNP ApoE Apolipoprotein E (ApoE) LNP->ApoE binds Receptor Receptor (e.g., LDLR) ApoE->Receptor binds to Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA_release mRNA Release (Endosomal Escape) Endosome->mRNA_release Translation Translation mRNA_release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake pathway of a PEGylated lipid nanoparticle.

References

An In-depth Technical Guide to 18:1 Ethylene Glycol: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Ethylene Glycol, chemically known as 1,2-dioleoyl ethylene glycol or ethane-1,2-diyl dioleate, is a diester formed from the esterification of ethylene glycol with two molecules of oleic acid. This molecule is of significant interest in various scientific and industrial fields, including as a component in pharmaceutical formulations, a biolubricant, and a plasticizer. Its physicochemical properties, derived from the combination of a hydrophilic ethylene glycol backbone and two long, unsaturated oleoyl chains, make it a versatile compound. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization, with a focus on its applications relevant to drug development.

Chemical Structure and Properties

This compound is characterized by a central ethylene glycol moiety to which two oleic acid (18:1) chains are attached through ester linkages. The oleic acid chains contain a cis double bond at the C9 position.

Chemical and Physical Properties [1]

PropertyValue
Synonyms 1,2-dioleoyl ethylene glycol, Ethane-1,2-diyl dioleate, Ethylene dioleate
Molecular Formula C38H70O4
Molecular Weight 590.96 g/mol
Exact Mass 590.527 g/mol
Appearance Oily liquid

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of ethylene glycol with oleic acid. An alternative approach is the transesterification of a triglyceride source of oleic acid, such as soybean oil, with ethylene glycol.

Synthesis Methods

MethodReactantsCatalystTypical Conditions
Direct Esterification Ethylene glycol, Oleic acidp-Toluene sulfonic acid or Sulfuric acid160-190°C, 3-10 hours
Transesterification Soybean oil, Ethylene glycolLithium carbonate180-190°C, 10 hours
Experimental Protocol: Direct Esterification of Ethylene Glycol with Oleic Acid

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Ethylene glycol

  • Oleic acid

  • p-Toluene sulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add oleic acid (2 molar equivalents) and ethylene glycol (1 molar equivalent).

  • Add toluene to the flask.

  • Add p-toluene sulfonic acid (0.5% by weight of the fatty acid).

  • Heat the reaction mixture to reflux (typically 160-190°C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 3-10 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator to yield the crude 1,2-dioleoyl ethylene glycol.

  • The product can be further purified by column chromatography if necessary.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Expected Chemical Shifts for Soybean Ethylene Glycol Esters (a close analogue) [2]

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃ ~0.89 (m)~14.0
-(CH₂)n- ~1.27 (m)~22.5-31.5
-CH₂-C=O ~2.33 (m)~34.2
-CH₂-O-C=O ~4.19 (m)~65.9
-O-CH₂-CH₂-O- ~3.81 (m)~61.3
-CH=CH- ~5.32 (m)~127.9-130.2
C=O -~174.2
Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of 1,2-dioleoyl ethylene glycol and to elucidate its structure through fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed to assess the purity of the synthesized product and to quantify it in various matrices.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water

  • Detector: Evaporative Light Scattering Detector (ELSD) or UV detector (if derivatized)

  • Note: Due to the lack of a strong chromophore, derivatization with a UV-active agent may be necessary for sensitive UV detection.

Biological Role and Applications in Drug Development

1,2-Dioleoyl ethylene glycol is not known to be directly involved in signaling pathways. Its significance in a biological context primarily stems from its use as an excipient in pharmaceutical formulations and as a component in drug delivery systems.

The oleic acid moieties impart lipophilic properties to the molecule, which can enhance the solubility and permeability of poorly water-soluble drugs. The ethylene glycol backbone provides a degree of hydrophilicity. This amphiphilic nature is beneficial for the formation of emulsions and other drug delivery vehicles.

The use of polyethylene glycol (PEG) in drug delivery is well-established for its ability to improve the pharmacokinetic properties of therapeutic agents.[3][4][5] While 1,2-dioleoyl ethylene glycol is a small molecule and not a polymer like PEG, it shares the fundamental ethylene glycol unit. Its derivatives and related compounds are explored for their potential in creating novel drug carriers.

Experimental and Logical Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification Reactants Ethylene Glycol + Oleic Acid Reaction Esterification (160-190°C) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Crude Product Crude this compound Reaction->Crude Product Work-up Washing Neutralization and Washing Crude Product->Washing Drying Drying and Solvent Removal Washing->Drying Pure Product Purified this compound Drying->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Interpretation Sample Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structure Structure Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

References

An In-depth Technical Guide to 1,2-Dioleoyl Ethylene Glycol (CAS Number: 928-24-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dioleoyl ethylene glycol (CAS No. 928-24-5), a nonpolar lipid with significant potential in biochemical research and pharmaceutical applications. This document details its chemical and physical properties, provides insights into its synthesis and analysis, explores its biological role as a protein kinase C (PKC) activator, and discusses its applications in drug delivery systems. Experimental protocols and quantitative data are presented to facilitate its practical use in a laboratory setting.

Introduction

1,2-Dioleoyl ethylene glycol, also known as 1,2-di-(9Z-octadecenoyl) ethylene glycol or DEG(18:1(9Z)/18:1(9Z)), is a diester formed from the esterification of ethylene glycol with two molecules of oleic acid. Its CAS number is 928-24-5. As a diacylglycerol (DAG) analog, it plays a crucial role as a second messenger in various cellular signaling pathways, primarily through the activation of protein kinase C (PKC). This property makes it a valuable tool for studying signal transduction and a potential component in advanced drug delivery systems.

Physicochemical Properties

The physicochemical properties of 1,2-dioleoyl ethylene glycol are summarized in the table below. It is a liquid at room temperature and should be stored at -20°C for long-term stability.

PropertyValueReference
CAS Number 928-24-5N/A
Molecular Formula C₃₈H₇₀O₄[1]
Molecular Weight 590.96 g/mol [1]
Appearance LiquidInferred from product descriptions
Purity (by TLC) >99%Inferred from product descriptions
Storage Temperature -20°CInferred from product descriptions
Solubility Soluble in organic solvents such as chloroform and methanol.Inferred from general lipid properties

Synthesis and Purification

Synthesis: Esterification of Ethylene Glycol with Oleic Acid

A common method for synthesizing 1,2-dioleoyl ethylene glycol is the direct esterification of ethylene glycol with oleic acid.[2][3][4]

Materials:

  • Ethylene glycol

  • Oleic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine ethylene glycol (1 molar equivalent) and oleic acid (2.2 molar equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5% by weight of the reactants) and a suitable volume of toluene to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux (typically 120-150°C) and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether and wash it sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 1,2-dioleoyl ethylene glycol.

Purification

The crude product can be purified using column chromatography on silica gel.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Protocol:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified 1,2-dioleoyl ethylene glycol.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acid esters. For the analysis of 1,2-dioleoyl ethylene glycol, a derivatization step to form more volatile compounds may be beneficial.

Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):

  • Dissolve a known amount of 1,2-dioleoyl ethylene glycol in a solution of methanolic HCl or BF₃-methanol.

  • Heat the mixture at 60-80°C for a specified time (e.g., 1-2 hours) to convert the oleic acid esters to their corresponding methyl esters.

  • After cooling, extract the FAMEs with a nonpolar solvent like hexane.

  • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • The hexane solution containing the FAMEs is then ready for GC-MS analysis.

GC-MS Conditions (General):

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

  • Injector Temperature: 250-280°C.

  • Oven Program: A temperature gradient program, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure the elution of all components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to analyze diacylglycerols and related lipids.

HPLC Conditions (General):

  • Column: A C18 or C8 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and isopropanol or methanol and water.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (if the molecule is derivatized with a chromophore).

  • Flow Rate: Typically 1 mL/min.

Biological Activity: Protein Kinase C Activation

1,2-Dioleoyl ethylene glycol, as a diacylglycerol analog, is a potent activator of Protein Kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

The activation of conventional and novel PKC isoforms is initiated by the binding of diacylglycerol to the C1 domain of the enzyme. This binding event induces a conformational change that relieves autoinhibition and promotes the translocation of PKC to the cell membrane, where it can phosphorylate its downstream targets. For conventional PKC isoforms (cPKCs), this process is also dependent on an increase in intracellular calcium concentrations, which binds to the C2 domain. Novel PKC isoforms (nPKCs), such as PKCδ and PKCε, do not require calcium for their activation.

The signaling pathway for PKC activation by diacylglycerol is depicted below.

PKC_Activation ext_signal External Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase ext_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Dioleoyl Ethylene Glycol (Diacylglycerol Analog) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Inactive PKC dag->pkc ca2 Ca²⁺ er->ca2 releases ca2->pkc active_pkc Active PKC (at membrane) pkc->active_pkc translocates and activates downstream Downstream Substrate Phosphorylation active_pkc->downstream response Cellular Response downstream->response

PKC Activation Pathway

Applications in Drug Delivery

The lipid nature of 1,2-dioleoyl ethylene glycol makes it a suitable component for lipid-based drug delivery systems, such as liposomes and lipid nanoparticles.

Liposome Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The inclusion of 1,2-dioleoyl ethylene glycol in a liposomal formulation can influence its physical properties, such as membrane fluidity and stability.

Experimental Workflow for Liposome Preparation (Thin-Film Hydration Method): A general workflow for preparing liposomes is illustrated below.

Liposome_Preparation start Start: Lipids in Organic Solvent (e.g., 1,2-Dioleoyl Ethylene Glycol, Phospholipids, Cholesterol) evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation film Thin Lipid Film Formation evaporation->film hydration Hydration with Aqueous Buffer (containing hydrophilic drug) film->hydration mlv Multilamellar Vesicles (MLVs) Formation hydration->mlv sizing Sizing (Extrusion or Sonication) mlv->sizing suv Small Unilamellar Vesicles (SUVs) or Large Unilamellar Vesicles (LUVs) sizing->suv purification Purification (e.g., Gel Filtration to remove unencapsulated drug) suv->purification final Final Liposome Formulation purification->final

Liposome Preparation Workflow
Factors Affecting Drug Encapsulation Efficiency

The efficiency of drug encapsulation in liposomes containing 1,2-dioleoyl ethylene glycol can be influenced by several factors, as summarized in the table below.

FactorEffect on Encapsulation EfficiencyRationale
Drug Properties Hydrophilic vs. HydrophobicHydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer.
Lipid Composition Can increase or decreaseThe inclusion of charged lipids can enhance the encapsulation of oppositely charged drugs. Cholesterol can modulate membrane rigidity.
Preparation Method VariesMethods like reverse-phase evaporation can lead to higher encapsulation of hydrophilic drugs compared to thin-film hydration.
pH Gradient Increases for ionizable drugsAn established pH gradient between the interior and exterior of the liposome can drive the accumulation of weakly acidic or basic drugs inside.

Stability

The stability of 1,2-dioleoyl ethylene glycol is an important consideration for its storage and application. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of double bonds in the oleoyl chains also makes it prone to oxidation. It is recommended to store the compound under an inert atmosphere and at low temperatures to minimize degradation.

Conclusion

1,2-Dioleoyl ethylene glycol (CAS 928-24-5) is a versatile molecule with significant utility in cell biology research and potential for pharmaceutical development. Its role as a diacylglycerol analog allows for the specific activation of protein kinase C, providing a valuable tool for dissecting cellular signaling pathways. Furthermore, its lipid nature makes it a promising component for the formulation of advanced drug delivery systems. This guide provides foundational knowledge and practical protocols to aid researchers in harnessing the potential of this important compound.

References

An In-depth Technical Guide to 18:1 Ethylene Glycol Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 18:1 Ethylene Glycol esters. The "18:1" designation refers to the oleic acid moiety, an eighteen-carbon monounsaturated fatty acid, which is esterified with ethylene glycol. This can result in two primary compounds: Ethylene Glycol Monooleate and Ethylene Glycol Dioleate. This document will address both, providing detailed information for researchers and professionals in drug development and related scientific fields.

Core Concepts and Definitions

Ethylene glycol esters of oleic acid are non-ionic surfactants with applications as emulsifiers, emollients, and lubricants. The fundamental structures consist of a hydrophilic ethylene glycol head and a lipophilic oleic acid tail.

  • Ethylene Glycol Monooleate: Comprises one molecule of oleic acid esterified to one of the hydroxyl groups of ethylene glycol.

  • Ethylene Glycol Dioleate: Comprises two molecules of oleic acid esterified to both hydroxyl groups of ethylene glycol.[1]

The properties and applications of these esters can be influenced by the degree of esterification and the potential for polymerization of the ethylene glycol unit, leading to poly(ethylene glycol) (PEG) esters. This guide focuses on the simple, non-polymerized esters.

Physicochemical Properties

The quantitative data for Ethylene Glycol Monooleate and Dioleate are summarized in the tables below for easy comparison. It is important to note that some of the available data pertains to poly(ethylene glycol) esters, which can have varying chain lengths of the PEG component.

Table 1: Physicochemical Properties of Ethylene Glycol Monooleate (and related PEG Monooleates)
PropertyValueNotes
Molecular Formula C₂₀H₃₈O₃For the simple monoester
Molecular Weight 342.5 g/mol Calculated for C₂₀H₃₈O₃
Appearance Light yellow viscous liquid[2]
Solubility Dispersible in water; soluble in ethanol, isopropanol, toluene, and acetone. Miscible with fatty oils and paraffin.[2]
Density ~1.034 g/mL at 25°CFor poly(ethylene glycol) monooleate[2]
Boiling Point >260°CFor poly(ethylene glycol) monooleate[2]
Flash Point 113°CFor poly(ethylene glycol) monooleate
Refractive Index n20/D 1.464 - 1.468For poly(ethylene glycol) monooleate
Acid Value ≤ 1 mg KOH/gFor poly(ethylene glycol) monooleate
Saponification Value 105 - 120 (for n≈5-6) or 65 - 85 (for n≈10)For poly(ethylene glycol) monooleate
Hydroxyl Value 50 - 70 (for n≈5-6) or 65 - 90 (for n≈10)For poly(ethylene glycol) monooleate
Iodine Value 50 - 60 (for n≈5-6) or 27 - 34 (for n≈10)For poly(ethylene glycol) monooleate
Table 2: Physicochemical Properties of Ethylene Glycol Dioleate (1,2-Dioleoyl Ethylene Glycol)
PropertyValueNotes
Molecular Formula C₃₈H₇₀O₄
Molecular Weight 590.96 g/mol
Appearance --
Solubility Dispersible in water; soluble in toluene, ethanol, and acetone
Density 0.945 g/mL at 25°C
Boiling Point >260°C
Melting Point -15°C
Refractive Index n20/D 1.471
Acid Value ≤ 4 mg KOH/g
Hydroxyl Value ≤ 10 mg KOH/g

Experimental Protocols

Synthesis of this compound Esters

The synthesis of ethylene glycol oleates is typically achieved through direct esterification or transesterification.

1. Direct Esterification of Oleic Acid and Ethylene Glycol

This method involves the reaction of oleic acid with ethylene glycol, usually in the presence of an acid catalyst.

  • Materials: Oleic acid, ethylene glycol, p-toluenesulfonic acid (catalyst).

  • Procedure:

    • Combine oleic acid and ethylene glycol in a molar ratio appropriate for the desired product (1:1 for the monoester, 2:1 for the diester, often with an excess of the alcohol to drive the reaction).

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5% by weight of the fatty acid).

    • Heat the reaction mixture to 180-190°C with constant stirring and nitrogen bubbling.

    • Continuously remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

    • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a certain threshold (e.g., < 3 mg KOH/g).

    • After completion, cool the mixture and purify the product by washing with distilled water to remove the excess glycol and catalyst.

2. Enzymatic Synthesis of Ethylene Glycol Oleate

Enzymatic synthesis offers a milder and more specific alternative to chemical catalysis.

  • Materials: Oleic acid, ethylene glycol, immobilized lipase (e.g., from Candida antarctica).

  • Procedure:

    • Combine oleic acid and ethylene glycol in a solvent-free system. A molar ratio of 1:2 (acid to alcohol) has been shown to be effective.

    • Add the immobilized lipase (e.g., 1% w/w).

    • Maintain the reaction at a controlled temperature (e.g., 70°C) with agitation (e.g., 600 rpm).

    • Monitor the conversion of oleic acid to the ester over time. High conversions (up to 99%) can be achieved within 32 hours.

    • The enzyme can be recovered by filtration and potentially reused.

Analytical Methods for Ethylene Glycol Esters

The analysis of ethylene glycol and its esters in various matrices is crucial for quality control and research.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a primary method for the analysis of ethylene glycol and its esters. Sample preparation may involve acidification, esterification (for the free glycol), and extraction into an organic solvent. Internal standards are necessary for accurate quantification.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with an evaporative light scattering detector (ELSD) can be used to separate and quantify polyethylene glycol fatty acid esters. This method can separate oligomers based on the number of ethylene oxide units.

Biological Pathways and Significance

While specific signaling pathways for this compound esters are not well-documented, their biological impact is primarily understood through the metabolism of their constituent parts: ethylene glycol and oleic acid. Upon ingestion or absorption, these esters are likely hydrolyzed by esterases into ethylene glycol and oleic acid.

Metabolic Pathway of Ethylene Glycol

The metabolic fate of ethylene glycol is of significant toxicological concern. It is metabolized in the liver through a series of oxidation steps.

Metabolic Pathway of Ethylene Glycol Ethylene Glycol Ethylene Glycol Glycoaldehyde Glycoaldehyde Ethylene Glycol->Glycoaldehyde Alcohol Dehydrogenase Glycolic Acid Glycolic Acid Glycoaldehyde->Glycolic Acid Aldehyde Dehydrogenase Glyoxylic Acid Glyoxylic Acid Glycolic Acid->Glyoxylic Acid Glycolate Oxidase Oxalic Acid Oxalic Acid Glyoxylic Acid->Oxalic Acid Lactate Dehydrogenase Glycine Glycine Glyoxylic Acid->Glycine Alpha-hydroxy-beta-ketoadipic acid Alpha-hydroxy-beta-ketoadipic acid Glyoxylic Acid->Alpha-hydroxy-beta-ketoadipic acid

Metabolic pathway of ethylene glycol.

The accumulation of metabolites, particularly glycolic acid and oxalic acid, is responsible for the toxicity associated with ethylene glycol ingestion. Glycolic acid contributes to metabolic acidosis, while oxalic acid can precipitate as calcium oxalate crystals, leading to renal damage.

Fate of Oleic Acid

Oleic acid, being a common dietary fatty acid, is readily metabolized through beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other lipids.

Conclusion

The this compound esters, encompassing both the monooleate and dioleate forms, are versatile non-ionic surfactants with well-characterized physicochemical properties. Their synthesis can be achieved through both chemical and enzymatic routes, with the latter offering a more sustainable approach. While they do not appear to have specific signaling roles, their biological significance is tied to the metabolism of ethylene glycol and oleic acid. A thorough understanding of these properties and pathways is essential for their safe and effective application in research, drug development, and various industrial formulations.

References

An In-depth Technical Guide to the Solubility of 18:1 Ethylene Glycol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 18:1 Ethylene Glycol, a non-ionic surfactant critical in various scientific and industrial applications, including pharmaceutical formulations. This document details its solubility profile in common organic solvents, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound, chemically known as Oleyl Ethylene Glycol or more formally as Polyethylene Glycol Monooleyl Ether, is a non-ionic surfactant. Its structure consists of a hydrophobic oleyl group (derived from oleic acid, an 18-carbon monounsaturated fatty acid) and a hydrophilic polyethylene glycol (PEG) chain. The length of this PEG chain can vary, which significantly influences its properties, including solubility.

This compound is identified by the CAS Number 9004-98-2 . Commercially, it is available under various trade names, such as Brij™ 92, Brij™ 96, Brij™ 97, and Brij™ 98. The numerical designation in these trade names typically corresponds to the average number of ethylene oxide units in the polyethylene glycol chain, which in turn affects the hydrophilic-lipophilic balance (HLB) of the surfactant. For the purpose of this guide, "this compound" will be used as a general term, with specific examples provided where data is available.

Solubility of this compound in Organic Solvents

The solubility of this compound is a function of its molecular structure, specifically the length of the hydrophilic polyoxyethylene chain, and the polarity of the solvent. Generally, as the length of the polyoxyethylene chain increases, the water solubility increases, while the solubility in non-polar organic solvents may decrease.

The following table summarizes the available quantitative and qualitative solubility data for different variants of this compound in a range of common organic solvents. It is important to note that precise quantitative data for this compound is not extensively published in publicly available literature.

SolventChemical ClassPolarityThis compound Variant (CAS 9004-98-2)SolubilityTemperature (°C)Citation
Methanol Polar ProticHighPolyoxyethylene (2) oleyl ether (Brij™ 92)Data Not Available-
Polyoxyethylene (10) oleyl ether (Brij™ 96/97)Data Not Available-
Polyoxyethylene (20) oleyl ether (Brij™ 98)Data Not Available-
Ethanol Polar ProticHighPolyoxyethylene (10) oleyl ether (Brij™ 97)SolubleRoom Temperature[1]
Polyoxyethylene (20) oleyl ether (Brij™ 98)SolubleRoom Temperature[2][3]
Acetone Polar AproticMediumPolyoxyethylene (2) oleyl ether (Brij™ 92)Data Not Available-
Polyoxyethylene (10) oleyl ether (Brij™ 96/97)Data Not Available-
Polyoxyethylene (20) oleyl ether (Brij™ 98)Data Not Available-
Dimethyl Sulfoxide (DMSO) Polar AproticHighPolyoxyethylene (2) oleyl ether (Brij™ 92)Data Not Available-
Polyoxyethylene (10) oleyl ether (Brij™ 96/97)Data Not Available-
Polyoxyethylene (20) oleyl ether (Brij™ 98)100 mg/mLNot Specified[4]
Chloroform Non-polarLowPolyoxyethylene (2) oleyl ether (Brij™ 92)Data Not Available-
Polyoxyethylene (10) oleyl ether (Brij™ 96/97)Data Not Available-
Polyoxyethylene (20) oleyl ether (Brij™ 98)Data Not Available-

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Solute: this compound (specify the exact grade/ethoxylation number)

  • Solvents: High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, Chloroform)

  • Apparatus:

    • Analytical balance

    • Glass vials with screw caps and PTFE septa

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

    • HPLC column suitable for surfactant analysis (e.g., C8 or C18 reversed-phase)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess is to ensure that a saturated solution is formed.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. A preliminary time-course study is recommended to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solute.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Reporting

The solubility should be reported in standard units such as mg/mL or g/100 mL, along with the specific this compound variant, the solvent used, and the temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh Excess Solute prep_solvent Add Known Volume of Solvent prep_solute->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial equilibration Agitate at Constant Temperature (24-72 hours) prep_vial->equilibration settle Allow to Settle equilibration->settle centrifuge Centrifuge settle->centrifuge sample Withdraw Supernatant centrifuge->sample filter Filter (0.22 µm) sample->filter dilute Dilute Sample filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, highlighting the importance of the degree of ethoxylation in determining its solubility profile. While comprehensive quantitative data remains limited in public literature, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers and drug development professionals. The standardized methodology ensures that reliable and reproducible solubility data can be generated, which is essential for formulation development and other applications where the solubility of this versatile surfactant is a critical parameter. Further research to quantify the solubility of various grades of this compound in a wider range of organic solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Hygroscopic Nature of 1,2-Dioleoyl Ethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2-Dioleoyl Ethylene Glycol

1,2-Dioleoyl ethylene glycol is a diester formed from the esterification of ethylene glycol with two molecules of oleic acid. Ethylene glycol is a simple diol known for its hygroscopic (water-absorbing) nature, a property attributed to its two hydroxyl groups that readily form hydrogen bonds with water molecules[1][2][3][4]. Oleic acid is a monounsaturated omega-9 fatty acid, characterized by a long, non-polar hydrocarbon chain, rendering it hydrophobic.

The combination of a hydrophilic ethylene glycol backbone and two long, hydrophobic oleoyl chains results in an amphipathic molecule. The esterification process consumes the hydroxyl groups of ethylene glycol, which are primary sites for hydrogen bonding with water. Consequently, 1,2-dioleoyl ethylene glycol is expected to be significantly less hygroscopic than ethylene glycol itself and likely to be classified as non-hygroscopic or only slightly hygroscopic. Its large non-polar surface area would further limit its interaction with atmospheric moisture. A structurally similar compound, 1,2-dipalmitoyl ethylene glycol, is a fatty acid ester used in various industrial applications[5].

Diagram: Chemical Structure of 1,2-Dioleoyl Ethylene Glycol

Figure 1. Chemical Structure of 1,2-Dioleoyl Ethylene Glycol cluster_backbone Ethylene Glycol Backbone cluster_oleoyl1 Oleoyl Chain 1 cluster_oleoyl2 Oleoyl Chain 2 O1 O C1 CH2 O1->C1 C2 CH2 C1->C2 O2 O C2->O2 CO1 C=O CO1->O1 Chain1 (CH2)7-CH=CH-(CH2)7-CH3 Chain1->CO1 CO2 C=O CO2->O2 Chain2 (CH2)7-CH=CH-(CH2)7-CH3 Chain2->CO2

Caption: Chemical structure of 1,2-dioleoyl ethylene glycol.

Expected Hygroscopic Nature and Quantitative Data Summary

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. This property is critical in the handling, storage, and formulation of chemical compounds, particularly in the pharmaceutical industry where moisture can affect stability and efficacy.

Given the chemical structure of 1,2-dioleoyl ethylene glycol, it is anticipated to have very low hygroscopicity. The two hydroxyl groups of the parent ethylene glycol, which are responsible for its water-absorbing properties, are masked by the bulky, hydrophobic oleoyl chains through ester linkages. While no specific quantitative data for 1,2-dioleoyl ethylene glycol exists in the reviewed literature, a comparative summary of the hygroscopic nature of related compounds is presented below.

CompoundChemical FormulaKey Structural FeaturesExpected Hygroscopicity
Ethylene GlycolC₂H₆O₂Two hydroxyl groupsHighly Hygroscopic
Oleic AcidC₁₈H₃₄O₂Long hydrocarbon chain, one carboxyl groupNon-hygroscopic
1,2-Dioleoyl Ethylene Glycol (Predicted) C₃₈H₇₀O₄ Esterified glycol, two long hydrocarbon chains Non-hygroscopic to Slightly Hygroscopic
GlycerolC₃H₈O₃Three hydroxyl groupsHighly Hygroscopic

Experimental Protocols for Determining Hygroscopicity

To empirically determine the hygroscopic nature of 1,2-dioleoyl ethylene glycol, several established methods can be employed. These protocols allow for the quantitative measurement of moisture uptake under controlled conditions.

3.1. Gravimetric Sorption Analysis

This method involves exposing a sample to a controlled humidity environment and measuring the change in mass over time.

  • Apparatus: A climate-controlled chamber or desiccator containing a saturated salt solution to maintain a constant relative humidity (RH), and an analytical balance.

  • Procedure:

    • Dry a known mass of the 1,2-dioleoyl ethylene glycol sample in a vacuum oven to a constant weight.

    • Place the dried sample in the climate-controlled chamber at a specific RH and temperature.

    • Periodically remove the sample and weigh it until a constant weight is achieved, indicating equilibrium.

    • The percentage of water absorbed is calculated as: ((W_f - W_i) / W_i) * 100, where W_f is the final weight and W_i is the initial dry weight.

  • Data Analysis: A sorption isotherm can be generated by performing the experiment at various RH levels.

3.2. Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated and automated gravimetric technique that measures the rate and amount of water vapor sorption.

  • Apparatus: A DVS instrument.

  • Procedure:

    • A microbalance continuously weighs a sample as the RH of the surrounding gas stream is precisely varied.

    • The instrument can be programmed to change the RH in a stepwise manner, allowing for the determination of sorption and desorption kinetics.

  • Data Analysis: Provides detailed information on the critical humidity points and the kinetics of moisture uptake.

3.3. Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content of a sample that has been exposed to a humid environment.

  • Apparatus: A TGA instrument.

  • Procedure:

    • Expose a sample of 1,2-dioleoyl ethylene glycol to a specific RH until equilibrium is reached.

    • Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen).

    • The weight loss at temperatures corresponding to the boiling point of water indicates the amount of absorbed moisture.

Diagram: Experimental Workflow for Hygroscopicity Testing

Figure 2. Workflow for Hygroscopicity Determination cluster_prep Sample Preparation cluster_exposure Controlled Humidity Exposure cluster_measurement Measurement cluster_analysis Data Analysis Start Start with 1,2-dioleoyl ethylene glycol sample Dry Dry sample to constant weight Start->Dry Expose Expose to controlled Relative Humidity (RH) Dry->Expose Weigh Periodically weigh sample (Gravimetric Method) Expose->Weigh Gravimetric TGA Perform TGA analysis Expose->TGA TGA DVS Use DVS for automated measurement Expose->DVS DVS Calculate Calculate % water uptake Weigh->Calculate TGA->Calculate DVS->Calculate Isotherm Generate sorption isotherm Calculate->Isotherm

Caption: A generalized workflow for determining hygroscopicity.

Implications for Drug Development

The low anticipated hygroscopicity of 1,2-dioleoyl ethylene glycol would be a significant advantage in drug development. Hygroscopic excipients can lead to challenges in formulation, such as powder caking, altered dissolution rates, and chemical degradation of the active pharmaceutical ingredient (API).

As a non-hygroscopic lipid-based excipient, 1,2-dioleoyl ethylene glycol could potentially be used in:

  • Lipid-based drug delivery systems: Such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles, to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Topical and transdermal formulations: Where its amphipathic nature could aid in skin penetration, and its low hygroscopicity would contribute to the stability of the formulation.

  • As a component of controlled-release formulations: Its hydrophobic nature could be leveraged to modulate the release rate of an API.

Diagram: Potential Role in a Signaling Pathway

While there is no known direct signaling role for 1,2-dioleoyl ethylene glycol, as a lipid molecule, it could potentially interact with cell membranes and influence lipid-mediated signaling pathways. For instance, it could be metabolized to release oleic acid, which is known to be involved in various cellular processes.

Figure 3. Hypothetical Cellular Interaction Pathway cluster_uptake Cellular Uptake cluster_metabolism Metabolism cluster_signaling Downstream Signaling Compound 1,2-Dioleoyl Ethylene Glycol Membrane Cell Membrane Interaction Compound->Membrane Metabolized Metabolized by Lipases Membrane->Metabolized OleicAcid Release of Oleic Acid Metabolized->OleicAcid EthyleneGlycol Release of Ethylene Glycol Metabolized->EthyleneGlycol PKC Activation of Protein Kinase C (PKC) OleicAcid->PKC GeneExpression Alteration of Gene Expression PKC->GeneExpression

Caption: A hypothetical pathway of cellular interaction.

Conclusion

Based on its chemical structure, 1,2-dioleoyl ethylene glycol is predicted to be a non-hygroscopic to slightly hygroscopic compound. This property, combined with its lipid nature, makes it a potentially valuable excipient in pharmaceutical formulations, particularly for enhancing the delivery of hydrophobic drugs. Empirical determination of its hygroscopicity using standard methods such as gravimetric analysis, DVS, or TGA is recommended to confirm this theoretical assessment and to fully characterize its physicochemical properties for applications in drug development.

References

An In-depth Technical Guide to 18:1 Ethylene Glycol as a Nonpolar Lipid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 18:1 Ethylene Glycol, chemically known as 1,2-di-(9Z-octadecenoyl) ethylene glycol, classifying it as a nonpolar lipid. While ethylene glycol is a polar molecule, its esterification with two oleic acid (18:1) chains results in a molecule dominated by the hydrophobic properties of its long fatty acid tails. This guide delves into the synthesis, physicochemical properties, and experimental protocols for the characterization of this and similar long-chain fatty acid diesters. Particular emphasis is placed on the determination of its nonpolar character. This document serves as a resource for researchers in lipid chemistry, drug formulation, and material science who are interested in the properties and applications of synthetic neutral lipids.

Introduction to Lipid Polarity

Lipids are a broad group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, and phospholipids[1]. A defining characteristic of lipids is their solubility in nonpolar organic solvents and general insolubility in water[2][3]. The polarity of a lipid molecule is determined by the balance between its polar "head" group and its nonpolar "tail" group(s).

  • Nonpolar Lipids: These lipids, such as triglycerides and wax esters, are characterized by a small or absent polar head group and long, hydrophobic hydrocarbon chains. Their overall molecular structure is dominated by nonpolar characteristics, leading to high solubility in nonpolar solvents and very low solubility in polar solvents like water.

  • Polar Lipids: These lipids, including phospholipids and glycolipids, possess a significant polar head group (e.g., a phosphate or sugar moiety) in addition to their nonpolar tails. This dual nature makes them amphipathic, allowing them to form structures like lipid bilayers in aqueous environments.

This compound falls into the category of nonpolar lipids. It is a diester formed from the reaction of one molecule of ethylene glycol with two molecules of oleic acid. The two long, nonpolar oleic acid chains significantly outweigh the polarity of the small ethylene glycol head group, rendering the entire molecule hydrophobic.

Synthesis and Structure of this compound

The synthesis of this compound is typically achieved through the direct esterification of oleic acid and ethylene glycol. This reaction involves the formation of ester bonds between the carboxylic acid groups of the oleic acid and the hydroxyl groups of the ethylene glycol, with the removal of water.

A logical workflow for the synthesis and subsequent characterization of this compound is presented below.

Synthesis_and_Characterization_Workflow Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization Reactants Oleic Acid (18:1) + Ethylene Glycol Esterification Direct Esterification (Acid Catalyst, Heat) Reactants->Esterification Purification Purification (e.g., Liquid-Liquid Extraction, Chromatography) Esterification->Purification Product 1,2-dioleoyl ethylene glycol (this compound) Purification->Product Structure Structural Analysis (NMR, FT-IR, Mass Spectrometry) Product->Structure Polarity Polarity Assessment (TLC, RP-HPLC, Solubility Tests) Product->Polarity

Figure 1: Workflow for the synthesis and characterization of this compound.

The molecular structure of this compound highlights the dominance of its nonpolar components. The diagram below illustrates the small polar region of the ethylene glycol-derived head group in contrast to the extensive nonpolar fatty acid tails.

Molecular_Polarity Molecular Polarity of this compound cluster_molecule cluster_polar Polar Region cluster_nonpolar Nonpolar Region Molecule 1,2-dioleoyl ethylene glycol Head Ethylene Glycol Backbone (-O-CH2-CH2-O-) Molecule->Head composed of Tail1 Oleic Acid Tail 1 (C18H33-) Molecule->Tail1 composed of Tail2 Oleic Acid Tail 2 (C18H33-) Molecule->Tail2 composed of

Figure 2: Conceptual diagram of the polar and nonpolar regions of this compound.

Quantitative Data on Polarity

The table below summarizes relevant physicochemical properties that inform the nonpolar classification of this compound.

Compound/ClassMolecular FormulaMolar Mass ( g/mol )Key Polarity-Related PropertiesReference(s)
Oleic Acid C₁₈H₃₄O₂282.47Insoluble in water; soluble in organic solvents.
Ethylene Glycol C₂H₆O₂62.07Miscible with water; soluble in polar organic solvents.
Wax Esters VariableVariableGenerally insoluble in water; soluble in nonpolar organic solvents like hexane, benzene, and chloroform.
Fatty Acid Esters VariableVariableSolubility in water decreases as the hydrocarbon chain length increases.
1,2-dioleoyl ethylene glycol C₃₈H₇₀O₄590.96Expected to be insoluble in water and soluble in nonpolar organic solvents, based on its structure.N/A

Experimental Protocols

Synthesis of 1,2-dioleoyl Ethylene Glycol

The following protocol is a representative method for the synthesis of 1,2-dioleoyl ethylene glycol via direct esterification, based on procedures for similar fatty acid esters.

Materials:

  • Oleic acid (2 molar equivalents)

  • Ethylene glycol (1 molar equivalent, can be in excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid, ~0.5% by weight of the fatty acid)

  • Anhydrous toluene (as a solvent to facilitate water removal)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Procedure:

  • Reaction Setup: In the three-necked round-bottom flask, combine oleic acid, ethylene glycol, the acid catalyst, and toluene.

  • Esterification: Heat the mixture to reflux (approximately 110-140°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction for several hours until no more water is collected, indicating the reaction is complete.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Washing: Wash the organic layer with brine to remove any remaining aqueous contaminants.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the toluene using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure 1,2-dioleoyl ethylene glycol.

Polarity Determination by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to qualitatively assess the polarity of a lipid. Nonpolar lipids will travel further up the TLC plate with a nonpolar mobile phase compared to polar lipids.

Materials:

  • Silica gel TLC plates

  • Sample of 1,2-dioleoyl ethylene glycol dissolved in a nonpolar solvent (e.g., hexane or chloroform)

  • Lipid standards (e.g., triolein as a nonpolar standard, phosphatidylcholine as a polar standard)

  • TLC developing chamber

  • Mobile phase: A common solvent system for neutral lipids is a mixture of hexane, diethyl ether, and acetic acid (e.g., in a ratio of 80:20:1 v/v/v).

  • Visualization reagent (e.g., iodine vapor or a primuline spray)

Procedure:

  • Preparation: Prepare the mobile phase and pour it into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and seal the chamber.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample and the standards onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots using iodine vapor (which will stain the lipids brown) or by spraying with a fluorescent dye like primuline and viewing under UV light.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A high Rf value, similar to that of the triolein standard, indicates low polarity.

Polarity Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In this technique, nonpolar molecules have a stronger interaction with the nonpolar stationary phase and thus elute later than polar molecules.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a suitable detector for lipids (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)).

  • Reversed-phase column (e.g., C18 or C8).

Mobile Phase:

  • A typical mobile phase for lipid analysis involves a gradient of a nonpolar solvent (e.g., acetonitrile or isopropanol) and a more polar solvent (e.g., water or methanol).

Procedure:

  • Sample Preparation: Dissolve the 1,2-dioleoyl ethylene glycol sample in a suitable solvent, such as a mixture of chloroform and methanol.

  • Method Development: Develop a gradient elution method that starts with a higher proportion of the polar solvent and gradually increases the proportion of the nonpolar solvent.

  • Injection and Analysis: Inject the sample onto the column and run the gradient method. The retention time of the compound is a measure of its hydrophobicity.

  • Interpretation: A long retention time for 1,2-dioleoyl ethylene glycol, especially in comparison to more polar lipid standards, confirms its nonpolar character.

Conclusion

This compound, or 1,2-dioleoyl ethylene glycol, is appropriately classified as a nonpolar lipid due to the overwhelming hydrophobic contribution of its two long oleic acid chains. While its ethylene glycol head group possesses some polarity, the overall character of the molecule is dictated by its extensive nonpolar regions. This guide has provided a framework for its synthesis and detailed experimental protocols for the characterization of its nonpolar nature using standard lipid analysis techniques. The information and methodologies presented herein are intended to be a valuable resource for professionals in chemistry, biochemistry, and pharmaceutical sciences.

References

Dioleoyl Ethylene Glycol: A Technical Guide to its Biochemical and Physiological Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleoyl ethylene glycol (DOEG) is a synthetic diol lipid that functions as a potent activator of Protein Kinase C (PKC), a family of enzymes pivotal to intracellular signal transduction. By mimicking the action of endogenous diacylglycerol (DAG), DOEG plays a significant role in modulating a wide array of cellular processes. This technical guide provides an in-depth overview of the biochemical and physiological actions of DOEG, with a focus on its mechanism of action, its impact on cellular signaling pathways, and the experimental methodologies used to characterize its effects. While specific quantitative data for dioleoyl ethylene glycol is limited in publicly available literature, this guide consolidates the existing knowledge on diol lipids as a class, providing a foundational understanding for researchers in pharmacology and drug development.

Introduction

Signal transduction pathways are fundamental to cellular communication and response to external stimuli. A crucial component of many of these pathways is the generation of second messengers, which amplify and propagate signals within the cell. One such critical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[1][2]. While IP3 mobilizes intracellular calcium, DAG remains in the cell membrane to activate Protein Kinase C (PKC)[1][2].

Dioleoyl ethylene glycol is a structural analog of DAG, enabling it to interact with and modulate the same signaling pathways. Its synthetic nature allows for precise experimental control, making it a valuable tool for investigating the roles of DAG and PKC in cellular function.

Biochemical Actions: Activation of Protein Kinase C

The primary biochemical action of dioleoyl ethylene glycol is the activation of Protein Kinase C. Diol lipids, including DOEG and its shorter-chain analog dioctanoylethylene glycol, have been shown to significantly activate PKC at relatively low concentrations, in the order of approximately 10 µM, in the presence of phospholipids like phosphatidylserine or phosphatidylinositol[3].

Mechanism of Action

The activation of conventional and novel PKC isoforms is a multi-step process that involves translocation of the enzyme from the cytosol to the cell membrane. DOEG, by virtue of its structural similarity to DAG, facilitates this process. The mechanism involves:

  • Binding to the C1 Domain: PKC enzymes possess a regulatory C1 domain which serves as the binding site for DAG and its analogs, including DOEG.

  • Membrane Translocation: The binding of DOEG to the C1 domain induces a conformational change in the PKC enzyme, increasing its affinity for the cell membrane.

  • Enzyme Activation: Once anchored to the membrane, PKC is in its active conformation, allowing it to phosphorylate a wide range of substrate proteins on their serine and threonine residues, thereby propagating the downstream signal.

Physiological Implications

The activation of PKC by DOEG can trigger a multitude of physiological responses, as PKC is a key regulator of numerous cellular functions. The specific outcomes are cell-type and context-dependent, but generally include:

  • Cell Growth and Proliferation: PKC is heavily implicated in the regulation of the cell cycle.

  • Gene Expression: Activation of PKC can lead to the phosphorylation of transcription factors, altering the expression of target genes.

  • Cellular Secretion: In many cell types, PKC plays a role in controlling the release of hormones, neurotransmitters, and other molecules.

  • Inflammation: PKC isoforms are involved in inflammatory pathways in various immune cells.

  • Metabolism: PKC can influence metabolic pathways, including glucose and lipid metabolism.

Due to the widespread roles of PKC, synthetic activators like DOEG are valuable research tools for dissecting these complex processes.

Quantitative Data

Specific dose-response data, such as EC50 or IC50 values for dioleoyl ethylene glycol, are not extensively reported in the available scientific literature. The primary quantitative information available is the effective concentration for significant PKC activation.

CompoundActionEffective ConcentrationCell/System TypeReference
Dioleoyl ethylene glycolPKC Activation~ 10 µMIn vitro enzyme assay
Dioctanoylethylene glycolPKC Activation~ 10 µMIn vitro enzyme assay

Experimental Protocols

The following is a representative protocol for an in vitro Protein Kinase C activity assay, which can be adapted to study the effects of dioleoyl ethylene glycol. This protocol is based on the principles of measuring the incorporation of radioactive phosphate into a substrate peptide.

In Vitro PKC Kinase Activity Assay

Objective: To determine the ability of dioleoyl ethylene glycol to activate purified Protein Kinase C.

Materials:

  • Purified Protein Kinase C (specific isoform of interest)

  • Dioleoyl ethylene glycol (DOEG)

  • Phosphatidylserine (PS)

  • Histone H1 or a specific peptide substrate for PKC

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper discs

  • Scintillation counter and scintillation fluid

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, mix appropriate amounts of phosphatidylserine and dioleoyl ethylene glycol dissolved in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase assay buffer by sonication or vortexing to create small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Kinase assay buffer

      • The prepared lipid vesicles (containing PS and DOEG)

      • Purified PKC enzyme

      • Substrate (e.g., Histone H1)

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction and Sample Processing:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc.

    • Immediately immerse the discs in a beaker of cold 10% trichloroacetic acid (TCA).

    • Wash the discs several times with 5% TCA to remove unincorporated [γ-³²P]ATP.

    • Finally, wash the discs with ethanol and then acetone, and allow them to dry.

  • Quantification:

    • Place the dry discs into scintillation vials with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter.

    • Compare the activity in the presence of DOEG to control reactions without DOEG to determine the extent of PKC activation.

Visualizations: Signaling Pathways and Experimental Workflows

Dioleoyl Ethylene Glycol (DOEG) Signaling Pathway

DOEG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates DOEG Dioleoyl Ethylene Glycol (DOEG - Analog) DOEG->PKC_active Mimics DAG, Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates Ca_release Ca2+ Release IP3->Ca_release Triggers PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular_Response Cellular Response Substrate_P->Cellular_Response Leads to

Caption: Signaling pathway of Dioleoyl Ethylene Glycol (DOEG) as a Protein Kinase C (PKC) activator.

Experimental Workflow for PKC Activity Assay

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_quant Quantification Prep_Vesicles Prepare Lipid Vesicles (PS + DOEG) Mix_Components Combine Vesicles, PKC, and Substrate Prep_Vesicles->Mix_Components Prep_Enzyme Purify/Dilute PKC Enzyme Prep_Enzyme->Mix_Components Prep_Substrate Prepare Substrate (e.g., Histone H1) Prep_Substrate->Mix_Components Start_Reaction Initiate with [γ-³²P]ATP Mix_Components->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Spot on Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash with TCA to Remove Free ATP Stop_Reaction->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data (Compare vs. Control) Count->Analyze

Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay using DOEG.

Conclusion

Dioleoyl ethylene glycol serves as a valuable pharmacological tool for the study of Protein Kinase C-mediated signaling pathways. Its ability to mimic endogenous diacylglycerol allows for the controlled activation of PKC, enabling researchers to probe its diverse physiological roles. While a comprehensive quantitative profile of DOEG is not yet fully established in the literature, its demonstrated efficacy as a PKC activator at micromolar concentrations solidifies its utility in cell biology and drug discovery research. Further studies are warranted to delineate the specific dose-response relationships and the full spectrum of physiological effects of this compound in various biological systems.

References

Methodological & Application

Applications of 18:1 Ethylene Glycol Derivatives in Biomembrane Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of biomembranes is fundamental to understanding cellular processes, and the use of synthetic lipids and amphiphiles is crucial for creating model systems that mimic these complex structures. While direct and extensive literature on the specific applications of 18:1 Ethylene Glycol (1,2-dioleoyl ethylene glycol) in biomembrane studies is limited, its structural components—an oleic acid (18:1) tail and an ethylene glycol headgroup—suggest a range of potential uses based on the well-documented behaviors of related molecules. Oleic acid is known to influence membrane curvature and fluidity, while ethylene glycol is the monomer unit of polyethylene glycol (PEG), a polymer widely used to modify membrane surfaces.

This document provides detailed application notes and protocols for the hypothesized and extrapolated uses of this compound and its polymeric relatives (PEGylated lipids) in biomembrane research. We will explore its potential as a non-ionic surfactant for liposome formation, a modulator of membrane physical properties, and a component in drug delivery systems. The information is synthesized from studies on structurally similar compounds, providing a foundational guide for researchers interested in exploring the utility of this molecule.

I. Applications in Liposome and Nanoparticle Formulation

The amphiphilic nature of oleic acid esters of ethylene glycol suggests their utility as non-ionic surfactants in the formation of lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs). These molecules can help stabilize the lipid bilayer structure and influence particle size and drug encapsulation efficiency.

A. Role in Stabilizing Lipid Bilayers

Molecules with a hydrophilic head group and a lipophilic tail, like this compound, can insert into the lipid bilayer of liposomes. The hydrophilic ethylene glycol head would orient towards the aqueous phase, while the oleoyl tail would integrate into the hydrophobic core of the membrane. This can sterically stabilize the vesicles, preventing their aggregation. This is analogous to how diethylene glycol monostearate is used in the formulation of SLNs and niosomes, where the hydrophilic portion stabilizes the nanoparticle dispersion in aqueous media[1].

B. Modulating Membrane Fluidity and Permeability

The incorporation of lipids with unsaturated acyl chains like oleic acid (18:1) generally increases membrane fluidity due to the kink in the hydrocarbon chain, which disrupts ordered lipid packing[2]. This can have significant implications for drug delivery, as increased fluidity can enhance the release of encapsulated drugs. Conversely, some studies suggest that the dehydrating effect of polyethylene glycols (polymers of ethylene glycol) can lead to denser packing of lipids and a decrease in membrane fluidity[3]. The net effect of this compound on a specific biomembrane would likely depend on the concentration and the existing lipid composition of the membrane.

C. "Stealth" Liposomes and PEGylation

While this compound is a small molecule, its polymer, polyethylene glycol (PEG), is extensively used in liposome technology to create "stealth" liposomes. By attaching PEG chains to the surface of liposomes (a process called PEGylation), a hydrophilic protective layer is formed. This layer sterically hinders the binding of opsonin proteins from the bloodstream, thereby reducing uptake by the reticuloendothelial system (RES) and prolonging the circulation time of the liposomes[4]. Lipids functionalized with PEG, such as DSPE-PEG, are commonly incorporated into liposome formulations for this purpose[5].

II. Applications in Membrane Protein Studies

Model membranes are essential tools for the reconstitution and functional study of membrane proteins. The lipid environment can significantly impact the structure and activity of these proteins.

A. Reconstitution of Membrane Proteins

The choice of lipids for reconstituting membrane proteins is critical for maintaining their native conformation and function. The fluidity and thickness of the bilayer must be compatible with the protein. The inclusion of molecules like this compound could help to create a more fluid and potentially thinner membrane environment, which may be favorable for the reconstitution of certain proteins. Furthermore, polymer-supported lipid bilayers, which sometimes utilize polyethylene glycol cushions, are designed to provide a more native-like environment for membrane proteins by spacing the bilayer from a solid substrate.

B. Formation of Non-Lamellar Phases for Protein Crystallization

Structurally related molecules, such as 1-oleoyl-rac-glycerol (monoolein), are widely used to form lyotropic cubic liquid crystalline phases. These highly curved, bicontinuous lipidic phases provide a membrane-like environment that can facilitate the crystallization of membrane proteins, a notoriously difficult task. Given its oleoyl chains, this compound could potentially be explored, in combination with other lipids, for its ability to induce non-lamellar phases.

Quantitative Data Summary

Table 1: Effect of PEGylated Lipids on the Lateral Diffusion of Membrane Components

Membrane SystemIncorporated MoleculeMolar PercentageMeasured ComponentLateral Diffusion Coefficient (D)Reference
Supported Lipid BilayerPEG-cushionLow concentrationCytochrome b50.8–1.2 × 10⁻⁸ cm²/s
Supported Lipid BilayerPEG-cushionLow concentrationAnnexin V3 × 10⁻⁹ cm²/s and 4 × 10⁻¹⁰ cm²/s
DOPC Supported Lipid BilayerNone (Control)0%DOPE-Atto 655 (probe)7.9 ± 0.2 µm²/s
DOPC Supported Lipid BilayerPEG-8000 (post-treatment)N/ADOPE-Atto 655 (probe)51.4 ± 2.6 µm²/s
Colloid Supported DOPC BilayerDOPE-PEG₂₀₀₀10%Fluorescent lipid probeMarkedly decelerated recovery

Table 2: Physicochemical Properties of Related Lipids

LipidAbbreviationAcyl ChainsPhase Transition Temp. (Tm)Molecular WeightReference
1,2-dioleoyl-sn-glycero-3-phosphocholineDOPC18:1/18:1-17°C786.113
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)DPPE-rhod16:0/16:074°CN/A
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]DSPE-PEG₂₀₀₀18:0/18:071°C (based on DSPE anchor)~2805
1,2-dioleoyl ethylene glycolThis compound18:1/18:1Not reported590.96

Experimental Protocols

The following are detailed protocols adapted from standard methodologies for biomembrane research, suggesting how this compound could be incorporated.

Protocol 1: Preparation of Liposomes Incorporating this compound by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method, a common technique for generating liposomes with a defined size.

Materials:

  • Primary phospholipid (e.g., DOPC)

  • This compound (as a membrane additive)

  • Chloroform or a chloroform:methanol (2:1, v/v) mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Preparation: a. Dissolve the primary phospholipid (e.g., DOPC) and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., 95:5 DOPC:this compound). A typical lipid concentration is 10-20 mg/mL. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids. c. Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature. b. Agitate the flask gently to hydrate the lipid film. This can be done by hand or on a vortex mixer at low speed. This process results in the formation of large, multilamellar vesicles (MLVs). c. Allow the suspension to swell for about 1 hour at the same temperature, with occasional gentle agitation.

  • Vesicle Sizing by Extrusion: a. For a more uniform size distribution, subject the MLV suspension to several (5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Heat the extruder to a temperature above the lipid's phase transition temperature. d. Load the MLV suspension into one of the extruder's syringes. e. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process generates LUVs with a diameter close to the pore size of the membrane.

  • Characterization: a. The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS). b. The morphology can be visualized using techniques like cryo-transmission electron microscopy (cryo-TEM).

Protocol 2: Assay for Membrane Fluidity using Fluorescence Recovery After Photobleaching (FRAP)

This protocol can be used to assess how the incorporation of this compound affects the lateral diffusion of lipids within a supported lipid bilayer (SLB).

Materials:

  • Liposomes prepared as in Protocol 1, including a fluorescently labeled lipid probe (e.g., 0.5 mol% NBD-PE).

  • Clean glass coverslips

  • Confocal laser scanning microscope (CLSM) with a FRAP module

  • Piranha solution (use with extreme caution) or plasma cleaner

Procedure:

  • Substrate Preparation: a. Thoroughly clean glass coverslips by sonication in ethanol and water, followed by treatment with Piranha solution or a plasma cleaner to create a hydrophilic surface.

  • Supported Lipid Bilayer (SLB) Formation: a. Place a cleaned coverslip in a chambered slide. b. Add the liposome suspension (containing the fluorescent probe and this compound) to the chamber. c. Vesicles will adsorb to the hydrophilic glass surface, rupture, and fuse to form a continuous lipid bilayer. d. Incubate for approximately 1 hour at room temperature. e. Gently rinse the chamber with buffer to remove any unfused vesicles.

  • FRAP Measurement: a. Place the SLB sample on the stage of the CLSM. b. Select a region of interest (ROI) on the fluorescent bilayer. c. Acquire a few pre-bleach images at low laser power. d. Photobleach a small, defined area within the ROI using a high-intensity laser pulse. e. Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached spot as unbleached probes diffuse into it.

  • Data Analysis: a. Measure the fluorescence intensity in the bleached region over time. b. Fit the fluorescence recovery curve to an appropriate diffusion model to calculate the lateral diffusion coefficient (D) and the mobile fraction (Mf) of the fluorescent probes. c. Compare the D and Mf values for SLBs with and without this compound to determine its effect on membrane fluidity.

Visualizations: Workflows and Signaling Pathways

Logical Relationship of Ethylene Glycol Derivatives in Membrane Research

G cluster_0 Core Chemical Structures cluster_1 Direct Esterification Product cluster_2 Related Compounds in Biomembrane Research EthyleneGlycol Ethylene Glycol TargetMolecule This compound (Dioleoyl Ethylene Glycol) EthyleneGlycol->TargetMolecule Esterification PEG Polyethylene Glycol (PEG) EthyleneGlycol->PEG Polymerization OleicAcid Oleic Acid (18:1) OleicAcid->TargetMolecule Esterification Monoolein Monoolein (1-Oleoyl-glycerol) OleicAcid->Monoolein Esterification with Glycerol PEG_Lipid PEGylated Lipids (e.g., DSPE-PEG) TargetMolecule->PEG_Lipid Functional Analogue (Hydrophilic Head) TargetMolecule->Monoolein Structural Analogue PEG->PEG_Lipid Conjugation to Lipid

Caption: Relationship between this compound and its related compounds.

Experimental Workflow: Liposome Preparation and Characterization

G cluster_char Characterization start Start: Define Lipid Composition (e.g., DOPC + this compound) thin_film 1. Thin-Film Preparation (Rotary Evaporation) start->thin_film hydration 2. Hydration with Buffer (Formation of MLVs) thin_film->hydration sizing 3. Sizing (Extrusion or Sonication) hydration->sizing purification 4. Purification (Optional) (e.g., Size Exclusion Chromatography) sizing->purification final_product End Product: LUVs sizing->final_product If no purification purification->final_product dls Size & Zeta Potential (DLS) final_product->dls tem Morphology (cryo-TEM) final_product->tem fluidity Fluidity (FRAP) final_product->fluidity

Caption: Workflow for preparing and characterizing liposomes with this compound.

Hypothetical Signaling Pathway: Enzymatic Release of Oleic Acid

This diagram illustrates a hypothetical pathway where this compound could act as a pro-drug, releasing oleic acid upon enzymatic cleavage, which then participates in known signaling cascades. Research shows that oleic acid levels can influence pathways related to pathogen resistance in plants.

G cluster_membrane Cellular Environment pro_drug This compound (Exogenously Applied) esterase Cellular Esterase / Lipase pro_drug->esterase Substrate oleic_acid Oleic Acid (18:1) Released esterase->oleic_acid Catalyzes release of signaling Downstream Signaling Cascade (e.g., related to membrane stress, pathogen response) oleic_acid->signaling response Cellular Response signaling->response

Caption: Hypothetical pathway of this compound acting as a pro-drug.

Conclusion

While this compound is not yet a widely studied compound in biomembrane research, its constituent parts suggest a versatile range of potential applications. By drawing parallels with well-characterized molecules like PEGylated lipids and monoolein, we can propose its use as a membrane stabilizer, fluidity modulator, and a component in drug delivery systems. The provided protocols offer a starting point for researchers to investigate the physicochemical effects of this compound on model membranes and to explore its potential in the reconstitution of membrane proteins. Future studies are needed to directly quantify its impact on bilayer properties and to validate its utility in these proposed applications.

References

Application Notes and Protocols for 18:1 Ethylene Glycol in Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulation half-life. Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic degradation and reduce its immunogenicity.

This document provides detailed application notes and protocols for the use of a specific type of PEG linker: the 18:1 ethylene glycol linker. This linker combines an 18-carbon monounsaturated fatty acid moiety, oleic acid (18:1), with a polyethylene glycol spacer. The inclusion of the oleic acid component can introduce unique properties to the protein conjugate, such as altered solubility and potential for targeted delivery to specific tissues or cells.

Three common strategies for conjugating this compound linkers to proteins will be detailed: amine-reactive conjugation via N-hydroxysuccinimide (NHS) esters, thiol-reactive conjugation via maleimides, and bioorthogonal click chemistry.

General Experimental Workflow

The overall process for conjugating an this compound linker to a protein follows a series of well-defined steps. Each step requires careful planning and execution to ensure the successful formation of a stable and functional protein conjugate.

G cluster_0 Reactant Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Analysis a Synthesize & Activate This compound Linker c Conjugation Reaction (Amine, Thiol, or Click Chemistry) a->c b Protein Preparation (e.g., buffer exchange, reduction of thiols) b->c d Purification of Conjugate (e.g., SEC, IEX, HIC) c->d e Characterization of Conjugate (SDS-PAGE, Mass Spec, HPLC) d->e f Functional & Stability Assays e->f

A generalized workflow for protein conjugation.

Synthesis and Activation of this compound Linkers

The this compound linker, or oleoyl-PEG, must first be synthesized and then activated with a reactive group to facilitate conjugation to a protein. The synthesis typically involves the esterification of oleic acid with a polyethylene glycol molecule of a desired length. The terminal hydroxyl group of the resulting oleoyl-PEG can then be activated.

Protocol 1: Synthesis of Oleoyl-PEG

This protocol describes the synthesis of a monodisperse oleoyl-PEG.

Materials:

  • Polyethylene glycol (of desired molecular weight, e.g., 2000 Da)

  • Oleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve polyethylene glycol (1 equivalent) and oleic acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield the oleoyl-PEG product.

  • Characterize the product by ¹H NMR and mass spectrometry.

Activation of Oleoyl-PEG

The terminal hydroxyl group of the synthesized oleoyl-PEG must be activated for protein conjugation. Below are protocols for creating amine-reactive (NHS ester), thiol-reactive (maleimide), and click chemistry-ready (azide) linkers.

Protocol 2a: Synthesis of Oleoyl-PEG-NHS Ester

Materials:

  • Oleoyl-PEG

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Acetonitrile, anhydrous

Procedure:

  • Dissolve oleoyl-PEG (1 equivalent) in anhydrous acetonitrile.

  • Add DSC (1.5 equivalents) and TEA (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the oleoyl-PEG-NHS ester.

Protocol 2b: Synthesis of Oleoyl-PEG-Maleimide

Materials:

  • Oleoyl-PEG-amine (synthesized by converting the terminal hydroxyl of oleoyl-PEG to an amine)

  • Maleic anhydride

  • Acetic anhydride

  • Triethylamine (TEA)

  • Sodium acetate

Procedure:

  • Dissolve oleoyl-PEG-amine (1 equivalent) and maleic anhydride (1.2 equivalents) in a suitable solvent.

  • Stir the mixture at room temperature for 2 hours to form the maleamic acid intermediate.

  • Add acetic anhydride (5 equivalents) and sodium acetate (0.5 equivalents).

  • Heat the reaction mixture to 60°C for 2 hours.

  • Cool the mixture and purify the product by precipitation or chromatography to yield oleoyl-PEG-maleimide.

Protocol 2c: Synthesis of Oleoyl-PEG-Azide

Materials:

  • Oleoyl-PEG

  • Sodium azide (NaN₃)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve oleoyl-PEG (1 equivalent) and TEA (1.5 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C and add TsCl (1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Add sodium azide (5 equivalents) and heat the mixture to 80°C for 24 hours.

  • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by chromatography to obtain oleoyl-PEG-azide.

Protein Conjugation Protocols

The choice of conjugation strategy depends on the available reactive functional groups on the target protein.

Protocol 3: Amine-Reactive Conjugation using Oleoyl-PEG-NHS Ester

This method targets primary amines, such as the N-terminus and the side chain of lysine residues.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Oleoyl-PEG-NHS Ester, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Calculate the required amount of oleoyl-PEG-NHS ester to achieve the desired molar excess (typically 10-50 fold excess over the protein).

  • Add the oleoyl-PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature.

  • Proceed with purification of the conjugate.

Protocol 4: Thiol-Reactive Conjugation using Oleoyl-PEG-Maleimide

This method targets free sulfhydryl groups on cysteine residues.

Materials:

  • Protein solution containing free cysteine(s) in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Oleoyl-PEG-Maleimide, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent (e.g., 10-fold molar excess of TCEP) for 30-60 minutes at room temperature.

  • Remove the excess reducing agent by buffer exchange (e.g., using a desalting column).

  • Prepare the protein solution at 1-10 mg/mL in a degassed buffer at pH 6.5-7.5.

  • Add the oleoyl-PEG-maleimide solution to the protein solution at a desired molar excess (typically 5-20 fold).

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight under a nitrogen or argon atmosphere.

  • Quench the reaction by adding an excess of a thiol-containing quenching solution.

  • Proceed with purification of the conjugate.

Protocol 5: Click Chemistry Conjugation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-modified protein with an oleoyl-PEG-azide linker.

Materials:

  • Alkyne-modified protein in a suitable buffer

  • Oleoyl-PEG-Azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the alkyne-modified protein.

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA ligand.

  • In a reaction tube, combine the alkyne-modified protein and oleoyl-PEG-azide (typically 1.5-3 equivalents).

  • Add the THPTA ligand to the reaction mixture.

  • Initiate the reaction by adding sodium ascorbate followed by CuSO₄.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the conjugate to remove the catalyst and unreacted reagents.

Purification and Characterization of Protein Conjugates

Purification is crucial to remove unreacted protein, excess linker, and reaction byproducts. Characterization is necessary to confirm successful conjugation and determine the properties of the conjugate.

Purification Methods
  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted linkers and smaller byproducts from the larger protein conjugate.[1]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its elution profile and allowing for separation from the unmodified protein.[1]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The addition of the oleoyl group will increase the hydrophobicity of the protein, enabling separation on an HIC column.[1]

Characterization Methods
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation. The PEGylated protein will migrate slower than the unmodified protein.[2][3]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and the degree of PEGylation (number of linkers attached per protein).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess the purity of the conjugate and quantify the amount of unreacted protein.

Quantitative Data Summary

The following tables provide representative data for the characterization and stability of protein-PEG conjugates. Note that these are generalized values and will vary depending on the specific protein, PEG linker, and conjugation conditions.

Table 1: Representative Characterization Data for a Monoconjugated Protein (25 kDa) with a 5 kDa Oleoyl-PEG Linker

ParameterUnmodified ProteinOleoyl-PEG-Protein ConjugateMethod
Apparent MW (SDS-PAGE) ~25 kDa~35-40 kDaSDS-PAGE
Molecular Weight (Mass Spec) 25,000 Da30,000 DaESI-MS
SEC Retention Time 15.2 min12.8 minSEC-HPLC
Purity >98%>95%RP-HPLC

Table 2: Representative Stability Data of a Protein Conjugate in Serum

Time Point% Intact Unmodified Protein% Intact Oleoyl-PEG-Protein Conjugate
0 h 100%100%
6 h 75%95%
24 h 30%85%
48 h <10%70%

Signaling Pathways and Logical Relationships

The introduction of a lipid moiety, such as oleic acid, can influence the interaction of the conjugated protein with cellular membranes and affect its involvement in signaling pathways. Protein lipidation is a known mechanism for regulating protein localization, stability, and function.

G cluster_0 Signal Initiation cluster_1 Protein State cluster_2 Signal Transduction a Extracellular Signal b Receptor a->b c Cytosolic Protein b->c No Lipidation d Oleoyl-PEG-Protein Conjugate b->d Lipidation f Downstream Signaling Cascade c->f Reduced Membrane Interaction e Membrane Recruitment d->e Increased Hydrophobicity e->f g Cellular Response f->g

Effect of lipidation on protein signaling.

The diagram above illustrates how the addition of an oleoyl-PEG linker can promote the recruitment of a cytosolic protein to the cell membrane. This relocalization can enhance its participation in downstream signaling cascades, leading to an altered cellular response compared to the unmodified protein. For example, lipidated signaling proteins like those in the Ras and Src families are targeted to membrane microdomains, which are critical for their function in cell growth and differentiation pathways.

Conclusion

The use of this compound linkers offers a versatile approach to protein conjugation, combining the established benefits of PEGylation with the unique properties conferred by the oleic acid moiety. The choice of conjugation chemistry—amine-reactive, thiol-reactive, or click chemistry—should be tailored to the specific protein and desired outcome. Careful purification and thorough characterization are essential to ensure the quality and efficacy of the final conjugate. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals exploring the potential of this compound in their protein conjugation strategies.

References

Application Notes and Protocols: Enhancing Hydrophobic Drug Solubility with 18:1 PEG-Lipid Micelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The poor aqueous solubility of many promising drug candidates presents a major hurdle in pharmaceutical development, often leading to low bioavailability and suboptimal therapeutic efficacy.[1][2] PEGylation, the process of incorporating polyethylene glycol (PEG) into a drug formulation, is a widely adopted strategy to overcome this challenge.[3][4] Specifically, the use of lipid-PEG conjugates, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (18:1 DSPE-PEG), to form micelles or liposomes offers a robust method for encapsulating and solubilizing hydrophobic drugs.[5]

The "18:1" designation refers to the oleoyl lipid tails, which are monounsaturated fatty acids. These lipid tails form the hydrophobic core of the micelle, capable of entrapping poorly water-soluble drug molecules. The hydrophilic PEG chains form a protective outer shell, interfacing with the aqueous environment to enhance solubility and provide a "stealth" effect that can reduce clearance by the immune system and prolong circulation time.

These application notes provide detailed protocols for the formulation of hydrophobic drugs using 18:1 DSPE-PEG, methods for characterizing the resulting nanoparticles, and a summary of expected solubility enhancements.

Data Presentation: Enhanced Solubility of Hydrophobic Drugs

The following table summarizes the improvement in aqueous solubility of various hydrophobic drugs when formulated with PEG-lipid systems.

DrugOriginal Aqueous Solubility (µg/mL)FormulationAchieved Concentration/Solubility (µg/mL)Fold IncreaseReference
Curcumin~11PEGylated Liposomes1000~90
Camptothecin~2.5PEG₅₀₀₀ Stealth Liposomes83 (encapsulated)>30
Ridaforolimus200DSPE-PEG₂₀₀₀ Micelles890044.5
Simvastatin8.74PEG₆₀₀₀ Solid Dispersion24.83~2.8

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded 18:1 DSPE-PEG Micelles via Thin-Film Hydration

This protocol describes the preparation of micelles encapsulating a hydrophobic drug using the thin-film hydration method.

Materials:

  • Hydrophobic drug of interest

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (18:1 DSPE-PEG₂₀₀₀)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Dissolve the hydrophobic drug and 18:1 DSPE-PEG₂₀₀₀ in chloroform in a round-bottom flask. A typical starting ratio is 1:10 (w/w) of drug to lipid-PEG, but this may require optimization.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the boiling point of the solvent. This will form a thin, uniform lipid-drug film on the flask's inner surface.

  • Hydration: Hydrate the film by adding pre-warmed (e.g., 60°C) PBS to the flask. The volume will depend on the desired final concentration.

  • Micelle Formation: Gently rotate the flask in the water bath for 30-60 minutes to allow for the self-assembly of micelles and encapsulation of the drug.

  • Sonication: To reduce the particle size and ensure a homogenous suspension, sonicate the micellar solution using a water bath sonicator for 5-10 minutes.

  • Sterilization: Filter the final micellar suspension through a 0.22 µm syringe filter to remove any larger aggregates and for sterilization.

  • Storage: Store the prepared formulation at 4°C.

Protocol 2: Characterization of Drug-Loaded Micelles

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrumentation: Use a dynamic light scattering (DLS) instrument.

  • Sample Preparation: Dilute a small aliquot of the micellar suspension in PBS to an appropriate concentration for DLS analysis.

  • Measurement: Measure the particle size (Z-average diameter) and PDI. A PDI value below 0.3 is generally considered acceptable for pharmaceutical formulations.

B. Encapsulation Efficiency and Drug Loading Content:

  • Separation of Free Drug: Separate the unencapsulated drug from the micelles. This can be achieved using techniques like dialysis or size exclusion chromatography.

  • Quantification of Total and Free Drug:

    • To determine the total drug amount , disrupt an aliquot of the unfiltered micellar suspension with a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • To determine the amount of free drug , use the filtrate/dialysate from the separation step.

  • Analysis: Quantify the drug concentration in both samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculations:

    • Encapsulation Efficiency (%EE):

    • Drug Loading Content (%DLC):

Protocol 3: Phase Solubility Study to Quantify Solubility Enhancement

This protocol is used to determine the increase in a drug's aqueous solubility as a function of the concentration of the PEG-lipid.

Materials:

  • Hydrophobic drug

  • 18:1 DSPE-PEG₂₀₀₀

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare PEG-Lipid Solutions: Prepare a series of aqueous solutions with increasing concentrations of 18:1 DSPE-PEG₂₀₀₀ (e.g., 0%, 0.5%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Drug: Add an excess amount of the hydrophobic drug to each solution to ensure saturation.

  • Equilibration: Tightly seal the containers and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, or until equilibrium is reached.

  • Separation: Centrifuge the samples at a high speed to pellet the undissolved drug.

  • Quantification: Carefully collect the supernatant, filter it through a 0.22 µm filter, and dilute as necessary. Measure the concentration of the dissolved drug using a validated analytical method.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the 18:1 DSPE-PEG₂₀₀₀. The slope of the resulting phase solubility diagram indicates the complexation efficiency.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_solubility Solubility Assessment cluster_output Outcome dissolution 1. Dissolve Drug & DSPE-PEG in Solvent film_formation 2. Create Thin Film (Rotary Evaporation) dissolution->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration micelle_formation 4. Form Micelles (Sonication) hydration->micelle_formation dls Particle Size & PDI (DLS) micelle_formation->dls ee_dlc Encapsulation Efficiency & Drug Loading micelle_formation->ee_dlc phase_solubility Phase Solubility Studies ee_dlc->phase_solubility final_product Optimized Soluble Formulation phase_solubility->final_product

Caption: Workflow for developing a drug formulation with enhanced solubility.

pharmacokinetic_advantages cluster_drug Hydrophobic Drug cluster_formulation 18:1 PEG-Lipid Formulation cluster_properties Altered Properties cluster_outcomes Pharmacokinetic Benefits cluster_efficacy Therapeutic Outcome hydrophobic_drug Poorly Soluble Drug peg_micelle Drug-Loaded PEG-Lipid Micelle hydrophobic_drug->peg_micelle Encapsulation solubility Increased Aqueous Solubility peg_micelle->solubility stability Enhanced Stability peg_micelle->stability stealth 'Stealth' Properties peg_micelle->stealth bioavailability Improved Bioavailability solubility->bioavailability circulation Prolonged Circulation Time stability->circulation clearance Reduced Immune Clearance stealth->clearance efficacy Enhanced Therapeutic Efficacy bioavailability->efficacy circulation->efficacy clearance->circulation

Caption: Benefits of 18:1 PEG-Lipid formulation on drug pharmacokinetics.

References

Application Notes and Protocols: 18:1 Ethylene Glycol and its Role in Protein Kinase C Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The conventional and novel PKC isoforms are allosterically activated by the second messenger diacylglycerol (DAG). This activation involves the recruitment of the kinase from the cytosol to the cell membrane. Given its pivotal role in signal transduction, PKC has emerged as a significant target for therapeutic intervention in various diseases, including cancer and neurological disorders.

This document provides an overview of 18:1 Ethylene Glycol, also known as dioleoyl ethylene glycol (DOEG), and its reported effects on Protein Kinase C. It is important to note that while some commercial sources classify this compound as a PKC inhibitor, scientific literature presents a more complex, and at times contradictory, role. These application notes aim to clarify these nuances, present available data, and provide protocols for studying the effects of related compounds on PKC activity.

This compound: Activator or Inhibitor?

There are conflicting reports regarding the precise effect of this compound on PKC activity. While it is structurally related to diacylglycerol, a known PKC activator, its classification as a direct inhibitor is not well-supported by peer-reviewed literature.

A study by O'Brian et al. (1988) demonstrated that diol lipids, including dioleoyl ethylene glycol, can significantly activate Protein Kinase C at micromolar concentrations in the presence of phosphatidylserine.[1] This suggests that this compound may function as a PKC activator, potentially by mimicking the action of diacylglycerol.

This ambiguity highlights the need for careful experimental validation of the effects of this compound on PKC activity within the specific context of the biological system being studied.

Diacylglycerol Analogues as Modulators of PKC Activity

The study of diacylglycerol analogues has been instrumental in understanding PKC regulation. These molecules can act as either agonists or antagonists, depending on their chemical structure.

  • PKC Activators: Compounds like phorbol esters and specific diacylglycerol analogues (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) are potent PKC activators. They bind to the C1 domain of conventional and novel PKCs, mimicking the effect of endogenous DAG.

  • PKC Inhibitors: Other analogues have been developed as competitive inhibitors. For instance, Alkenyl, acylglycerol (AAG) has been shown to competitively inhibit the activation of PKC by DAG.[2][3] This inhibition is characterized by an increase in the apparent concentration of DAG required for activation in the presence of the inhibitor.

Quantitative Data on Related PKC Modulators

Due to the lack of specific inhibitory data for this compound, the following table summarizes the activity of other relevant diacylglycerol analogues and common PKC inhibitors.

CompoundTypeTarget(s)IC50 / EC50Reference(s)
Phorbol 12-myristate 13-acetate (PMA)ActivatorcPKC, nPKCEC50 in the nanomolar range
1-Oleoyl-2-acetyl-sn-glycerol (OAG)ActivatorcPKC, nPKCActivates PKC in the micromolar range
Alkenyl, acylglycerol (AAG)InhibitorcPKCCompetitively inhibits DAG activation[2][3]
StaurosporineInhibitorBroad-spectrum kinaseIC50 ~2.7 nM for PKC
Gö6983InhibitorPan-PKCIC50 ~7 nM for PKCα, β, γ; ~60 nM for PKCδ
Bisindolylmaleimide I (GF109203X)InhibitorPan-PKCIC50 ~10-20 nM for conventional PKCs

Experimental Protocols

The following are generalized protocols for assessing the effect of compounds like this compound on PKC activity. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: In Vitro PKC Kinase Assay

This assay measures the phosphorylation of a substrate peptide by a purified PKC enzyme in the presence of the test compound.

Materials:

  • Purified PKC isoform (e.g., PKCα, β, δ)

  • PKC substrate peptide (e.g., Myelin Basic Protein, Histone H1, or a fluorescently labeled peptide)

  • [γ-³²P]ATP or a fluorescence-based detection system

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine (PS)

  • Diacylglycerol (DAG) for activation (e.g., 1,2-dioleoyl-sn-glycerol)

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop solution (e.g., 75 mM phosphoric acid or EDTA)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC enzyme.

  • Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO).

  • To test for inhibitory activity, add a known PKC activator like DAG. To test for activating properties, omit the external activator in some wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto phosphocellulose paper or use a detection method appropriate for the substrate (e.g., filter-binding assay for radiolabeled ATP, fluorescence reading for fluorescent peptides).

  • Quantify the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition or activation relative to controls.

Protocol 2: Cellular PKC Translocation Assay

This assay measures the movement of PKC from the cytosol to the plasma membrane upon activation, which is a hallmark of PKC activation.

Materials:

  • Cell line expressing the PKC isoform of interest (can be endogenous or overexpressed with a fluorescent tag like GFP).

  • Cell culture medium and reagents.

  • Test compound (this compound).

  • Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Primary antibody against the PKC isoform.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Treat the cells with the test compound (this compound) at various concentrations for a specific time. Include a vehicle control and a positive control (PMA).

  • Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with the primary antibody against the PKC isoform.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. Quantify the membrane translocation.

Visualizations

G cluster_0 PKC Activation Pathway Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding PLC Phospholipase C Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive 4. Recruitment & Activation PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Downstream_Targets Downstream Targets PKC_active->Downstream_Targets 5. Phosphorylation G cluster_1 In Vitro PKC Inhibition Assay Workflow Prepare_Mix Prepare Reaction Mix (PKC Enzyme, Substrate, Buffers) Add_Compound Add Test Compound (e.g., this compound) & Activator (DAG) Prepare_Mix->Add_Compound Start_Reaction Initiate Reaction with ATP Add_Compound->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate % Inhibition) Detect_Phosphorylation->Analyze_Data G cluster_2 Mechanism of Competitive Inhibition PKC PKC DAG_Site DAG Binding Site Activation PKC Activation DAG_Site->Activation No_Activation No Activation DAG_Site->No_Activation DAG Diacylglycerol (Activator) DAG->DAG_Site Binds & Activates Inhibitor Competitive Inhibitor (e.g., AAG) Inhibitor->DAG_Site Binds & Blocks

References

Application Notes and Protocols for the Characterization of 18:1 Ethylene Glycol (1,2-Dioleoyl Ethylene Glycol)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 18:1 Ethylene Glycol, chemically known as 1,2-dioleoyl ethylene glycol, is a di-ester molecule composed of an ethylene glycol backbone with two oleic acid (18:1) chains. As a neutral lipid, its precise characterization is critical in various fields, including drug formulation, biochemistry, and materials science, to ensure purity, identity, and stability. This document provides detailed application notes and experimental protocols for the comprehensive analysis of 1,2-dioleoyl ethylene glycol using a suite of complementary analytical techniques.

Overall Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 1,2-dioleoyl ethylene glycol. The workflow begins with chromatographic separation for purity assessment and isolation, followed by spectroscopic analysis for structural elucidation and functional group identification.

Analytical_Workflow cluster_0 Start: Sample cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Elucidation cluster_3 Final Characterization Sample 1,2-Dioleoyl Ethylene Glycol Sample HPLC HPLC-MS / ELSD (Purity, Molecular Weight) Sample->HPLC GCMS GC-MS (Fatty Acid Profile after Derivatization) Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) (Confirms Structure) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Report Comprehensive Characterization Report HPLC->Report GCMS->Report NMR->Report FTIR->Report HPLC_Workflow prep 1. Sample Preparation Dissolve sample in Methanol/Chloroform (1:1) hplc 2. HPLC Separation C18 Reversed-Phase Column Gradient Elution prep->hplc ion 3. Ionization Electrospray Ionization (ESI) Positive Mode hplc->ion ms 4. Mass Spectrometry Scan for [M+NH₄]⁺ and [M+Na]⁺ adducts ion->ms data 5. Data Analysis Chromatogram Integration Mass Spectrum Interpretation ms->data GCMS_Workflow sample 1. Sample Weighing ~10 mg of oil trans 2. Transesterification Add Methanolic HCl. Heat at 80°C for 2 hours. sample->trans extract 3. FAME Extraction Add Hexane and Water. Collect organic (top) layer. trans->extract gcms 4. GC-MS Analysis Inject organic layer for FAME separation and ID. extract->gcms data 5. Data Analysis Compare retention time and mass spectrum to standards. gcms->data

Application Note: Quantitative Analysis of 18:1 Ethylene Glycol Compounds by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol esters of fatty acids are a class of non-ionic surfactants used in various industrial applications, including pharmaceuticals, cosmetics, and food production. The 18:1 ethylene glycol compounds, specifically esters of oleic acid, are of significant interest due to their widespread use and the need to monitor their presence and quantity accurately. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the sensitive and specific determination of these compounds. This application note provides a detailed protocol for the analysis of this compound compounds using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the analysis of this compound compounds.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Oil, Formulation) Extraction Solvent Extraction (e.g., with Chloroform) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Benzoyl Chloride) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI or APCI) LC_Separation->MS_Detection Quantification Quantification (Internal/External Standard) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis of this compound compounds.

Detailed Protocols

Sample Preparation Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Sample containing this compound compounds

  • Chloroform (or other suitable organic solvent like hexane)[1][2]

  • Methanol (LC-MS grade)[3]

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., a deuterated analog of the target analyte)

  • Solid Phase Extraction (SPE) cartridges (C18 and silica, if necessary for cleanup)[4][5]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Weighing: Accurately weigh 10-500 mg of the homogenized sample into a clean glass tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Extraction:

    • Add 5 mL of chloroform to the sample tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a new tube.

    • Repeat the extraction twice more and combine the organic extracts.

  • Solvent Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of a methanol/isopropanol (1:1, v/v) mixture.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

LC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20.1-25 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

The following parameters are starting points and should be optimized for the specific instrument and analyte. The exact mass of 1,2-dioleoyl ethylene glycol is 590.527 g/mol .

ParameterValue
Ionization Mode Positive ESI or APCI
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Precursor and product ions need to be determined by infusing a standard solution of the this compound compound. For a related compound, glycidyl oleate (a C18:1 ester), characteristic transitions have been established and can serve as a starting point for optimization.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of an this compound compound in a sample.

Sample IDAnalyte Concentration (µg/mL)Recovery (%)RSD (%) (n=3)
Control Spike (Low) 1.098.54.2
Control Spike (High) 10.0101.22.8
Sample 1 5.7N/A3.5
Sample 2 12.3N/A2.1

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantitative analysis process using an internal standard.

Quantitative_Analysis_Logic cluster_measurement Mass Spectrometry Measurement cluster_calibration Calibration cluster_quantification Quantification Analyte_Signal Analyte Peak Area Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Signal->Response_Ratio IS_Signal Internal Standard (IS) Peak Area IS_Signal->Response_Ratio Calibration_Curve Generate Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Sample_Concentration Determine Sample Concentration Calibration_Curve->Sample_Concentration

Caption: Logic diagram for internal standard-based quantification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound compounds. Proper sample preparation is crucial for accurate results, and the chromatographic and mass spectrometric conditions should be optimized for the specific analytes and instrumentation. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with these compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 18:1 Ethylene Glycol Ester (Ethylene Glycol Oleate)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 18:1 Ethylene Glycol ester, also known as ethylene glycol oleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound ester?

A1: The most common method is the direct esterification of oleic acid (18:1) with ethylene glycol. This reaction is typically catalyzed by an acid or a base, or enzymatically using a lipase.[1][2] Another approach involves a two-step transesterification process, starting from an oil containing oleic acid triglycerides.[3]

Q2: What is the primary side product in this synthesis, and how can I minimize its formation?

A2: The primary side product is the diester, where two molecules of oleic acid react with one molecule of ethylene glycol.[4] To favor the formation of the desired monoester, it is crucial to use an excess of ethylene glycol.[5] The reaction of fatty acids and polyethylene glycol can also result in a mixture of monoesters and diesters due to the equal activity of the two hydroxyl groups on polyethylene glycol.

Q3: How can I effectively remove water produced during the esterification reaction?

A3: The removal of water is critical to drive the equilibrium towards the product and improve the yield. This can be achieved by performing the reaction under a vacuum or by using a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it is formed.

Q4: What are the recommended purification methods for the final product?

A4: After the reaction, the excess ethylene glycol and catalyst need to be removed. A common method involves washing the reaction mixture with distilled water to extract the excess glycol. The product can then be dissolved in a nonpolar solvent like diethyl ether, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent evaporated. For higher purity, column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Reaction equilibrium not shifted towards products. - Suboptimal catalyst concentration or activity.- Increase reaction time or temperature (within optimal range). - Use an excess of ethylene glycol (e.g., a molar ratio of 1:2 or higher of oleic acid to ethylene glycol). - Ensure continuous removal of water using a Dean-Stark trap or vacuum. - Optimize catalyst concentration. For chemical catalysts like concentrated sulfuric acid, a concentration of 1-3% of the oleic acid mass is often used.
High Diester Formation - Molar ratio of oleic acid to ethylene glycol is too high.- Increase the molar excess of ethylene glycol. A ratio of 1:4 or even higher (oleic acid:ethylene glycol) can significantly favor monoester formation.
Product Discoloration - High reaction temperatures leading to side reactions or degradation. - Impurities in starting materials.- Lower the reaction temperature and extend the reaction time if necessary. - Use purified oleic acid and ethylene glycol. Reagent-grade ethylene glycol can contain impurities like aldehydes and peroxides that can be removed by reduction with sodium borohydride and column chromatography.
Difficulty in Removing Catalyst - Use of a homogeneous catalyst (e.g., sulfuric acid) that is soluble in the reaction mixture.- Consider using a heterogeneous catalyst, such as an acidic ion-exchange resin or a solid superacid, which can be easily removed by filtration. - For acid catalysts, neutralize with a base (e.g., triethanolamine) before purification.

Data Presentation: Comparison of Reaction Conditions

Table 1: Chemical Catalysis for this compound Ester Synthesis

Catalyst Temperature (°C) Time (h) Oleic Acid:Ethylene Glycol Molar Ratio Yield/Conversion (%) Reference
Concentrated H₂SO₄1803Not specified90
Sodium Hydroxide1803Not specified~85
Concentrated H₂SO₄1503Not specified-
Montmorillonite KSF150Not specified1:293.5
p-Toluene Sulfonic Acid180-190101:3Not specified

Table 2: Enzymatic Catalysis for this compound Ester Synthesis

Enzyme Temperature (°C) Time (h) Oleic Acid:Ethylene Glycol Molar Ratio Conversion (%) Reference
Candida antarctica lipase (NS 88011)70321:299

Experimental Protocols

Protocol 1: Chemical Synthesis using Acid Catalysis
  • Reactant Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add oleic acid and a molar excess of ethylene glycol (e.g., a 1:3 molar ratio).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluene sulfonic acid at 0.5% by weight of the oleic acid) to the mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 180-190°C) with continuous stirring.

  • Water Removal: Continuously remove the water formed during the reaction via the Dean-Stark apparatus.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Wash the mixture with five portions of distilled water to remove excess ethylene glycol and the catalyst.

    • Dissolve the organic layer in diethyl ether and dry it over anhydrous magnesium sulfate.

    • Filter the solution and evaporate the diethyl ether under reduced pressure to obtain the crude this compound ester.

Protocol 2: Enzymatic Synthesis using Lipase
  • Reactant Setup: In a suitable reaction vessel, combine oleic acid and ethylene glycol (e.g., a 1:2 molar ratio).

  • Enzyme Addition: Add the immobilized lipase (e.g., Candida antarctica lipase NS 88011, 1% w/w of the total substrate mass).

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 70°C) with vigorous agitation (e.g., 600 rpm).

  • Monitoring: Monitor the conversion of oleic acid to the ester over time (e.g., up to 32 hours).

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the product mixture by filtration for potential reuse.

  • Purification: The product can be purified by washing with water to remove any remaining ethylene glycol. Further purification can be achieved using chromatographic techniques if necessary.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Oleic Acid + Ethylene Glycol catalyst Add Catalyst (Acid or Enzyme) reactants->catalyst reaction_vessel Heating & Stirring (e.g., 70-190°C) catalyst->reaction_vessel water_removal Water Removal (Vacuum / Dean-Stark) reaction_vessel->water_removal Continuous workup Cooling & Quenching reaction_vessel->workup water_removal->reaction_vessel extraction Aqueous Wash (Remove excess Glycol) workup->extraction drying Drying with Anhydrous Salt extraction->drying evaporation Solvent Evaporation drying->evaporation final_product Pure 18:1 Ethylene Glycol Ester evaporation->final_product

Caption: Experimental workflow for the synthesis of this compound ester.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound Ester incomplete_reaction Incomplete Reaction start->incomplete_reaction equilibrium Unfavorable Equilibrium start->equilibrium catalyst_issue Catalyst Inefficiency start->catalyst_issue increase_params Increase Time/ Temperature incomplete_reaction->increase_params remove_water Remove Water (Le Chatelier's Principle) equilibrium->remove_water excess_glycol Use Excess Ethylene Glycol equilibrium->excess_glycol optimize_catalyst Optimize Catalyst Concentration/Type catalyst_issue->optimize_catalyst

References

Technical Support Center: Purification of 1,2-Dioleoyl Ethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,2-dioleoyl ethylene glycol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this molecule and related diacylglycerols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of 1,2-dioleoyl ethylene glycol?

A1: Common impurities largely depend on the synthetic route. However, they typically include:

  • Unreacted starting materials: Oleic acid, ethylene glycol, and mono-oleoyl ethylene glycol.

  • Isomeric byproduct: 1,3-dioleoyl ethylene glycol, which is the more thermodynamically stable isomer.

  • Side-products: Triacylglycerols (if glycerol impurities are present) and other esters.[1][2]

  • Catalyst residues: Depending on the synthesis, residual acid or base catalysts may be present.

Q2: What is acyl migration and why is it a significant challenge in purifying 1,2-dioleoyl ethylene glycol?

A2: Acyl migration is the intramolecular movement of an acyl group from one hydroxyl group to another. In the context of 1,2-dioleoyl ethylene glycol, the oleoyl group at the sn-2 position can migrate to the sn-1 or sn-3 position of a glycerol backbone analogue, leading to the formation of the more stable 1,3-isomer.[1][3][4] This is a major challenge because the 1,2- and 1,3-isomers have very similar physical properties, making them difficult to separate. Factors that promote acyl migration include high temperatures, acidic or basic conditions, and prolonged exposure to certain chromatographic media like silica gel.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of 1,2-dioleoyl ethylene glycol from impurities. By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation efficiency. The choice of solvent system is crucial for good resolution.

Q4: Which analytical techniques are suitable for assessing the final purity of 1,2-dioleoyl ethylene glycol?

A4: The purity of the final product can be quantitatively assessed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is effective for separating and quantifying diacylglycerol isomers and other lipid species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities, although derivatization of the diacylglycerol may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of purified product 1. Acyl migration to the 1,3-isomer during purification.2. Co-elution of the product with impurities.3. Degradation of the product on the stationary phase.4. Inefficient elution from the column.1. Minimize heat and exposure to acidic/basic conditions. Use boric acid-treated silica gel for chromatography.2. Optimize the solvent system for better separation. Consider using a different chromatographic technique (e.g., HPLC).3. Use a less acidic stationary phase or a different purification method like crystallization.4. Increase the polarity of the elution solvent gradually.
Presence of 1,3-isomer in the final product 1. Incomplete separation from the 1,2-isomer.2. Acyl migration occurred during the purification process.1. Use a specialized TLC solvent system for better separation of isomers (see Experimental Protocols). For larger scale, employ RP-HPLC.2. Purify at lower temperatures and avoid prolonged storage of intermediates.
Product appears colored or contains unknown impurities 1. Oxidation of the double bonds in the oleoyl chains.2. Presence of residual catalyst or side-products from the synthesis.1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use solvents that have been purged of oxygen. Store the final product at low temperatures (-20°C or -80°C).2. Perform an initial work-up with a mild aqueous wash to remove water-soluble impurities before chromatographic purification.
Difficulty in removing residual solvent 1. The product is a viscous liquid that traps solvent.2. Use of a high-boiling point solvent for purification.1. Dry the product under high vacuum for an extended period. Gentle heating can be applied if the product is thermally stable.2. If possible, use lower-boiling point solvents for the final elution step.

Quantitative Data Summary

Table 1: Thin-Layer Chromatography (TLC) Solvent Systems for Diacylglycerol Separation

Solvent System (by volume) Application Reference
Toluene : Chloroform : Methanol (85:15:5)Separation of 1,2- and 1,3-diacylglycerol isomers.
Benzene : Hexane : Diethyl Ether : Formic Acid (65:50:2:0.2)Resolution of 1,2-diacylglycerol from other lipids, including the 1,3-isomer.
Hexane : Diethyl Ether : Acetic Acid (80:20:2)Separation of neutral lipids, including diacylglycerols.
Chloroform : Methanol : Water : Acetic Acid (65:43:3:2.5) followed by Hexane : Diethyl Ether : Acetic Acid (80:20:2)Two-dimensional separation of phospholipids and neutral lipids.

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for Diacylglycerol Analysis

Parameter Condition Reference
Column Reversed-Phase (e.g., C18)
Mobile Phase Isocratic elution with 100% Acetonitrile
Detection UV at 205 nm
Flow Rate Varies, typically around 1 mL/min

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane with a small percentage of ethyl acetate).

    • Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude 1,2-dioleoyl ethylene glycol in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate or diethyl ether).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using a suitable TLC system (see Table 1).

    • Combine the fractions containing the pure 1,2-dioleoyl ethylene glycol.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

    • Further dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation:

    • Use pre-coated silica gel 60 plates. For separating isomers, consider plates impregnated with boric acid to inhibit acyl migration.

  • Sample Application:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or hexane).

    • Spot the dissolved sample onto the TLC plate baseline using a capillary tube.

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen solvent system (see Table 1).

    • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and allow the solvent to evaporate.

    • Visualize the separated spots using a suitable method, such as iodine vapor, potassium permanganate stain, or a charring solution (e.g., phosphomolybdic acid) followed by heating.

  • Analysis:

    • Calculate the retention factor (Rf) for each spot and compare it to standards if available. The presence of multiple spots indicates impurities.

Visualizations

Purification_Workflow Troubleshooting Workflow for 1,2-Dioleoyl Ethylene Glycol Purification start Crude Product tlc_analysis TLC Analysis to Assess Impurity Profile start->tlc_analysis column_chromatography Column Chromatography (Silica Gel) tlc_analysis->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_monitoring Monitor Fractions by TLC fraction_collection->tlc_monitoring pool_pure Pool Pure Fractions tlc_monitoring->pool_pure solvent_removal Solvent Removal (Rotovap/High Vacuum) pool_pure->solvent_removal purity_check Final Purity Check (HPLC/NMR) solvent_removal->purity_check final_product Purified 1,2-Dioleoyl Ethylene Glycol purity_check->final_product Purity >95% isomer_present 1,3-Isomer Present? purity_check->isomer_present Purity <95% other_impurities Other Impurities Present? isomer_present->other_impurities No hplc_purification Consider Preparative HPLC isomer_present->hplc_purification Yes other_impurities->final_product No (Acceptable Purity) optimize_solvent Optimize Solvent System for Better Separation other_impurities->optimize_solvent Yes optimize_solvent->column_chromatography hplc_purification->fraction_collection Acyl_Migration_Pathway Acyl Migration Pathway in Diacylglycerols product_1_2 1,2-Dioleoyl Ethylene Glycol (Kinetically Favored) intermediate Orthoester Intermediate (Hypothetical) product_1_2->intermediate Acyl Migration product_1_3 1,3-Dioleoyl Ethylene Glycol (Thermodynamically Stable) intermediate->product_1_3

References

preventing degradation of 18:1 Ethylene Glycol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 18:1 Ethylene Glycol during storage.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the storage and handling of this compound.

Question: I've noticed a change in the color and odor of my stored this compound. What could be the cause?

Answer: Changes in color (e.g., yellowing) and the development of a rancid odor are common indicators of oxidative degradation. The double bond in the oleic acid (18:1) portion of the molecule is susceptible to oxidation when exposed to air (oxygen), light, and even trace amounts of metal ions.[1] This process, known as autooxidation, leads to the formation of hydroperoxides, which can further break down into volatile aldehydes and ketones responsible for the off-odors.

Question: My analytical results (e.g., GC, HPLC) show unexpected peaks that were not present in the fresh sample. What do these peaks represent?

Answer: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. These can arise from two primary pathways:

  • Oxidative Degradation: Smaller molecules such as aldehydes and carboxylic acids are formed from the breakdown of the oleic acid chain.[2]

  • Hydrolytic Degradation: The ester linkage can be broken, resulting in the formation of free oleic acid and ethylene glycol. This is more likely to occur if the sample has been exposed to moisture.[3][4][5]

To identify these peaks, it is recommended to use analytical standards of potential degradation products.

Question: I suspect my this compound has degraded. How can I confirm this and quantify the extent of degradation?

Answer: Several analytical methods can be used to assess the stability of your sample:

  • Peroxide Value (PV): Measures the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.

  • p-Anisidine Value (p-AV): Quantifies the amount of aldehydes (secondary oxidation products) in the sample.

  • TOTOX Value: (Total Oxidation Value) = 2 * PV + p-AV, providing a comprehensive assessment of oxidation.

  • Gas Chromatography (GC): Can be used to quantify the remaining this compound and identify and quantify volatile degradation products.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile degradation products, including the free oleic acid and ethylene glycol that result from hydrolysis.

Question: What are the optimal storage conditions to minimize degradation of this compound?

Answer: To ensure the long-term stability of this compound, it is crucial to control the storage environment.

Data Presentation: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C for long-term storage. 4-8°C for short-term storage.Low temperatures significantly slow down the rates of both oxidative and hydrolytic degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents exposure to oxygen, a key driver of oxidative degradation.
Light Store in an amber or opaque vial to protect from light.Light, particularly UV light, can initiate and accelerate oxidative degradation.
Container Use a tightly sealed, clean, and dry glass container.Prevents exposure to moisture, which can lead to hydrolysis, and contaminants that may catalyze degradation.
Purity Use high-purity this compound and ensure solvents are anhydrous.Impurities, especially water and metal ions, can accelerate degradation.

Question: Can I use antioxidants to prolong the shelf-life of this compound?

Answer: Yes, the addition of antioxidants is a highly effective strategy to inhibit oxidative degradation. Antioxidants work by scavenging free radicals that propagate the oxidation chain reaction.

Data Presentation: Common Antioxidants for Unsaturated Esters

AntioxidantTypeTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) Synthetic Phenolic0.01 - 0.1%Donates a hydrogen atom to peroxyl radicals, forming a stable antioxidant radical.
Butylated Hydroxyanisole (BHA) Synthetic Phenolic0.01 - 0.1%Similar to BHT, it is a free radical scavenger.
Tert-Butylhydroquinone (TBHQ) Synthetic Phenolic0.01 - 0.1%A highly effective antioxidant that functions as a free radical scavenger.
α-Tocopherol (Vitamin E) Natural Phenolic0.01 - 0.1%A natural antioxidant that breaks the free radical chain reaction.
Ascorbic Acid (Vitamin C) NaturalVariesCan regenerate other antioxidants, such as tocopherol, from their radical form.
Essential Oils (e.g., from clove, oregano) NaturalVariesContain phenolic compounds like eugenol and carvacrol that have antioxidant properties.

Experimental Protocols

Protocol 1: Assessment of Oxidative Stability by Peroxide Value (PV) Titration

Objective: To quantify the initial products of lipid oxidation (hydroperoxides).

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Erlenmeyer flask

  • Burette

Methodology:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Swirl the flask for exactly 1 minute.

  • Immediately add 30 mL of deionized water and stopper the flask.

  • Titrate the liberated iodine with standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of 1% starch indicator solution. The solution will turn blue.

  • Continue the titration with Na₂S₂O₃ until the blue color disappears completely.

  • Perform a blank titration using all reagents except the sample.

  • Calculate the Peroxide Value (PV) in milliequivalents of active oxygen per kg of sample using the following formula: PV (meq/kg) = [(S - B) x N x 1000] / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

Protocol 2: Detection of Hydrolytic Degradation by Thin-Layer Chromatography (TLC)

Objective: To qualitatively detect the presence of free oleic acid and ethylene glycol resulting from hydrolysis.

Materials:

  • This compound sample

  • Oleic acid standard

  • Ethylene glycol standard

  • TLC silica gel plate

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Iodine vapor or other suitable visualization agent

  • TLC developing chamber

  • Capillary tubes

Methodology:

  • Prepare solutions of the this compound sample, oleic acid standard, and ethylene glycol standard in a suitable solvent (e.g., chloroform).

  • Using separate capillary tubes, spot small amounts of each solution onto the baseline of the TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber containing the developing solvent.

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots by placing the plate in a chamber with iodine vapor or by using another appropriate visualization technique.

  • Compare the Rf values of the spots from the sample with those of the standards. The presence of spots corresponding to the oleic acid and ethylene glycol standards indicates hydrolytic degradation.

Mandatory Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation PEG This compound HP Lipid Hydroperoxides PEG->HP O₂, Light, Heat, Metal Ions PEG2 This compound Ald Aldehydes & Ketones (Volatile Off-Odors) HP->Ald Scission OA Oleic Acid PEG2->OA H₂O (Acid/Base Catalyzed) EG Ethylene Glycol PEG2->EG H₂O (Acid/Base Catalyzed)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_degradation Potential Degradation cluster_analysis Stability Assessment Storage This compound Sample Oxidation Oxidation Storage->Oxidation Hydrolysis Hydrolysis Storage->Hydrolysis PV Peroxide Value (PV) Oxidation->PV pAV p-Anisidine Value (p-AV) Oxidation->pAV GC Gas Chromatography (GC) Oxidation->GC Hydrolysis->GC TLC Thin-Layer Chromatography (TLC) Hydrolysis->TLC

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Troubleshooting Liposome Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of liposome aggregation, with a special focus on formulations involving PEGylated lipids such as those derived from 18:1 fatty acids and ethylene glycol units.

Frequently Asked Questions (FAQs)

Q1: My liposome suspension shows visible precipitation or has a high polydispersity index (PDI). What is causing this aggregation?

A1: Liposome aggregation is a common issue where vesicles clump together, leading to instability, increased particle size, and a high PDI. This can be caused by several factors, including insufficient repulsive forces between liposomes, environmental conditions, and the preparation method itself. The primary drivers are often low surface charge, high salt concentrations in the buffer, inappropriate pH, or the presence of divalent cations that can cross-link vesicles.[1][2][3]

Q2: What is "18:1 Ethylene Glycol" and how does it affect liposome stability?

A2: "this compound" in the context of liposomes typically refers to a lipid that has been modified with a polyethylene glycol (PEG) chain, where the lipid anchor contains one or more 18:1 (oleoyl) fatty acid chains. These are commonly referred to as PEGylated lipids (e.g., DSPE-PEG). The PEG chain extends from the liposome surface into the aqueous environment, creating a hydrated layer. This layer provides a physical, or steric, barrier that prevents liposomes from getting close enough to aggregate due to van der Waals forces.[4][5] This is known as steric stabilization.

Q3: What is the optimal amount and molecular weight of the PEG-lipid to use?

A3: The ideal molar percentage and molecular weight (MW) of the PEG-lipid depend on the overall lipid composition and the size of the liposomes.

  • Molar Ratio: Typically, 2-8 mol% of a PEG-lipid is sufficient to prevent aggregation. Concentrations above 10 mol% can sometimes lead to the formation of micelles or destabilize the liposome structure.

  • Molecular Weight: PEGs with a molecular weight between 1000 and 5000 Da are commonly used. A popular choice is PEG-2000, which provides a sufficiently thick steric barrier for most applications. Longer PEG chains can offer more flexibility and a thicker protective layer.

Q4: My formulation is neutral. How can I prevent aggregation without adding a PEG-lipid?

A4: For neutral liposomes, aggregation is common due to the lack of electrostatic repulsion. The most effective strategy is to introduce a small amount (e.g., 5-10 mol%) of a charged lipid into your formulation.

  • For a negative charge: Use lipids like dioleoylphosphatidylglycerol (DOPG) or dioleoylphosphatidylserine (DOPS).

  • For a positive charge: Use lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). The goal is to achieve a zeta potential of at least ±30 mV, which generally indicates a stable suspension.

Q5: How do pH and ionic strength of the buffer affect aggregation?

A5: The pH and salt concentration of your hydration buffer are critical.

  • pH: The pH can alter the surface charge of ionizable lipids. For many standard phospholipid formulations, maintaining a pH between 6.5 and 7.5 ensures consistent surface charge and stability. Extreme pH values can lead to lipid hydrolysis and instability.

  • Ionic Strength: High concentrations of salts (e.g., >150 mM NaCl) can shield the surface charge of the liposomes. This effect, known as charge screening, reduces the electrostatic repulsion between vesicles and can lead to aggregation. If you observe aggregation, consider reducing the salt concentration of your buffer.

Troubleshooting Guide

Use the following table to diagnose and resolve common causes of liposome aggregation.

Observation Potential Cause Recommended Solution Characterization Method
Immediate aggregation or high PDI (>0.3) after preparation. Low Surface Charge: Insufficient electrostatic repulsion between vesicles.Incorporate 5-10 mol% of a charged lipid (e.g., DOPG, DOTAP) to increase surface charge.Zeta Potential Analysis
High Ionic Strength: Buffer salts are screening the surface charge.Reduce the salt concentration of the hydration buffer (e.g., use 10 mM NaCl instead of 150 mM).Dynamic Light Scattering (DLS)
Suboptimal Preparation: Incomplete hydration or inefficient size reduction.Ensure the lipid film is completely dry before hydration. Perform extrusion above the phase transition temperature (Tm) of all lipids.DLS, Cryo-TEM
Aggregation in the presence of biological media (e.g., cell culture medium). Divalent Cations: Ca²⁺ and Mg²⁺ in the media are cross-linking the liposomes.Add a chelating agent like EDTA to the medium. Ensure the formulation includes a PEG-lipid for steric protection.DLS
Protein Adsorption (Opsonization): Proteins binding to the liposome surface.Incorporate a PEG-lipid (2-8 mol%, MW 1000-5000 Da) to create a protective steric barrier.DLS, Zeta Potential
Liposomes aggregate during storage. Long-Term Instability: Gradual loss of stability due to fusion or leakage.Optimize the formulation for stability: include cholesterol (up to 40-50 mol%) to increase membrane rigidity and add a PEG-lipid or charged lipid. Store at 4°C.DLS over time

Key Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a standard and reliable method for producing unilamellar vesicles with a controlled size.

  • Lipid Dissolution: Dissolve the lipids (including the primary phospholipid, cholesterol, and any charged or PEGylated lipids) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. Ensure the solution is clear and homogenous.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask. The water bath temperature should be kept above the phase transition temperature (Tm) of the lipid with the highest Tm.

  • Drying: Dry the lipid film thoroughly under high vacuum for at least 2-3 hours (or overnight) to remove all residual organic solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid Tm. Agitate the flask by vortexing or hand-shaking until the lipid film is fully suspended. This creates a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tm.

    • Pass the MLV suspension through the extruder 11-21 times. The resulting suspension should become more translucent, indicating the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter and polydispersity index (PDI) of the liposome population.

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to achieve an appropriate scattering intensity (typically a 10-20 fold dilution is a good starting point). Ensure the diluent is filtered to remove dust.

  • Instrument Setup: Set the instrument parameters, including the temperature (e.g., 25°C) and the viscosity and refractive index of the dispersant (buffer).

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate for 1-2 minutes. Perform at least three replicate measurements.

  • Data Interpretation:

    • Z-Average Diameter: The intensity-weighted mean hydrodynamic diameter. For drug delivery, a size between 80-200 nm is often desired.

    • Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.2 indicates a monodisperse and homogenous population, which is ideal. A PDI above 0.3 suggests aggregation or a heterogeneous population.

Protocol 3: Characterization by Zeta Potential Analysis

Zeta potential is a measure of the surface charge of the liposomes and is a key indicator of colloidal stability.

  • Sample Preparation: Dilute the liposome sample in an appropriate low-conductivity buffer (e.g., 10 mM NaCl) to avoid charge screening effects.

  • Cell Loading: Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

  • Measurement: Place the cell into the instrument. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.

  • Data Interpretation:

    • A zeta potential value more positive than +30 mV or more negative than -30 mV generally indicates excellent stability due to strong electrostatic repulsion between particles.

    • Values between -10 mV and +10 mV are considered neutral and suggest the liposomes are prone to aggregation unless sterically stabilized (e.g., with PEG).

Visualizations

G start Liposome Aggregation Observed (High PDI / Visible Precipitate) check_zp Measure Zeta Potential start->check_zp check_buffer Review Buffer Composition start->check_buffer check_formulation Review Formulation Components start->check_formulation zp_low Is |ZP| < 30 mV? check_zp->zp_low buffer_high_salt Is Ionic Strength > 150 mM? check_buffer->buffer_high_salt formulation_no_peg Is Formulation Lacking Steric/Charge Stabilizer? check_formulation->formulation_no_peg add_charged Action: Add 5-10 mol% Charged Lipid (e.g., DOPG) zp_low->add_charged Yes resolve Stable Liposome Suspension zp_low->resolve No reduce_salt Action: Reduce Salt Concentration buffer_high_salt->reduce_salt Yes buffer_high_salt->resolve No add_peg Action: Add 2-8 mol% PEG-Lipid formulation_no_peg->add_peg Yes formulation_no_peg->resolve No add_charged->resolve reduce_salt->resolve add_peg->resolve

Caption: Troubleshooting workflow for liposome aggregation.

G cluster_0 Without PEG-Lipid cluster_1 With PEG-Lipid (Steric Stabilization) lipo1 lipo2 attraction Van der Waals Attraction aggregation AGGREGATION peg_lipo1 peg_lipo2 repulsion Steric Repulsion stable STABLE DISPERSION

References

Technical Support Center: Enhancing the Stability of 18:1 Ethylene Glycol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 18:1 Ethylene Glycol formulations.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter, providing potential causes and solutions in a question-and-answer format.

Q1: My this compound formulation is showing signs of physical instability, such as aggregation and precipitation, over time. What are the potential causes and how can I resolve this?

A: Physical instability in lipid-based formulations is a common challenge. The primary causes often revolve around changes in particle size and charge.

  • Potential Causes:

    • Lipid Degradation: Chemical degradation of the lipid components can lead to changes in their physicochemical properties, promoting aggregation.[1]

    • Improper Storage Temperature: Fluctuations or inappropriate storage temperatures can significantly impact the stability of nanoparticles.[2][3] Both freezing and elevated temperatures can induce aggregation.

    • Suboptimal pH: The pH of the formulation buffer can influence the surface charge of the particles, affecting electrostatic repulsion and, consequently, stability.

    • High Formulation Concentration: Higher concentrations can increase the frequency of particle collisions, leading to a greater likelihood of aggregation.

  • Troubleshooting Steps:

    • Characterize Particle Size and Polydispersity: Regularly monitor the formulation's particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[4] An increase in these parameters over time is a direct indicator of aggregation.

    • Optimize Storage Conditions: Conduct a stability study by storing aliquots of the formulation at different temperatures (e.g., 4°C, -20°C, and -70°C) to determine the optimal storage condition.[2]

    • Evaluate Formulation pH: Assess the effect of pH on particle stability. Prepare the formulation in a range of buffered solutions to identify the pH that confers the greatest stability.

    • Include Cryoprotectants: For frozen storage, consider the addition of cryoprotectants to mitigate freeze-thaw stress.

Q2: I am observing a decrease in the concentration of the active this compound component in my formulation. What chemical degradation pathways should I be concerned about?

A: The chemical stability of this compound formulations is primarily threatened by hydrolysis and oxidation.

  • Potential Causes:

    • Hydrolysis: The ester linkage in oleic acid esters of ethylene glycol is susceptible to hydrolysis, which breaks the molecule into oleic acid and ethylene glycol. This can be catalyzed by acidic or basic conditions.

    • Oxidation: The double bond in the 18:1 (oleic acid) chain is prone to oxidation. This process can be accelerated by exposure to light, heat, oxygen, and trace metal ions. The ether linkages in oligo(ethylene glycol) are also susceptible to oxidative degradation.

    • Ethylene Glycol Degradation: The ethylene glycol moiety itself can oxidize to form impurities such as formaldehyde, glycolic acid, and oxalic acid.

  • Troubleshooting & Prevention:

    • Control pH: Maintain the formulation pH within a neutral and stable range using appropriate buffering agents to minimize acid or base-catalyzed hydrolysis.

    • Protect from Light and Oxygen: Store formulations in amber vials or otherwise protected from light. To prevent oxidation, consider purging the headspace of the storage container with an inert gas like argon or nitrogen.

    • Use High-Purity Components: Ensure that all starting materials, including water and buffers, are of high purity and free from metal ion contamination.

    • Consider Antioxidants: The addition of a suitable antioxidant may be beneficial in preventing oxidative degradation.

Q3: My analytical results are inconsistent or show unexpected peaks. How can I reliably analyze the stability of my formulation?

A: Inconsistent analytical results often stem from sample preparation issues or the use of non-optimized analytical methods.

  • Potential Issues & Solutions:

    • Method Specificity: Ensure the analytical method is stability-indicating, meaning it can distinguish the intact this compound component from its potential degradants.

    • Sample Preparation: Optimize sample preparation to ensure complete recovery of all components without causing degradation during the process.

    • Common Analytical Techniques:

      • HPLC with Charged Aerosol Detection (HPLC-CAD): This method is effective for quantifying lipid components and assessing their purity and degradation.

      • Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS offers high resolution for the simultaneous analysis and identification of lipid components and their degradation products.

      • Dynamic Light Scattering (DLS): DLS is a primary technique for monitoring physical stability by measuring particle size and distribution.

Quantitative Data Summary

The stability of oleic acid and ethylene glycol formulations can be influenced by various factors during synthesis and storage. The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of Molar Ratio and Temperature on Oleic Acid Esterification with Ethylene Glycol

Molar Ratio (Oleic Acid:Ethylene Glycol)Reaction Temperature (°C)Esterification Yield (%)Reference
1:0.5150~85
1:1150~90
1:215093.5
1:3150~93
1:4150~92
1:118043.5
5:1 (Glycol:Acid)140~61
9:1 (Glycol:Acid)14077.8

Table 2: Key Parameters for Monitoring Ethylene Glycol Stability in Industrial Systems

ParameterRecommended RangeIndication of DegradationReference
pH Level7.5 - 9.0< 7.0
Reserve Alkalinity> 10.0 mL< 5.0 mL
Visual AppearanceClear / Light YellowBrown / Black, Cloudy

Experimental Protocols

Protocol 1: Analysis of Formulation Stability by HPLC-CAD

This protocol outlines a method for quantifying the this compound component and its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Charged Aerosol Detector (CAD).

    • Reverse-phase C18 column.

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase gradient. For lipid analysis, this often involves a mixture of solvents like methanol, acetonitrile, and water with additives like ammonium acetate.

  • Sample Preparation:

    • Accurately dilute the this compound formulation in a suitable solvent (e.g., methanol or a methanol/chloroform mixture) to a concentration within the linear range of the detector.

    • Vortex and sonicate briefly to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 55°C).

    • Set the flow rate (e.g., 0.4 mL/min).

    • Inject the sample and run the gradient program.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound component based on retention time compared to a standard.

    • Monitor for the appearance of new peaks or a decrease in the main peak area over time, which indicates degradation. Quantify the components based on the peak area.

Protocol 2: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

This protocol describes the measurement of particle size and polydispersity index (PDI) to monitor physical stability.

  • Instrumentation:

    • Dynamic Light Scattering (DLS) instrument.

  • Sample Preparation:

    • Dilute the formulation in an appropriate filtered buffer to a suitable concentration for DLS analysis, avoiding multiple scattering effects.

    • Ensure the sample is free of air bubbles.

  • Measurement:

    • Equilibrate the sample to the desired temperature in the instrument.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Record the Z-average particle size and the Polydispersity Index (PDI).

    • Track these values over the course of the stability study. A significant increase in either value suggests aggregation.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound formulations.

G cluster_workflow Stability Testing Workflow cluster_analysis Analytical Methods prep Formulation Preparation storage Aliquot & Store (Time=0) prep->storage Initial Characterization analysis Timepoint Analysis (t = x) storage->analysis Incubate under various conditions data Data Interpretation analysis->data Collect Data dls DLS (Size, PDI) analysis->dls hplc HPLC/LC-MS (Chemical Purity) analysis->hplc

Caption: A typical experimental workflow for assessing the stability of formulations.

G cluster_degradation Key Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation formulation This compound Formulation oleic_acid Oleic Acid formulation->oleic_acid H₂O, Acid/Base eg Ethylene Glycol formulation->eg H₂O, Acid/Base peroxides Lipid Peroxides formulation->peroxides O₂, Light, Metal Ions aldehydes Aldehydes peroxides->aldehydes acids Carboxylic Acids aldehydes->acids

Caption: Major chemical degradation pathways for this compound formulations.

G cluster_troubleshooting Troubleshooting Logic for Formulation Instability instability Observed Instability (e.g., Aggregation) root_cause Identify Root Cause instability->root_cause check_physical Assess Physical Parameters (DLS: Size, PDI) optimize_storage Optimize Storage (Temp, Light, O₂) check_physical->optimize_storage check_chemical Assess Chemical Integrity (HPLC, LC/MS) optimize_buffer Optimize Formulation (pH, Excipients) check_chemical->optimize_buffer optimize_storage->instability Re-evaluate optimize_buffer->instability Re-evaluate root_cause->check_physical Physical? root_cause->check_chemical Chemical?

Caption: A logical approach to troubleshooting formulation instability.

References

quality control parameters for 18:1 Ethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of 18:1 Ethylene Glycol (Oleyl Glycol).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Oleyl Glycol or (Z)-octadec-9-en-1-yl ethylene glycol, is a mono-alkyl ether of ethylene glycol. It consists of an 18-carbon monounsaturated fatty alcohol (oleyl alcohol) attached to an ethylene glycol molecule. Its amphiphilic nature makes it useful in various research and pharmaceutical applications, including as a surfactant, emulsifier, or component in lipid-based drug delivery systems.

Q2: What are the critical quality control parameters for this compound?

A2: The quality of this compound is crucial for experimental reproducibility. Key quality control parameters include purity, identity, acid value, peroxide value, and water content. These parameters ensure the material is free from significant impurities that could interfere with experimental outcomes.

Q3: How should this compound be stored?

A3: Due to the presence of a double bond in the oleyl chain, this compound is susceptible to oxidation.[1][2] It should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C, to minimize degradation.[3][4]

Q4: My this compound solution appears cloudy. What could be the cause?

A4: Cloudiness in a solution of this compound, particularly in aqueous buffers, often indicates the formation of aggregates or precipitation.[3] This can be due to the low aqueous solubility of the lipid portion of the molecule. Factors such as high concentration, inadequate mixing, or inappropriate buffer conditions (pH, ionic strength) can contribute to this issue.

Quality Control Parameters

Ensuring the quality of this compound is paramount for reliable and reproducible research. The following table summarizes the key quality control parameters and their typical acceptance criteria.

ParameterTest MethodAcceptance CriteriaPurpose
Appearance Visual InspectionClear, colorless to pale yellow liquidTo ensure the absence of particulate matter or significant discoloration.
Identity ¹H NMR, FT-IR, Mass SpectrometryConforms to the structure of (Z)-octadec-9-en-1-yl ethylene glycolTo confirm the chemical structure of the compound.
Purity (by GC-FID) Gas Chromatography-Flame Ionization Detection≥ 98.0%To quantify the main component and detect volatile impurities.
Purity (by HPLC-MS) High-Performance Liquid Chromatography-Mass Spectrometry≥ 98.0%To confirm purity and identify non-volatile impurities and related substances.
Acid Value Titration≤ 1.0 mg KOH/gTo measure the amount of free fatty acids, indicating hydrolytic degradation.
Peroxide Value Titration≤ 5.0 meq/kgTo measure the extent of oxidation, which can alter the compound's properties.
Water Content Karl Fischer Titration≤ 0.5%To determine the amount of water present, which can affect stability and reactivity.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experimental settings.

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

  • Potential Cause: The hydrophobic oleyl chain of this compound leads to low solubility in aqueous solutions, causing aggregation and precipitation.

  • Recommended Solution:

    • Prepare a Stock Solution: First, dissolve the this compound in a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock solution.

    • Rapid Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion helps prevent the formation of large aggregates.

    • Use of Surfactants: In some applications, the inclusion of a small amount of a biocompatible surfactant can help to maintain the solubility of this compound.

    • Sonication: If aggregates form, gentle sonication in a bath sonicator may help to disperse them.

Issue 2: Inconsistent Experimental Results

  • Potential Cause: Degradation of the this compound due to improper storage or handling can lead to variability in experimental outcomes. Oxidation of the double bond or hydrolysis of the ether linkage can generate impurities with different properties.

  • Recommended Solution:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C) under an inert atmosphere and protected from light.

    • Perform Quality Control Checks: If degradation is suspected, re-analyze the material for key quality parameters such as peroxide value and acid value.

    • Use Fresh Aliquots: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.

Issue 3: Formation of a Lipid Film on Container Surfaces

  • Potential Cause: The amphiphilic nature of this compound can cause it to adsorb to the surfaces of plastic or glass containers, especially from dilute solutions.

  • Recommended Solution:

    • Use Low-Binding Containers: Utilize low-protein-binding or siliconized microcentrifuge tubes and pipette tips.

    • Incorporate a Carrier: The presence of other macromolecules, such as albumin, in the buffer can sometimes reduce the non-specific binding of lipids to surfaces.

Experimental Protocols

1. Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for assessing the purity of this compound and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for fatty acid ester analysis (e.g., a polar column like a BPX70).

  • Sample Preparation (Derivatization to FAMEs):

    • Accurately weigh approximately 10 mg of the this compound sample into a screw-capped vial.

    • Add 1 mL of 2% methanolic sulfuric acid.

    • Cap the vial tightly and heat at 80°C for 1 hour to convert any free fatty acids to their methyl esters (FAMEs).

    • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water.

    • Vortex the mixture for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs and the parent compound to a clean vial for GC analysis.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound in the chromatogram.

2. Purity and Impurity Profiling by HPLC-MS

This method is used to confirm the identity and purity of this compound and to identify any non-volatile impurities or degradation products.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to an appropriate concentration for injection (e.g., 10 µg/mL) using the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. Other peaks can be analyzed to identify potential impurities.

Visualizations

qc_workflow cluster_0 Quality Control Workflow for this compound start Receive Raw Material visual Visual Inspection start->visual sampling Sample for Testing visual->sampling testing Analytical Testing sampling->testing specs Compare to Specifications testing->specs pass Release for Use fail Reject and Quarantine specs->pass Meets Specs specs->fail Fails Specs troubleshooting_workflow cluster_1 Troubleshooting Experimental Issues start Experimental Issue Observed (e.g., precipitation, inconsistency) check_solubility Is the issue related to solubility? start->check_solubility solubility_solutions Troubleshoot Solubility: - Prepare stock in organic solvent - Use rapid dilution - Consider sonication check_solubility->solubility_solutions Yes check_stability Is the issue related to stability? check_solubility->check_stability No resolve Issue Resolved solubility_solutions->resolve stability_solutions Troubleshoot Stability: - Verify storage conditions (-20°C, inert gas) - Perform QC checks (Peroxide/Acid Value) - Use fresh aliquots check_stability->stability_solutions Yes contact_support Contact Technical Support check_stability->contact_support No stability_solutions->resolve

References

Technical Support Center: 18:1 Ethylene Glycol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the esterification of 18:1 (oleic acid) and ethylene glycol. The focus is on minimizing byproduct formation to ensure the desired product purity and yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of ethylene glycol oleate esters.

Issue Potential Cause Recommended Solution
High levels of diethylene glycol (DEG) and other ether byproducts 1. High Reaction Temperature: Elevated temperatures promote the dehydration of ethylene glycol.[1] 2. Aggressive Acid Catalysis: Strong Brønsted acids like sulfuric acid can accelerate the formation of ethers.[1]1. Lower the reaction temperature: Maintain the temperature in the range of 140-160°C.[2] 2. Use a milder catalyst: Opt for catalysts such as p-toluenesulfonic acid or an acidic ion-exchange resin.[1]
Low yield of the desired monoester (Ethylene Glycol Monooleate) 1. Incorrect Molar Ratio: A molar ratio favoring oleic acid will lead to the formation of the diester. 2. Incomplete Reaction: The reaction may not have reached completion.1. Use a significant molar excess of ethylene glycol: A molar ratio of 9:1 (ethylene glycol to oleic acid) is recommended to favor monoester formation.[2] 2. Monitor the reaction progress: Periodically check the acid value of the reaction mixture. The reaction is considered complete when the acid value is stable and low (e.g., < 5 mg KOH/g).
Formation of undesired oligomers/polyesters High Reaction Temperature and Prolonged Reaction Time: These conditions can favor the polymerization of the reactants.Optimize reaction time and temperature: Conduct the reaction at the lowest effective temperature and monitor its progress to avoid unnecessarily long reaction times.
Product discoloration (darkening) Oxidative Degradation: The reaction mixture may be degrading due to the presence of oxygen at high temperatures.Use an inert atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, before and during the reaction to prevent oxidation.
Low overall yield of ester products 1. Inefficient Water Removal: The presence of water, a byproduct of the esterification, can inhibit the forward reaction. 2. Reversibility of the Reaction: Esterification is an equilibrium reaction.1. Employ a Dean-Stark apparatus: This will azeotropically remove water from the reaction mixture, driving the equilibrium towards the product side. 2. Use an excess of one reactant: As mentioned, an excess of ethylene glycol will shift the equilibrium to favor product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the esterification of oleic acid with ethylene glycol?

A1: The main byproducts are diethylene glycol (DEG) formed from the intermolecular dehydration of ethylene glycol, ethylene glycol dioleate (the diester), and oligomeric polyesters. At high temperatures in the presence of oxygen, oxidative degradation can also lead to acidic byproducts.

Q2: How does the choice of catalyst affect byproduct formation?

A2: The catalyst choice is critical. Strong acids like sulfuric acid are effective for esterification but also promote the dehydration of ethylene glycol to form diethylene glycol. Milder acid catalysts, such as p-toluenesulfonic acid or solid acid catalysts like acidic ion-exchange resins, offer better selectivity for the desired ester and minimize ether formation.

Q3: What is the optimal temperature range for this reaction to minimize byproducts?

A3: A temperature range of 140-160°C is generally recommended. While higher temperatures increase the reaction rate, they also significantly increase the rate of byproduct formation, particularly the dehydration of ethylene glycol to diethylene glycol.

Q4: How can I control the ratio of monoester to diester?

A4: The molar ratio of the reactants is the primary factor. To favor the formation of ethylene glycol monooleate, a significant excess of ethylene glycol should be used (e.g., a 9:1 molar ratio of ethylene glycol to oleic acid). To favor the formation of ethylene glycol dioleate, a molar ratio of 2:1 or slightly higher of oleic acid to ethylene glycol should be used.

Q5: How can I monitor the progress of the reaction and identify byproducts?

A5: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture over time. For the identification and quantification of the desired products and byproducts, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and GC-Mass Spectrometry (GC-MS) are recommended.

Experimental Protocols

Protocol 1: Selective Synthesis of Ethylene Glycol Monooleate

This protocol is designed to maximize the yield of the monoester while minimizing the formation of the diester and other byproducts.

Materials:

  • Oleic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Saturated sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Dean-Stark apparatus

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: In the three-neck round-bottom flask, charge the oleic acid and ethylene glycol in a 1:9 molar ratio.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.5-1% by weight of the reactants).

  • Solvent Addition: Add toluene to the flask to facilitate azeotropic water removal.

  • Inert Atmosphere: Purge the system with nitrogen gas.

  • Reaction Setup: Assemble the Dean-Stark apparatus and condenser.

  • Heating and Reaction: Heat the mixture to 140-150°C with continuous stirring. Water will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the reaction by checking the acid value of aliquots. The reaction is complete when the acid value is below 5 mg KOH/g.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst by washing with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Data Presentation

Table 1: Effect of Catalyst on Esterification Rate of Oleic Acid and Ethylene Glycol

CatalystTemperature (°C)Reaction Time (h)Esterification Rate (%)
Concentrated H₂SO₄1603~80
Concentrated H₂SO₄180390
Sodium Hydroxide1603~80
Sodium Hydroxide1803~85
Sulfamic Acid1605<70
Sulfamic Acid1803~75

Data synthesized from a study by Bao et al. (2022)

Table 2: Influence of Molar Ratio on Monoester vs. Diester Formation (Stearic Acid and Ethylene Glycol)

Molar Ratio (Glycol:Acid)Temperature (°C)ProductYield (%)
1:1180Monostearate43.5
5:1Not specifiedMonostearate~61
9:1140Monostearate77.8

Note: This data for stearic acid is illustrative of the general principle for fatty acid esterification with glycols.

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactants (Oleic Acid, Ethylene Glycol) B Add Catalyst (p-Toluenesulfonic Acid) A->B C Add Toluene B->C D Assemble Dean-Stark and Condenser C->D E Heat to 140-160°C under Nitrogen D->E F Azeotropic Removal of Water E->F G Monitor Acid Value F->G H Cool and Neutralize G->H I Wash and Dry H->I J Solvent Removal I->J K Purification (Optional) J->K

Caption: Experimental workflow for minimizing byproducts.

Byproduct_Pathways OA Oleic Acid Monooleate Ethylene Glycol Monooleate OA->Monooleate + EG EG Ethylene Glycol EG->Monooleate + OA DEG Diethylene Glycol (DEG) EG->DEG - H2O (High Temp, Acid) Diooleate Ethylene Glycol Dioleate Monooleate->Diooleate + OA Oligomers Oligomers Monooleate->Oligomers + EG, OA (Polycondensation)

Caption: Pathways to desired product and major byproducts.

References

Validation & Comparative

A Comparative Guide to PEG Linkers in Bioconjugation: The Case for Monodisperse PEG18

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the choice of a linker molecule is a critical determinant of success. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance the physicochemical and pharmacological properties of bioconjugates. This guide provides a detailed comparison of a monodisperse 18-unit PEG linker (PEG18) against other PEG alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal bioconjugation strategies.

Understanding the Terminology: "18:1 Ethylene Glycol" vs. PEG18 Linkers

It is crucial to first clarify a potential point of confusion. "this compound" refers to 1,2-dioleoyl ethylene glycol, a nonpolar lipid. This compound is structurally and functionally distinct from the PEG linkers used in bioconjugation. The focus of this guide is on PEG18 , a monodisperse polyethylene glycol linker composed of 18 ethylene glycol units. These linkers are hydrophilic spacers used to connect biomolecules to other molecules, such as drugs or labels.

The primary distinction in PEG linkers lies in their dispersity. Polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, whereas monodisperse PEGs , like PEG18, consist of a single, precisely defined chain length.[1][2] This homogeneity is a significant advantage in drug development, as it leads to the production of uniform bioconjugates with consistent drug-to-antibody ratios (DARs), simplifying characterization and improving batch-to-batch reproducibility.[2]

Impact of PEG Linker Properties on Bioconjugate Performance

The length and composition of a PEG linker profoundly influence the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of a bioconjugate.[3][4] Hydrophobic drug payloads can often lead to aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers can mitigate these issues, allowing for higher drug loading without compromising the stability of the conjugate.

Data Summary: Performance Metrics of Different PEG Linkers

The following tables summarize quantitative data from various studies, comparing key performance metrics of bioconjugates with different PEG linker lengths.

Table 1: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

PEG Linker LengthMolecule TypeKey Pharmacokinetic FindingReference
NoneAffibody-Drug ConjugateHalf-life of 19.6 minutes
4 kDaAffibody-Drug Conjugate2.5-fold increase in half-life compared to no PEG
10 kDaAffibody-Drug Conjugate11.2-fold increase in half-life compared to no PEG
PEG2, PEG4ADCLower plasma and tumor exposures
PEG8, PEG12, PEG24ADCIncreased plasma and tumor exposures, and lower plasma clearances

Table 2: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

PEG Linker LengthTumor ModelKey Efficacy FindingReference
Non-PEGylatedL540cy xenograft11% decrease in tumor weight
PEG2, PEG4L540cy xenograft35-45% decrease in tumor weight
PEG8, PEG12, PEG24L540cy xenograft75-85% reduction in tumor weight

Table 3: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths

PEG Linker LengthCell LineKey Cytotoxicity FindingReference
None (HM)HER2-positive-
4 kDa (HP4KM)HER2-positive4.5-fold reduction in cytotoxicity compared to HM
10 kDa (HP10KM)HER2-positive22-fold reduction in cytotoxicity compared to HM

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. The following are summaries of protocols commonly used to evaluate the performance of PEG linkers in bioconjugation.

Protocol 1: Two-Step Antibody Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing payload to an antibody's lysine residues.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Heterobifunctional Crosslinker (e.g., SM(PEG)n)

  • Thiol-containing payload

  • Conjugation Buffer (e.g., PBS, pH 7.2)

  • Quenching buffer (e.g., 1M Tris, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Activation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL.

    • Dissolve the SM(PEG)n crosslinker in an organic solvent like DMSO and immediately add it to the antibody solution in a 10- to 50-fold molar excess.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess crosslinker using a desalting column to obtain the maleimide-activated antibody.

  • Conjugation to Thiol-Containing Payload:

    • Dissolve the payload in a suitable solvent and add it to the maleimide-activated antibody solution at a 1.5- to 5-fold molar excess.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.

    • (Optional) Quench unreacted maleimide groups with cysteine or 2-mercaptoethanol.

    • Purify the final ADC conjugate using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Pharmacokinetic (PK) Study in Rodents

This protocol outlines the steps to assess the pharmacokinetic profile of ADCs with varying PEG linker lengths.

Animal Model: Healthy mice or rats.

Procedure:

  • Administration: Administer ADCs with different PEG linkers intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Measure the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.

Protocol 3: In Vivo Efficacy (Antitumor) Study

This protocol is used to evaluate the therapeutic efficacy of PEGylated drug conjugates in a tumor-xenograft model.

Animal Model: Tumor-xenograft models (e.g., mice inoculated with tumor cells).

Procedure:

  • Tumor Inoculation: Inoculate mice with tumor cells.

  • Treatment: Once tumors reach a specified size, administer the ADCs with different PEG linkers at a predetermined dose and schedule. A control group receives a vehicle or non-targeting ADC.

  • Tumor Measurement: Measure tumor volumes at regular intervals.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizing Bioconjugation Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_invivo In Vivo Action Antibody Antibody ADC ADC Antibody->ADC Conjugation Linker Linker Linker->ADC Drug Drug Drug->ADC Tumor_Cell Tumor_Cell ADC->Tumor_Cell Targeting Internalization Internalization Tumor_Cell->Internalization Payload_Release Payload_Release Internalization->Payload_Release Cell_Death Cell_Death Payload_Release->Cell_Death

Caption: General workflow for creating and the mechanism of action of an Antibody-Drug Conjugate (ADC).

Bioconjugation_Process Start Start Biomolecule_Activation Activate Biomolecule (e.g., Antibody) Start->Biomolecule_Activation Linker_Payload_Prep Prepare Linker-Payload (e.g., PEG-Drug) Start->Linker_Payload_Prep Conjugation_Reaction Perform Conjugation Reaction Biomolecule_Activation->Conjugation_Reaction Linker_Payload_Prep->Conjugation_Reaction Purification Purify Bioconjugate (e.g., SEC, IEX) Conjugation_Reaction->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, MS) Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: A typical experimental workflow for bioconjugation using a PEG linker.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. The evidence strongly suggests that monodisperse PEG linkers, such as PEG18, offer significant advantages over polydisperse alternatives by ensuring the homogeneity and reproducibility of the final product. Furthermore, the length of the PEG chain must be carefully optimized to strike the right balance between improved pharmacokinetics and retained in vitro potency. While longer PEG chains generally lead to longer circulation half-lives and enhanced in vivo efficacy, they can sometimes reduce the immediate cytotoxic effect of the payload. Therefore, a systematic evaluation of a range of monodisperse PEG linker lengths is crucial for the rational design of next-generation bioconjugates with an improved therapeutic index.

References

A Comparative Analysis of 1,2-Dioleoyl Ethylene Glycol and Other Nonpolar Lipids in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Among these, nonpolar lipids play a pivotal role in the formulation of lipid-based nanoparticles and emulsions, influencing stability, encapsulation efficiency, and drug release kinetics. This guide provides an objective comparison of 1,2-dioleoyl ethylene glycol (DPEG) with other similar nonpolar lipids, supported by available data and experimental methodologies.

1,2-Dioleoyl ethylene glycol is a nonpolar lipid characterized by an ethylene glycol headgroup esterified with two oleic acid chains. This structure imparts a degree of hydrophilicity from the diol linker while maintaining a predominantly lipophilic character due to the long, unsaturated oleoyl chains. These features make it a subject of interest for applications in drug delivery systems where it can act as a helper lipid, influencing the fluidity and stability of the lipid bilayer.

Comparative Analysis with Similar Nonpolar Lipids

To provide a comprehensive overview, DPEG is compared with other nonpolar lipids that share structural similarities or are commonly used in similar applications. These include lipids with different acyl chains (saturated vs. unsaturated) and a different headgroup, such as a cationic lipid. The selected lipids for comparison are:

  • 1,2-Dipalmitoyl Ethylene Glycol: A saturated analog of DPEG, featuring two palmitic acid chains.

  • Ethylene Glycol Distearate: Another saturated analog with two stearic acid chains.

  • 1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): A cationic lipid with the same oleoyl chains as DPEG but a different, positively charged headgroup, often used in gene delivery.

The following table summarizes the key physicochemical properties of these lipids.

Property1,2-Dioleoyl Ethylene Glycol1,2-Dipalmitoyl Ethylene GlycolEthylene Glycol Distearate1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP Chloride)
Molecular Formula C38H70O4C34H66O4[1][2]C38H74O4[3]C42H80ClNO4[4][5]
Molecular Weight 590.9 g/mol 538.9 g/mol 594.99 g/mol 698.54 g/mol
Acyl Chain Composition 2 x C18:1 (Oleoyl)2 x C16:0 (Palmitoyl)2 x C18:0 (Stearoyl)2 x C18:1 (Oleoyl)
Saturation UnsaturatedSaturatedSaturatedUnsaturated
Headgroup Ethylene GlycolEthylene GlycolEthylene GlycolQuaternary Ammonium
Charge at Neutral pH NeutralNeutralNeutralCationic
Predicted logP ~12~11~12.596Not directly comparable due to charge
Melting Point Liquid at room temperature~63-65 °C60-63 °C35-38 °C

The Role of Nonpolar Lipids in Nanoparticle Formulations

In lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), nonpolar lipids are often incorporated as "helper lipids." Their primary roles include:

  • Enhancing Stability: By packing within the lipid bilayer, they can increase the structural integrity of the nanoparticle.

  • Modulating Fluidity: The nature of the acyl chains (saturated vs. unsaturated) influences the fluidity of the lipid membrane, which can affect drug release and interaction with cell membranes. Unsaturated chains, like in DPEG and DOTAP, tend to increase membrane fluidity.

  • Improving Encapsulation Efficiency: They can create a more favorable environment for the encapsulation of lipophilic drugs.

  • Facilitating Endosomal Escape: In the case of gene delivery, some helper lipids can promote the release of the genetic material from the endosome into the cytoplasm.

The choice between DPEG and its saturated counterparts, 1,2-dipalmitoyl ethylene glycol and ethylene glycol distearate, will largely depend on the desired fluidity of the nanoparticle membrane. The unsaturated oleoyl chains of DPEG will result in a more fluid and less ordered lipid bilayer compared to the saturated palmitoyl and stearoyl chains. This can be advantageous for enhancing fusion with cell membranes but may also lead to increased drug leakage.

DOTAP, with its cationic headgroup, serves a different primary function. Its positive charge facilitates the complexation with negatively charged nucleic acids (DNA, RNA) and promotes interaction with the negatively charged cell membrane, making it a common choice for gene delivery applications.

Experimental Protocols

Below are representative protocols for the formulation and characterization of lipid nanoparticles, which can be adapted for the inclusion of DPEG or other nonpolar lipids.

Formulation of Lipid Nanoparticles using Microfluidic Mixing

This method allows for the rapid and reproducible formation of LNPs.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-dioleoyl ethylene glycol, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Active pharmaceutical ingredient (API) (e.g., mRNA, siRNA, or a small molecule drug)

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis system

Procedure:

  • Prepare a lipid stock solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare an aqueous phase by dissolving the API in the aqueous buffer.

  • Load the lipid-ethanol solution and the aqueous API solution into separate syringes of a microfluidic mixing device (e.g., NanoAssemblr).

  • Set the desired flow rates for the two phases to achieve rapid mixing and nanoparticle self-assembly.

  • Collect the resulting nanoparticle suspension.

  • Purify the LNPs and remove the ethanol by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Sterile-filter the final LNP suspension.

Characterization of Lipid Nanoparticles

Particle Size and Zeta Potential:

  • Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs.

  • Laser Doppler Velocimetry, typically performed on the same instrument as DLS, is used to determine the zeta potential, which indicates the surface charge of the nanoparticles.

Encapsulation Efficiency:

  • The encapsulation efficiency (%EE) is determined by separating the unencapsulated API from the LNPs, typically by size exclusion chromatography or centrifugal filtration.

  • The amount of encapsulated and free API is then quantified using a suitable analytical method, such as HPLC for small molecules or a fluorescent dye-based assay (e.g., RiboGreen) for nucleic acids.

  • %EE is calculated as: ((Total API - Free API) / Total API) * 100.

Lipid Analysis by HPLC-ELSD: High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (HPLC-ELSD) is a common method for the analysis and quantification of lipids that lack a UV chromophore.

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • Evaporative Light-Scattering Detector.

  • Reversed-phase C18 column.

Mobile Phase (example gradient):

  • Mobile Phase A: Water/Methanol/Acetonitrile with a buffer like formic acid.

  • Mobile Phase B: Methanol/Acetone with a buffer like formic acid.

  • A gradient is run from a lower to a higher concentration of Mobile Phase B to elute lipids with increasing hydrophobicity.

ELSD Settings (typical):

  • Drift Tube Temperature: 50-70 °C

  • Nebulizer Gas (Nitrogen) Pressure: 3-4 bar

Procedure:

  • Prepare standard solutions of the individual lipids at known concentrations.

  • Prepare the LNP sample for analysis, which may involve an extraction step to isolate the lipids.

  • Inject the standards and samples onto the HPLC system.

  • The lipids are separated based on their hydrophobicity on the C18 column.

  • As the eluent exits the column, it is nebulized and the solvent is evaporated in the ELSD. The non-volatile lipid particles scatter a light beam, and the detector response is proportional to the mass of the analyte.

  • Quantify the lipids in the sample by comparing the peak areas to the calibration curves generated from the standards.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for lipid nanoparticle formulation and a conceptual representation of a lipid nanoparticle structure.

LNP_Formulation_Workflow Lipid Nanoparticle Formulation and Characterization Workflow cluster_formulation Formulation cluster_characterization Characterization prep_lipids Prepare Lipid Phase (Lipids in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_api Prepare Aqueous Phase (API in Buffer) prep_api->mixing purification Purification (e.g., Dialysis) mixing->purification dls Particle Size & PDI (DLS) purification->dls zeta Zeta Potential dls->zeta ee Encapsulation Efficiency (%EE) zeta->ee hplc Lipid Quantification (HPLC-ELSD) ee->hplc

Caption: Workflow for LNP formulation and characterization.

LNP_Structure Conceptual Structure of a Lipid Nanoparticle cluster_shell Lipid Shell core API Core (e.g., mRNA) ionizable Ionizable Lipid helper Helper Lipid (e.g., DPEG) chol Cholesterol peg PEG-Lipid

Caption: Conceptual model of a multi-component LNP.

References

A Comparative Guide to the Purity Validation of 18:1 Ethylene Glycol: TLC vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 18:1 Ethylene Glycol, also known as 1,2-dioleoyl ethylene glycol, is a critical parameter in research and pharmaceutical applications. Its validation requires robust analytical techniques to ensure the absence of impurities that could affect experimental outcomes or product safety. This guide provides an objective comparison of two common chromatographic techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. We present proposed experimental protocols based on the analysis of similar lipid compounds and comparative performance data to aid in method selection.

Principles of the Techniques

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate non-volatile mixtures. The separation is based on the differential partitioning of the sample components between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. It is a simple, rapid, and cost-effective method, often used for qualitative analysis and monitoring reaction progress.[1] Quantitative analysis is also possible using densitometry.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. It utilizes a column packed with a stationary phase and a liquid mobile phase pumped at high pressure. HPLC offers high resolution, sensitivity, and automation capabilities, making it a cornerstone of quality control in the pharmaceutical industry.[2][3][4]

Experimental Protocols

The following are proposed experimental protocols for the purity validation of this compound by TLC and HPLC. These are based on established methods for similar neutral lipids and fatty acid esters.

Thin-Layer Chromatography (TLC) Protocol

Objective: To separate this compound from potential impurities such as monoesters, free oleic acid, and unreacted ethylene glycol.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of this compound reference standard in chloroform.

  • Sample Solution: Prepare a 1 mg/mL solution of the this compound sample to be tested in chloroform.

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase: A mixture of petroleum ether, diethyl ether, and acetic acid in a ratio of 84:15:1 (v/v/v).

3. Chromatographic Development:

  • Pour the mobile phase into a TLC chamber and place a filter paper inside to ensure saturation. Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Spot 5 µL of the standard and sample solutions onto the TLC plate, about 1.5 cm from the bottom.

  • Place the plate in the equilibrated chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Remove the plate and mark the solvent front. Allow the plate to air dry completely.

4. Visualization:

  • Place the dried plate in a chamber containing iodine crystals. The non-polar compounds will appear as brown spots.

  • Alternatively, spray the plate with a 10% solution of phosphomolybdic acid in ethanol and heat at 110°C for 10 minutes. Lipids will appear as dark blue-green spots on a yellow-green background.

5. Analysis:

  • Calculate the Retention Factor (Rf) for each spot. The purity is assessed by comparing the Rf of the main spot in the sample to that of the standard and observing any secondary spots corresponding to impurities.

  • For quantitative analysis, the plate can be scanned using a densitometer, and the peak areas can be compared to a calibration curve prepared from the reference standard.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To achieve high-resolution separation and quantification of this compound and its potential impurities.

1. Sample Preparation:

  • Standard Solutions: Prepare a series of calibration standards of this compound reference standard in isopropanol, ranging from 0.05 mg/mL to 2 mg/mL.

  • Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in isopropanol. Filter through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Isopropanol (B).

    • Gradient Program: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These detectors are suitable for non-chromophoric lipids. A UV detector at a low wavelength (e.g., 205 nm) can also be used, although sensitivity may be lower.

  • Injection Volume: 20 µL.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution and identify the peak for this compound based on its retention time compared to the standard.

  • Quantify the purity by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram. The concentration of specific impurities can be determined if corresponding standards are available.

Performance Comparison

The following table summarizes the expected performance characteristics of TLC (with densitometry) and HPLC for the validation of this compound purity, based on data from the analysis of similar lipid compounds.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Planar chromatography based on differential partitioning.Column chromatography with high-pressure elution.
Resolution Lower, suitable for separating major components.Higher, capable of resolving closely related impurities.
Sensitivity (LOD/LOQ) Lower; LOD: ~3 ng/spot, LOQ: ~9 ng/spot (densitometry).Higher; LOD: 0.02-0.04 µg, LOQ: 0.04-0.10 µg (ELSD).
Quantification Semi-quantitative by visual estimation; quantitative with densitometry.Highly quantitative and reproducible.
Linearity (r²) >0.99 (with densitometry).>0.99.
Precision (%RSD) < 5% (with densitometry).< 5%.
Accuracy (% Recovery) 98-102% (with densitometry).93-109%.
Analysis Time per Sample ~30-60 minutes (including development and visualization).~30 minutes per run.
Throughput High (multiple samples on one plate).Moderate (sequential injections).
Cost (Instrument/Consumables) Low.High.
Automation Limited.Fully automatable.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the general workflows for purity validation using TLC and HPLC.

TLC_Workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Analysis cluster_analysis Data Analysis Sample This compound Sample dissolve Dissolve in Chloroform Sample->dissolve Standard Reference Standard Standard->dissolve spot Spot on Silica Plate dissolve->spot develop Develop in Mobile Phase spot->develop visualize Visualize (e.g., Iodine Vapor) develop->visualize compare Compare Rf Values & Impurity Spots visualize->compare densitometry Densitometry (Optional) visualize->densitometry report Purity Report compare->report densitometry->report

Caption: Workflow for this compound purity validation by TLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample dissolve_filter Dissolve in Isopropanol & Filter Sample->dissolve_filter Standards Calibration Standards Standards->dissolve_filter calibrate Generate Calibration Curve Standards->calibrate inject Inject into HPLC System dissolve_filter->inject separate Separate on C18 Column inject->separate detect Detect with ELSD/CAD separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity & Impurities integrate->quantify calibrate->quantify report Purity Report quantify->report

Caption: Workflow for this compound purity validation by HPLC.

Conclusion

Both TLC and HPLC are valuable techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis.

  • TLC is a rapid, simple, and cost-effective method ideal for routine qualitative checks, monitoring reaction progress, and as a preliminary screening tool. When coupled with densitometry, it can provide quantitative results, although with lower precision and sensitivity compared to HPLC.

  • HPLC is the preferred method for comprehensive purity validation, offering superior resolution, sensitivity, and quantitative accuracy. It is essential for quality control in pharmaceutical development and for applications where a detailed impurity profile is required.

For researchers in early-stage development, TLC can be a practical tool for quick assessments. However, for drug development professionals requiring rigorous quality control and precise quantification of impurities, a validated HPLC method is indispensable.

References

Spectroscopic Analysis of 18:1 Ethylene Glycol: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the spectroscopic techniques used to confirm the structure of 18:1 Ethylene Glycol, a common name for the ethylene glycol monoester of oleic acid (2-hydroxyethyl oleate).

This document outlines the expected spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, data for the saturated analogue, 18:0 Ethylene Glycol (ethylene glycol monostearate), is also presented. Detailed experimental protocols and a generalized workflow for structural confirmation are provided to support practical application.

Data Presentation: Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR Spectral Data (Predicted, CDCl₃, 400 MHz)

Functional Group This compound (2-hydroxyethyl oleate) Predicted Chemical Shift (δ, ppm)18:0 Ethylene Glycol (2-hydroxyethyl stearate) Predicted Chemical Shift (δ, ppm)Multiplicity Proton Assignment
Olefinic5.34-m-CH=CH-
Ester Methylene4.224.22t-C(=O)O-CH₂ -
Alcohol Methylene3.813.81t-CH₂ -OH
α-Methylene to C=O2.312.31t-CH₂ -C(=O)O-
Allylic Methylene2.01-m-CH₂ -CH=CH-
β-Methylene to C=O1.631.63m-CH₂ -CH₂C(=O)O-
(CH₂)n Chain1.281.28br s-(CH₂ )n-
Terminal Methyl0.880.88t-CH₃

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, CDCl₃, 100 MHz)

Functional Group This compound (2-hydroxyethyl oleate) Predicted Chemical Shift (δ, ppm)18:0 Ethylene Glycol (2-hydroxyethyl stearate) Predicted Chemical Shift (δ, ppm)Carbon Assignment
Carbonyl174.4174.4C =O
Olefinic130.0, 129.8--C H=C H-
Ester Methylene65.165.1-C(=O)O-C H₂-
Alcohol Methylene60.860.8-C H₂-OH
α-Methylene to C=O34.334.3-C H₂-C(=O)O-
Methylene Chain29.8 - 29.129.8 - 29.1-(C H₂)n-
Allylic Methylene27.2--C H₂-CH=CH-
β-Methylene to C=O25.025.0-C H₂-CH₂C(=O)O-
Terminal Methyl14.114.1-C H₃

Table 3: Comparative FTIR Absorption Data

Functional Group Vibrational Mode This compound (Oleate Ester) Typical Wavenumber (cm⁻¹)[1]18:0 Ethylene Glycol (Stearate Ester) Typical Wavenumber (cm⁻¹)[2][3]
O-HStretch (Alcohol)~3450 (broad)~3450 (broad)
C-H (Alkenyl)Stretch~3005-
C-H (Alkyl)Stretch2925, 28552920, 2850
C=O (Ester)Stretch~1740~1740
C=C (Alkenyl)Stretch~1655-
C-O (Ester)Stretch~1170~1170

Table 4: Comparative Mass Spectrometry Fragmentation Data (Predicted, EI)

Fragment Description This compound (2-hydroxyethyl oleate) Predicted m/z18:0 Ethylene Glycol (2-hydroxyethyl stearate) Predicted m/zNotes
Molecular Ion [M]⁺326328The molecular ion for the oleate is 2 Da lighter due to the double bond.
Loss of Water [M-H₂O]⁺308310Common fragmentation for alcohols.
Loss of Ethylene Glycol Moiety [M-C₂H₅O₂]⁺265267Corresponds to the acylium ion [R-C=O]⁺.
Ethylene Glycol Fragment [C₂H₅O₂]⁺6161Fragment corresponding to the protonated ethylene glycol moiety.
Cleavage α to Alcohol [M-CH₂OH]⁺295297Loss of the terminal hydroxymethyl radical.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural confirmation of a synthesized organic molecule like this compound.

G Workflow for Spectroscopic Structural Confirmation cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (NMR) Synthesis->Dissolution Neat Preparation of Neat Sample (FTIR, MS) Synthesis->Neat NMR ¹H & ¹³C NMR Acquisition Dissolution->NMR FTIR FTIR Acquisition Neat->FTIR MS MS Acquisition Neat->MS Process Data Processing (Integration, Peak Picking) NMR->Process FTIR->Process MS->Process Compare Compare with Predicted/Reference Data Process->Compare Fragment Analyze Fragmentation Pattern (MS) Process->Fragment Structure Structure Confirmation Compare->Structure Fragment->Structure

Caption: Generalized workflow for spectroscopic structural confirmation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have peaks that overlap with key analyte signals.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]

    • Cap the NMR tube securely.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guide.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR , acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is typically sufficient.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Identify the chemical shift, multiplicity, and integration for each signal to assign it to the molecular structure.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • As this compound is a viscous liquid, the ATR method is highly suitable.

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Instrument Setup & Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • Select an appropriate resolution, commonly 4 cm⁻¹.

    • Acquire the sample spectrum. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing & Analysis:

    • Perform an ATR correction if necessary, although modern software often does this automatically.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to specific functional group vibrations (e.g., O-H stretch, C=O stretch, C-O stretch) by comparing them to correlation tables and reference spectra.

    • After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of fatty acid esters by GC-MS is feasible. For free fatty acids, derivatization is often required to increase volatility.

  • Sample Preparation (Direct Injection):

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Transfer the solution to a 2 mL autosampler vial.

  • Instrument Setup & Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating compounds by boiling point.

      • Injection: Inject 1 µL of the sample solution in split or splitless mode, depending on the sample concentration.

      • Inlet Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250-280 °C).

      • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes to ensure the elution of all components.

      • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

      • Source Temperature: Set according to manufacturer recommendations (e.g., 230 °C).

      • Mass Range: Scan a mass range that includes the expected molecular ion and key fragments (e.g., m/z 40-400).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern, identifying key fragment ions and neutral losses to confirm the presence of the oleoyl chain and the ethylene glycol moiety. Compare observed fragments to predicted patterns.

References

Performance Showdown: 18:1 PEGylated Liposomes Versus Alternative Nanocarriers for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of key performance metrics, experimental protocols, and underlying mechanisms reveals the nuanced advantages of utilizing 18:1 acyl chain-containing PEGylated lipids in drug delivery systems. This guide offers a comparative look at these liposomes against formulations with saturated lipid anchors and other nanoparticle platforms, providing critical data for researchers and drug development professionals.

In the realm of advanced drug delivery, the physicochemical properties of nanocarriers are paramount to their therapeutic efficacy. The inclusion of polyethylene glycol (PEG) chains on the surface of liposomes, a process known as PEGylation, is a well-established strategy to enhance systemic circulation time and improve stability. The choice of the lipid anchor for these PEG chains, however, can significantly influence the performance of the delivery system. This guide focuses on the performance of liposomes incorporating a PEGylated lipid with an 18:1 unsaturated acyl chain, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and compares it with liposomes containing saturated acyl chains like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), as well as other lipid-based nanoparticle systems.

Comparative Analysis of Physicochemical and In-Vivo Performance

The selection of the PEGylated lipid component in a liposomal formulation has a profound impact on its characteristics, including particle size, surface charge, drug loading capacity, and release kinetics. These parameters, in turn, dictate the in-vivo behavior of the drug delivery system. Below is a comparative summary of these key performance indicators.

Delivery SystemPrimary Lipid CompositionMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)In-Vitro Drug Release (24h)
18:1 PEG Liposome DOPC/DOPE-PEG2000110 - 170< 0.2-3 to -10~85-90Faster Release
Saturated PEG Liposome DSPC/DSPE-PEG2000100 - 150< 0.2-3 to -9> 90Slower, more sustained
Non-PEGylated Liposome DOPE/CHEMS~140< 0.2Near Neutral to slightly negative> 90Variable, often faster than PEGylated
Solid Lipid Nanoparticle (SLN) Solid Lipid (e.g., Compritol)150 - 3000.2 - 0.4-20 to -30~70-85Biphasic (burst then sustained)
Nanostructured Lipid Carrier (NLC) Solid & Liquid Lipid mix100 - 2500.1 - 0.3-15 to -25> 80Slower and more controlled than SLNs

Note: The data presented is a synthesis from multiple sources and may vary depending on the specific formulation, drug encapsulated, and experimental conditions.

Liposomes formulated with 18:1 PEGylated lipids (DOPE-PEG) tend to have a more fluid membrane compared to those with saturated DSPE-PEG. This increased fluidity can lead to a slightly larger particle size and a faster drug release profile.[1] While this can be advantageous for certain therapeutic applications requiring rapid drug action, it may be a drawback for sustained-release formulations. In contrast, the rigid nature of DSPE-PEG liposomes often results in higher encapsulation efficiencies and more controlled drug release.[1]

Non-PEGylated liposomes, while demonstrating high encapsulation efficiency, are rapidly cleared from circulation by the reticuloendothelial system (RES), limiting their in-vivo efficacy for systemic drug delivery.[2][3] Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) offer alternative lipid-based platforms. SLNs can suffer from lower drug loading and potential drug expulsion during storage, while NLCs, with their imperfect lipid matrix, can accommodate higher drug loads and offer better-controlled release profiles.

Experimental Protocols

Accurate and reproducible characterization of these delivery systems is crucial for their development and comparison. Below are detailed methodologies for key experiments.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: The desired lipids (e.g., a mixture of a primary phospholipid like DOPC or DSPC, cholesterol, and the PEGylated lipid such as DOPE-PEG2000 or DSPE-PEG2000 in a specific molar ratio) are dissolved in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.[2]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process is typically carried out at a temperature above the phase transition temperature of the lipids to ensure a homogenous lipid film. The flask is rotated to create a thin, uniform lipid film on the inner surface.

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration process is performed at a temperature above the lipid phase transition temperature with gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm). This process is repeated multiple times to ensure a narrow particle size distribution.

Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation: A small aliquot of the liposome suspension is diluted with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: A DLS instrument, such as a Malvern Zetasizer, is used. The parameters, including the dispersant (e.g., water), temperature, and scattering angle (typically 173°), are set.

  • Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument's laser illuminates the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the nanoparticles are measured.

  • Data Analysis: The software analyzes the correlation function of the scattered light intensity to calculate the hydrodynamic diameter (particle size) and the PDI, which is a measure of the width of the particle size distribution.

Measurement of Zeta Potential
  • Sample Preparation: The liposome sample is diluted in an appropriate medium, typically a low ionic strength buffer, to ensure sufficient particle mobility.

  • Instrument Setup: A zeta potential analyzer, often integrated into a DLS instrument, is used. The instrument applies an electric field across the sample.

  • Measurement: The velocity of the charged liposomes moving in the electric field is measured using Laser Doppler Velocimetry.

  • Data Analysis: The electrophoretic mobility is then used to calculate the zeta potential using the Helmholtz-Smoluchowski equation. The zeta potential provides an indication of the surface charge and the colloidal stability of the nanoparticle suspension.

Quantification of Encapsulation Efficiency (EE%)
  • Separation of Free Drug: The unencapsulated (free) drug is separated from the liposome-encapsulated drug. Common methods include size exclusion chromatography (e.g., using a Sephadex column), dialysis, or centrifugation-based techniques (e.g., using ultrafiltration devices).

  • Quantification of Total and Free Drug:

    • Total Drug: A known volume of the original liposome suspension is lysed using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. The total drug concentration is then measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • Free Drug: The concentration of the drug in the filtrate or the external medium after the separation step is measured.

  • Calculation of EE%: The encapsulation efficiency is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.

Visualizing the Process and Pathways

To better understand the experimental workflow and the journey of these nanoparticles in a biological system, the following diagrams are provided.

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Performance Evaluation prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 Size Reduction char1 DLS (Size & PDI) prep2->char1 char2 Zeta Potential prep2->char2 char3 Encapsulation Efficiency prep2->char3 eval1 In-Vitro Release Study char3->eval1 eval2 In-Vivo Biodistribution char3->eval2

Figure 1: Experimental workflow for liposome preparation and evaluation.

InVivo_Fate cluster_systemic Systemic Circulation cluster_clearance Clearance Mechanisms cluster_targeting Tumor Targeting (EPR Effect) injection Intravenous Injection circulation Blood Circulation injection->circulation res RES Uptake (Liver, Spleen) circulation->res Opsonization (Non-PEGylated) renal Renal Clearance circulation->renal For very small particles extravasation Extravasation through Leaky Vasculature circulation->extravasation Long circulation (PEGylated) accumulation Tumor Accumulation extravasation->accumulation uptake Cellular Uptake accumulation->uptake

References

Navigating the Immunogenicity of Drug Delivery Systems: A Comparative Guide to 18:1 Ethylene Glycol Conjugates and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of drug delivery vehicles is a critical aspect of developing safe and effective therapeutics. This guide provides a comprehensive comparison of the immunological properties of commonly used 18:1 Ethylene Glycol (PEG) conjugates and emerging alternatives, supported by experimental data and detailed protocols.

The conjugation of polyethylene glycol (PEG) to lipids and nanoparticles, a process known as PEGylation, has long been the gold standard for improving the pharmacokinetic profiles of therapeutic agents. By creating a hydrophilic shield, PEGylation can reduce clearance by the mononuclear phagocyte system, prolonging circulation time and enhancing drug accumulation at target sites. However, a growing body of evidence reveals that PEG is not immunologically inert. The formation of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated therapeutics upon repeated administration and can trigger complement activation, potentially causing hypersensitivity reactions.[1][2][3]

This guide assesses the immunogenicity of this compound conjugates, commonly used in formulations like PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), and compares them with promising alternatives such as polysarcosine (pSar) and poly(2-oxazolines) (POx).

Comparative Immunogenicity: Data Overview

To provide a clear comparison, the following tables summarize key immunogenicity parameters for this compound conjugates and their alternatives based on published experimental data.

FormulationAntibody IsotypeTiter/LevelSpeciesReference
PEG-Liposomes Anti-PEG IgMHighMouse[4]
Anti-PEG IgGModerateMouse[4]
pSar-Liposomes Anti-pSar IgMNoticeably Lower than PEG-LiposomesMouse
Anti-pSar IgGNoticeably Lower than PEG-LiposomesMouse
PEG-Liposomes Anti-PEG IgMSignificant increase after 1st & 3rd doseHuman
Anti-PEG IgGNo significant booster effectHuman

Table 1: Comparative Antibody Production. Data indicates that polysarcosine-conjugated liposomes induce significantly lower levels of both IgM and IgG antibodies compared to their PEGylated counterparts in mice. In humans, repeated administration of PEGylated lipid nanoparticle-based vaccines led to a significant increase in anti-PEG IgM levels.

FormulationComplement Activation MarkerResultAssay SystemReference
PEGylated Liposomes (5 mol%) SC5b-9Significant increaseHuman Serum
C3a-desArgSignificant increaseHuman Serum
PEGylated LNP (1.5 mol%) C3b/cIncreased in presence of anti-PEG IgMNormal Human Serum
PG₂-CTSL (DPPG₂-based) SC5b-9Higher than PEG-CTSLHuman Serum
PEG-CTSL (PEG-based) SC5b-9Lower than PG₂-CTSLHuman Serum

Table 2: Complement Activation. PEGylated liposomes have been consistently shown to activate the complement system, leading to the generation of anaphylatoxins and the terminal complement complex SC5b-9. The presence of anti-PEG antibodies can further enhance this activation.

FormulationCytokineLevelModel SystemReference
LNP 1.5% PEG Various (e.g., IL-6, TNF-α)Robustly inducedIn vivo (mice)
LNP 1.5% PMOZ Various (e.g., IL-6, TNF-α)Tendency to increase with decreased PMOZ %In vivo (mice)
modmRNA-LNP IL-694-fold increase in LPS-treated miceIn vivo (mice)
MIP-2Significant enhancement in liver of LPS-treated miceIn vivo (mice)

Table 3: Cytokine Induction. PEGylated lipid nanoparticles can induce the production of pro-inflammatory cytokines. Comparative studies with poly(2-methyl-2-oxazoline) (PMOZ) suggest that the level of cytokine induction can be modulated by the type and density of the polymer.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in assessing immunogenicity, the following diagrams are provided in Graphviz DOT language.

cluster_0 Immune Response to PEGylated Nanoparticles cluster_1 T-Independent Pathway cluster_2 T-Dependent Pathway PEG_NP PEGylated Nanoparticle B_Cell B-Cell PEG_NP->B_Cell Direct Activation APC Antigen Presenting Cell (APC) PEG_NP->APC Uptake & Processing Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation B_Cell->Plasma_Cell Differentiation T_Cell T-Helper Cell T_Cell->B_Cell Activation APC->T_Cell Antigen Presentation Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Anti_PEG_IgG Anti-PEG IgG Plasma_Cell->Anti_PEG_IgG

Figure 1: Anti-PEG Antibody Production Pathways. This diagram illustrates the T-cell independent and T-cell dependent pathways leading to the production of anti-PEG IgM and IgG antibodies following administration of PEGylated nanoparticles.

cluster_0 Complement Activation Cascade PEG_NP PEGylated Nanoparticle Immune_Complex Immune Complex PEG_NP->Immune_Complex Anti_PEG_Ab Anti-PEG Antibody Anti_PEG_Ab->Immune_Complex C1q C1q Immune_Complex->C1q Binding Classical_Pathway Classical Pathway Activation C1q->Classical_Pathway C3_Convertase C3 Convertase Classical_Pathway->C3_Convertase C3a C3a (Anaphylatoxin) C3_Convertase->C3a C5_Convertase C5 Convertase C3_Convertase->C5_Convertase C5a C5a (Anaphylatoxin) C5_Convertase->C5a MAC Membrane Attack Complex (C5b-9) C5_Convertase->MAC

Figure 2: Classical Pathway of Complement Activation. This diagram shows the cascade of events initiated by the binding of anti-PEG antibodies to PEGylated nanoparticles, leading to the formation of anaphylatoxins and the membrane attack complex.

cluster_0 Experimental Workflow for Assessing Accelerated Blood Clearance (ABC) Start Start Injection1 Day 0: Inject Test Nanoparticles (e.g., 0.1 µmol phospholipid/kg) Start->Injection1 Incubation Day 7: Incubation Period Injection1->Incubation Blood_Sample1 Collect Blood Sample (Pre-injection) Incubation->Blood_Sample1 Injection2 Day 7: Inject Labeled Nanoparticles (e.g., 10 µmol phospholipid/kg) Blood_Sample1->Injection2 Blood_Sampling Collect Blood Samples at Multiple Time Points Injection2->Blood_Sampling Analysis Analyze Plasma Concentration of Labeled Nanoparticles Blood_Sampling->Analysis End End Analysis->End

Figure 3: Accelerated Blood Clearance (ABC) Experimental Workflow. This diagram outlines the key steps in an in vivo experiment to determine if a formulation induces the ABC phenomenon upon repeated administration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of immunogenicity. The following are protocols for key experiments cited in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol is adapted from commercially available kits and published studies for the detection of mouse anti-PEG IgG.

Materials:

  • PEG-coated 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Mouse serum samples

  • Anti-PEG IgG standard

  • HRP-conjugated anti-mouse IgG detection antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Wells are pre-coated with a PEG conjugate (e.g., mPEG-BSA).

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples and standards to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse IgG to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader. The concentration of anti-PEG IgG is determined by comparison to the standard curve.

In Vitro Complement Activation Assay (SC5b-9)

This protocol outlines the measurement of the terminal complement complex SC5b-9 in human serum following exposure to nanoparticles.

Materials:

  • Test nanoparticles (e.g., PEGylated liposomes)

  • Normal human serum (NHS)

  • Veronal buffered saline (VBS) with Ca²⁺ and Mg²⁺

  • EDTA

  • SC5b-9 ELISA kit

  • Plate reader

Procedure:

  • Serum Preparation: Thaw frozen NHS at 37°C and keep on ice.

  • Incubation: In a microcentrifuge tube, mix NHS with the test nanoparticles at the desired concentration. A positive control (e.g., zymosan) and a negative control (buffer) should be included. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction: Stop the complement activation by adding EDTA to the samples.

  • ELISA: Perform the SC5b-9 ELISA according to the manufacturer's instructions. This typically involves incubating the treated serum in an antibody-coated plate, followed by detection with a labeled secondary antibody.

  • Analysis: Quantify the SC5b-9 concentration by reading the absorbance and comparing it to a standard curve. An increase in SC5b-9 levels compared to the negative control indicates complement activation.

In Vivo Accelerated Blood Clearance (ABC) Phenomenon Assessment

This protocol describes a typical in vivo experiment in rodents to evaluate the ABC phenomenon.

Animal Model:

  • Rats or mice

Procedure:

  • First Injection (Induction Phase): On day 0, intravenously inject a low dose of the test nanoparticles (e.g., 0.1 µmol phospholipid/kg) into the animals. A control group receives saline.

  • Incubation Period: Allow a period of 7 days for the potential development of an immune response.

  • Second Injection (Effectuation Phase): On day 7, intravenously inject a higher, trackable dose of the same nanoparticles (e.g., labeled with a fluorescent dye or containing a quantifiable drug) into both the test and control groups.

  • Blood Sampling: Collect blood samples at various time points after the second injection (e.g., 1, 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Analysis: Separate the plasma from the blood samples and quantify the concentration of the nanoparticles at each time point using an appropriate analytical method (e.g., fluorescence spectroscopy, HPLC).

  • Data Analysis: Plot the plasma concentration-time curves for both groups. A significantly faster clearance of the nanoparticles from the blood in the pre-treated group compared to the control group indicates the ABC phenomenon.

Conclusion

The immunogenicity of drug delivery systems is a multifaceted challenge that requires careful consideration during preclinical development. While this compound conjugates have been instrumental in advancing nanomedicine, their potential to elicit an immune response necessitates the exploration of alternatives. Polysarcosine and poly(2-oxazolines) have emerged as promising candidates with evidence suggesting reduced antibody formation and a lower propensity to induce the accelerated blood clearance phenomenon. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to objectively assess and compare the immunogenic profiles of different nanoparticle formulations, ultimately contributing to the development of safer and more effective nanotherapeutics.

References

Stability Showdown: 18:1 Ethylene Glycol Lipids in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to In Vitro and In Vivo Performance

For researchers, scientists, and drug development professionals navigating the complex landscape of lipid-based drug delivery, the stability of nanoparticle components is a critical determinant of therapeutic success. This guide provides an objective comparison of the in vitro and in vivo stability of nanoparticles formulated with 18:1 Ethylene Glycol lipids against relevant alternatives, supported by experimental data and detailed methodologies.

At the heart of many lipid nanoparticle (LNP) formulations are hydrophilic polymers, such as polyethylene glycol (PEG), conjugated to a lipid anchor. This compound represents a PEG-like lipid with an oleoyl (18:1) anchor. Its stability is paramount for maintaining the integrity of the nanoparticle from formulation to its site of action. This guide will compare nanoparticles formulated with an ester-linked lipid like this compound to those with more stable ether linkages and to next-generation alternatives like polysarcosine-lipids.

Comparative Stability Analysis

The stability of lipid nanoparticles is a multifaceted issue, encompassing both physical integrity (size, polydispersity) and chemical degradation of its components. The linkage between the hydrophilic polymer and the lipid anchor is a key determinant of the nanoparticle's fate in biological systems.

ParameterThis compound (Ester-linked)Ether-linked Alternative (e.g., DOTMA-based)Polysarcosine-lipid (Amide-linked)
In Vitro Physical Stability (Size/PDI) Stable for ~60 days at 4°C (inferred from DOTAP data)[1][2]Generally high physical stability due to chemical inertnessGood colloidal stability in physiological media[3]
In Vitro Chemical Stability (Hydrolysis) Susceptible to hydrolysis at the ester bond, influenced by pHRobust chemical stability, resistant to hydrolysisBiodegradable due to cleavable amide bonds
In Vivo Circulation Half-Life Shorter circulation half-life due to potential hydrolysis and immunogenicityLonger circulation half-life due to chemical stabilityProlonged nanoparticle circulation in the bloodstream
Immunogenicity Potential for anti-PEG antibody productionLower immunogenicity compared to some ester-linked counterpartsExceptionally low immunogenicity, no evidence of anti-pSar antibodies

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. Below are protocols for key experiments cited in the comparison.

In Vitro Stability Assessment by Dynamic Light Scattering (DLS)

This protocol outlines the method for monitoring the physical stability of lipid nanoparticles over time by measuring changes in particle size and polydispersity index (PDI).

Methodology:

  • Sample Preparation: Prepare lipid nanoparticle formulations and store them under controlled conditions (e.g., 4°C in a phosphate-buffered saline solution, pH 7.4).

  • DLS Measurement: At predetermined time points (e.g., day 0, 7, 14, 30, 60), dilute an aliquot of the nanoparticle suspension in the storage buffer to an appropriate concentration for DLS analysis.

  • Data Acquisition: Measure the hydrodynamic diameter (Z-average) and PDI of the nanoparticles using a DLS instrument.

  • Data Analysis: Compare the Z-average and PDI values over time to assess the physical stability of the nanoparticles. Significant changes in these parameters may indicate aggregation or degradation.

Experimental Workflow: In Vitro DLS Stability Study cluster_prep Sample Preparation cluster_measurement DLS Measurement (at time points) cluster_analysis Data Analysis prep Prepare LNP Formulation store Store at 4°C in PBS (pH 7.4) prep->store aliquot Take Aliquot store->aliquot dilute Dilute in Buffer aliquot->dilute measure Measure Size and PDI dilute->measure compare Compare Z-average and PDI over time measure->compare assess Assess Physical Stability compare->assess

Workflow for DLS-based in vitro stability assessment.

In Vitro Lipid Hydrolysis by HPLC-CAD

This protocol details the use of High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) to quantify the degradation of lipids within nanoparticles.

Methodology:

  • Sample Incubation: Incubate the lipid nanoparticle formulation in a relevant biological medium (e.g., simulated serum) at 37°C.

  • Lipid Extraction: At various time points, extract the lipids from the nanoparticle suspension using an appropriate organic solvent mixture.

  • HPLC-CAD Analysis: Analyze the extracted lipid samples using a reverse-phase HPLC system coupled with a CAD. The CAD allows for the detection of lipids that lack a UV chromophore.

  • Quantification: Quantify the amount of intact lipid and any degradation products by comparing peak areas to a standard curve. This allows for the determination of the hydrolysis rate.

Experimental Workflow: In Vitro Lipid Hydrolysis Study cluster_incubation Sample Incubation cluster_extraction Lipid Extraction (at time points) cluster_analysis HPLC-CAD Analysis cluster_result Result incubate Incubate LNPs in Simulated Serum at 37°C extract Extract Lipids with Organic Solvent incubate->extract analyze Analyze Extracts by RP-HPLC-CAD extract->analyze quantify Quantify Intact Lipid and Degradants analyze->quantify rate Determine Hydrolysis Rate quantify->rate

Workflow for assessing lipid hydrolysis via HPLC-CAD.

In Vivo Biodistribution and Stability Using Radiolabeling

This protocol describes a method to assess the in vivo stability and biodistribution of lipid nanoparticles by radiolabeling and tracking their presence in various organs over time.

Methodology:

  • Radiolabeling: Radiolabel the lipid nanoparticles with a suitable radionuclide (e.g., by incorporating a chelating lipid and then adding the radioisotope).

  • Animal Administration: Administer the radiolabeled nanoparticles to laboratory animals (e.g., mice or rats) via the desired route (e.g., intravenous injection).

  • Tissue Collection: At selected time points post-administration, euthanize the animals and collect blood and major organs (liver, spleen, kidneys, etc.).

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This data provides insights into the biodistribution and clearance profile of the nanoparticles, which is indicative of their in vivo stability.

Experimental Workflow: In Vivo Biodistribution Study cluster_prep Preparation cluster_admin Administration cluster_collection Tissue Collection (at time points) cluster_analysis Analysis radiolabel Radiolabel Lipid Nanoparticles inject Administer to Animals (e.g., IV) radiolabel->inject euthanize Euthanize Animals inject->euthanize collect Collect Blood and Organs euthanize->collect measure Measure Radioactivity (Gamma Counter) collect->measure calculate Calculate %ID/g per Tissue measure->calculate

Workflow for in vivo biodistribution and stability study.

Conclusion

The choice of lipid components is a critical decision in the design of nanoparticle-based drug delivery systems. While this compound, with its ester linkage, offers a biodegradable option, its stability, particularly in vivo, may be limited compared to alternatives with more robust ether linkages. Furthermore, the emergence of non-immunogenic hydrophilic polymers like polysarcosine presents a promising avenue for developing nanoparticles with enhanced stability and safety profiles. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative stability studies and make informed decisions in the development of next-generation drug delivery platforms.

References

comparative analysis of 18:1 Ethylene Glycol and polysarcosine linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Polysarcosine and Poly(ethylene glycol) Linkers in Bioconjugation

In the realm of advanced drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role. The properties of this linker can significantly influence the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides a detailed comparative analysis of two prominent hydrophilic linkers: polysarcosine (pSar) and poly(ethylene glycol) (PEG). For the purpose of this guide, "18:1 Ethylene Glycol" is interpreted as a PEG-based linker, a widely used polymer in bioconjugation.

This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these linkers, supported by experimental data and detailed methodologies.

Introduction to the Linkers

Poly(ethylene glycol) (PEG) is a synthetic, water-soluble polymer composed of repeating ethylene oxide units.[1] It has long been the gold standard in bioconjugation, valued for its ability to increase the solubility and circulation half-life of therapeutic molecules while reducing immunogenicity.[1][2] This process, known as PEGylation, has been successfully applied to numerous approved therapeutic proteins and nanoparticles.[1][3]

Polysarcosine (pSar) , a polypeptoid, is the polymer of N-methylated glycine, an endogenous amino acid. It has emerged as a promising alternative to PEG, exhibiting many of the same beneficial properties, such as high hydrophilicity and a "stealth" effect that shields conjugates from the immune system. Proponents of pSar highlight its potential for improved biocompatibility, biodegradability, and reduced immunogenicity compared to PEG.

Comparative Performance Data

The following tables summarize quantitative data from studies directly comparing the performance of pSar- and PEG-based linkers in the context of antibody-drug conjugates and other bioconjugates.

Table 1: Physicochemical and Pharmacokinetic Properties of ADCs
ParameterADC-pSarADC-PEGKey FindingsReference
Drug-to-Antibody Ratio (DAR) Homogeneous DAR of 8 achievedOften limited to DAR 3-4 to avoid aggregationpSar's hydrophilicity allows for higher drug loading without compromising physicochemical properties.
Hydrophobicity Significantly reducedModerate reductionpSar acts as an efficient hydrophobicity masking entity, more so than PEG at equal lengths.
Clearance Rate (mL/day/kg) in SCID Mice 15.8 (for ADC-PSAR12)37.6 (for ADC without pSar)The clearance rate of pSar-ADCs decreases as the number of pSar units increases, plateauing around 12 units.
Circulation Half-Life Comparable to PEG-conjugatesImproved over unconjugated proteinBoth pSar and PEG significantly prolong the circulation half-life of conjugated proteins.
Table 2: In Vivo Antitumor Efficacy
ModelADC-pSarADC-PEGOutcomeReference
SCID/BT-474 Breast Cancer Model Complete remission at 3 mg/kgLess potent than ADC-pSar12At equal lengths, pSar more efficiently improves ADC antitumor activity compared to PEG.
NCI-N87 Gastric Cancer Xenograft Model Outperformed DS-8201a at 1 mg/kgNot directly compared in this studyHigh drug-load pSar-ADC (Tra-Exa-PSAR10) showed potent anti-tumor activity.
Tumor Growth Inhibition (IFN Conjugate) Significantly more potentLess potent than pSar-IFNpSar-IFN demonstrated superior in vivo antitumor efficacy over PEG-IFN.
Table 3: Immunogenicity
ConjugateAnti-Conjugate Antibody ResponseKey ObservationReference
pSar-Interferon Considerably less anti-IFN antibodiespSar conjugation elicits a weaker immune response compared to PEGylation.
PEG-Interferon Higher levels of anti-IFN antibodiesPEG can sometimes induce an antibody response, leading to accelerated blood clearance (ABC).
pSar-Liposomes No observed ABC phenomenonpSar-modified liposomes did not elicit the IgM response that leads to ABC with PEG-liposomes.
PEG-Liposomes Accelerated Blood Clearance (ABC) observedAnti-PEG IgM production after the first dose leads to rapid clearance of the second dose.

Visualizing the Concepts

The following diagrams illustrate key workflows and concepts in the comparison of pSar and PEG linkers.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Characterization & Evaluation Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload Synthesis (pSar or PEG) Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification HIC Hydrophobicity Analysis (HIC) Purification->HIC DAR DAR Determination Purification->DAR PK Pharmacokinetic Studies (in vivo) HIC->PK DAR->PK Efficacy Antitumor Efficacy (in vivo) PK->Efficacy

A generalized workflow for the creation and evaluation of bioconjugates.

Hydrophobicity_Masking cluster_adc Antibody-Drug Conjugate cluster_environment Aqueous Environment Antibody Antibody Linker Hydrophilic Linker (pSar) Antibody->Linker conjugation Payload Hydrophobic Payload Water Water Molecules Payload->Water repels Linker->Payload attachment Linker->Water shields

Hydrophilic linkers like pSar shield hydrophobic payloads from the aqueous environment.

Linker_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages pSar Polysarcosine (pSar) pSar_adv - High Drug Loading (DAR) - Excellent Hydrophobicity Masking - Low Immunogenicity - Biodegradable Backbone pSar->pSar_adv leads to pSar_dis - Newer Technology - Fewer Clinical Examples pSar->pSar_dis has PEG Poly(ethylene glycol) (PEG) PEG_adv - Well-Established - Proven to Increase Half-Life - Good Solubility Enhancement - Non-toxic PEG->PEG_adv leads to PEG_dis - Potential for Anti-PEG Antibodies - Accelerated Blood Clearance (ABC) - Non-Biodegradable Backbone - DAR Limitation PEG->PEG_dis has

Logical relationships of the advantages and disadvantages of pSar and PEG linkers.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are representative protocols for key experiments cited in the evaluation of pSar and PEG linkers.

Protocol 1: Synthesis of a Polysarcosine-based Drug-Linker

This protocol is a generalized representation based on the synthesis of monodisperse polysarcosine compounds for ADCs.

Objective: To synthesize a monodisperse, side-functionalized polysarcosine oligomer for subsequent conjugation to a cytotoxic payload and an antibody.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-protected sarcosine monomers and dipeptoids

  • Coupling agents (e.g., COMU, HBTU)

  • Bases (e.g., DIPEA)

  • Deprotection reagents (e.g., piperidine in DMF)

  • Functionalization agents (e.g., for azide group incorporation)

  • Cleavage cocktail (e.g., TFA in DCM)

  • Solvents: DMF, DCM

Methodology:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. React the resin with the first Fmoc-protected sarcosine monomer in the presence of DIPEA.

  • Chain Elongation: Perform iterative cycles of Fmoc deprotection (using piperidine in DMF) and coupling of the next sarcosine monomer or dipeptoid unit (using COMU/DIPEA in DMF). The use of dipeptoid units can help avoid side reactions.

  • Side-Chain Functionalization: At the desired position, incorporate a sarcosine monomer bearing a functional group (e.g., an azide) for later payload attachment via click chemistry.

  • N-Terminal Modification: After the final sarcosine unit is added, cap the N-terminus with a reactive moiety for antibody conjugation, such as a maleimide group. This is typically done by reacting the terminal amine with a suitable precursor like 4-maleimidophenylacetic acid.

  • Cleavage and Purification: Cleave the completed polysarcosine linker from the solid support using a TFA-based cocktail. Purify the crude product using reverse-phase HPLC to obtain the monodisperse linker.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) of ADCs

This protocol is adapted from methodologies used to characterize the hydrophobicity of ADCs.

Objective: To assess the overall hydrophobicity of ADCs and determine the drug-to-antibody ratio (DAR).

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Buffer A: Sodium phosphate buffer with sodium sulfate

  • Buffer B: Sodium phosphate buffer (without sodium sulfate)

  • HPLC system with a UV detector

  • ADC samples (e.g., ADC-pSar, ADC-PEG)

Methodology:

  • Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in Buffer A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Buffer A.

    • Inject the ADC sample onto the column.

    • Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over a defined time period (e.g., 30 minutes). More hydrophobic species will elute later (at lower salt concentrations).

  • Data Analysis: Monitor the elution profile at 280 nm. The retention time of the ADC peaks corresponds to their relative hydrophobicity. Different DAR species will resolve into distinct peaks, allowing for the calculation of the average DAR and assessment of the conjugate's homogeneity.

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol is a representative example of a xenograft mouse model used to compare the efficacy of different ADCs.

Objective: To evaluate and compare the antitumor activity of pSar- and PEG-linked ADCs in a tumor-bearing mouse model.

Materials:

  • Immunodeficient mice (e.g., SCID or BALB/c nude)

  • Tumor cell line (e.g., BT-474 human breast carcinoma)

  • Test articles: ADC-pSar, ADC-PEG, vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., n=8 per group).

  • Dosing: Administer a single intravenous dose of the test articles (e.g., 3 mg/kg) to the respective groups.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration. Efficacy is determined by comparing the tumor growth inhibition between the different treatment groups.

Conclusion

The choice of linker is a critical decision in the design of bioconjugates. While PEG has a long and successful history, the data suggests that polysarcosine presents a compelling alternative with distinct advantages. Polysarcosine's superior ability to mask the hydrophobicity of payloads allows for the creation of highly-loaded ADCs with favorable pharmacokinetic profiles and potent antitumor activity. Furthermore, its reduced immunogenicity may offer a solution to the challenges posed by anti-PEG antibodies.

As the field of drug delivery continues to evolve, polysarcosine-based linkers are poised to become an increasingly important tool for developing next-generation therapeutics with an improved therapeutic index. Researchers and drug developers should consider the specific requirements of their conjugate and the growing body of evidence supporting pSar as a viable and potentially superior alternative to traditional PEG linkers.

References

Evaluating the Efficiency of 18:1 Oleic Acid-Based Nanocarriers for Protein Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The effective intracellular delivery of therapeutic proteins remains a critical challenge in drug development. Overcoming cellular barriers to deliver these large macromolecules intact and functional to the cytosol requires sophisticated delivery vectors. This guide provides a comparative analysis of protein delivery systems, with a focus on evaluating the efficiency of nanocarriers formulated with 18:1 oleic acid, a key component of 1,2-dioleoyl ethylene glycol. While direct literature on "18:1 Ethylene Glycol" for protein delivery is limited, oleic acid itself is extensively used as a "helper lipid" in various nanoparticle formulations, significantly enhancing delivery efficacy.[1]

This guide will compare oleic acid-based Nanostructured Lipid Carriers (NLCs) with other prevalent platforms, including Solid Lipid Nanoparticles (SLNs) and conventional Liposomes. The comparison is supported by quantitative data on their physicochemical properties and delivery efficiencies, detailed experimental protocols for evaluation, and visualizations of cellular mechanisms and workflows.

Comparative Analysis of Protein Delivery Nanocarriers

The selection of a delivery vehicle is governed by its ability to efficiently encapsulate the protein cargo, maintain stability, and facilitate cellular uptake and endosomal escape. Oleic acid, an unsaturated fatty acid, is incorporated into lipid nanoparticles to create a less ordered, imperfect lipid matrix, which can enhance drug loading capacity and stability.[2]

Data Presentation: Physicochemical and Performance Metrics

The following table summarizes key performance indicators for different lipid-based nanocarriers. These values represent typical ranges found in the literature and can vary based on specific formulations, protein cargo, and experimental conditions.

ParameterOleic Acid-Based NLCsSolid Lipid Nanoparticles (SLNs)Liposomes
Particle Size (nm) 150 - 210[3][4]160 - 370[5]100 - 400
Zeta Potential (mV) -30 to -40-2 to 0Variable (formulation dependent)
Encapsulation Efficiency (%) 80 - 100%51 - 90%30 - 70% (for hydrophilic proteins)
Cellular Uptake High (enhanced by membrane fusion)Moderate to HighModerate (often formulation dependent)
Key Advantage High loading capacity and stabilityGood stability and controlled releaseVersatile for hydrophilic/hydrophobic drugs
Key Disadvantage Potential for lipid polymorphismLower drug loading than NLCsProne to leakage and lower stability

Key Experimental Protocols

Accurate evaluation of delivery efficiency relies on standardized and reproducible experimental protocols. Below are methodologies for assessing critical stages of the protein delivery process.

Protocol for Determining Protein Encapsulation Efficiency (EE)

Encapsulation efficiency is the percentage of the total protein that is successfully entrapped within the nanoparticles. Both indirect and direct methods are commonly used.

Indirect Method (Quantification of Free Protein)

  • Separation : Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 x g for 15-30 minutes) to pellet the nanoparticles.

  • Collection : Carefully collect the supernatant, which contains the non-encapsulated protein.

  • Quantification : Measure the protein concentration in the supernatant using a standard protein quantification assay, such as the Bicinchoninic Acid (BCA) assay or Micro-BCA for lower concentrations.

  • Calculation : Calculate the EE% using the following formula: EE (%) = [(Total Protein Added - Protein in Supernatant) / Total Protein Added] x 100

Direct Method (Quantification of Encapsulated Protein)

  • Purification : Remove any non-encapsulated protein from the nanoparticle suspension, typically by size exclusion chromatography or repeated centrifugation and washing.

  • Lysis : Disrupt the purified nanoparticles to release the encapsulated protein. This can be achieved by adding a suitable solvent (e.g., chloroform to dissolve lipids) or a surfactant (e.g., 2% Triton X-100).

  • Quantification : Measure the concentration of the released protein using a suitable assay (BCA, absorbance at 280 nm, etc.).

  • Calculation : Calculate the EE% using the formula: EE (%) = (Mass of Encapsulated Protein / Total Protein Added) x 100

Protocol for Quantifying Cellular Uptake

This protocol uses fluorescence-based methods to quantify the internalization of nanoparticles by target cells.

  • Preparation : Label the protein cargo or a lipid component of the nanoparticle with a fluorescent dye (e.g., FITC, Cy5).

  • Cell Culture : Seed cells in a 24-well plate and grow to near confluence.

  • Incubation : Replace the culture medium with a dispersion of the fluorescently labeled nanoparticles in serum-free medium. Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Washing : Stop the uptake by washing the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Analysis :

    • Flow Cytometry : Trypsinize the cells to create a single-cell suspension. Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity per cell.

    • Fluorescence Microscopy : Fix the cells with 4% formaldehyde, stain nuclei with DAPI, and visualize using a confocal or high-throughput fluorescence microscope to observe intracellular localization.

    • Spectrophotometry : Lyse the washed cells with RIPA buffer. Measure the fluorescence intensity of the lysate using a fluorescence spectrophotometer. Normalize the fluorescence to the total protein content of the lysate (determined by BCA assay).

Protocol for Assessing Endosomal Escape

A critical step for cytosolic protein delivery is the escape from endo-lysosomal compartments. The calcein leakage assay is a common method to assess membrane disruption.

  • Cell Loading : Incubate cells with a high concentration of calcein-AM. The esterase activity in live cells will cleave the AM group, trapping fluorescent calcein in the cytosol.

  • Washing : Wash the cells thoroughly to remove extracellular calcein. At this stage, the cytosol will be brightly fluorescent.

  • Quenching : Add a quencher like CoCl₂ to the extracellular medium. This will quench the fluorescence of any calcein that leaks out of the cells but will not affect the cytosolic calcein.

  • Nanoparticle Treatment : Add the protein-loaded nanoparticles to the cells.

  • Measurement : If the nanoparticles disrupt the endosomal membrane, they will be released into the cytosol. If they subsequently disrupt the plasma membrane, the cytosolic calcein will leak out and be quenched by the CoCl₂. Monitor the decrease in cellular fluorescence over time using a plate reader or microscope. A significant decrease indicates membrane lytic activity, which is a prerequisite for endosomal escape.

Protocol for Quantifying Delivered, Active Protein

This protocol uses Western Blotting to detect and quantify the specific protein delivered into the cells, confirming its integrity and relative amount.

  • Cell Lysis : After incubating cells with the delivery nanoparticles, wash the cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE : Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running 10-50 µg of each lysate on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody : Incubate the membrane with a primary antibody specific to the delivered protein.

    • Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection : Add a chemiluminescent substrate and capture the signal using a digital imager. The intensity of the band corresponding to the delivered protein is proportional to its amount.

  • Quantification : Use densitometry software to measure the band intensity. Normalize this value to a loading control (e.g., GAPDH or β-actin) to compare protein levels across different samples.

Mechanisms and Visualizations

Understanding the cellular pathways exploited by nanoparticles is key to optimizing their design.

Cellular Uptake and Intracellular Trafficking

Lipid-based nanoparticles are primarily internalized through endocytosis. The specific pathway—clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis—can depend on particle size, surface charge, and the cell type. Following internalization, the nanoparticles are trafficked through early endosomes to late endosomes and finally to lysosomes, where the acidic environment and enzymes can degrade the protein cargo. An efficient delivery vehicle must therefore be engineered to escape the endosome before it reaches the lysosome, releasing the protein into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Plasma Membrane LNP Lipid Nanoparticle (18:1 Oleic Acid-Based) Clathrin Clathrin-mediated Endocytosis LNP->Clathrin Caveolae Caveolae-mediated Endocytosis LNP->Caveolae Macro Macropinocytosis LNP->Macro EarlyEndosome Early Endosome (pH 6.0-6.5) Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macro->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Escape Endosomal Escape EarlyEndosome->Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome LateEndosome->Escape Cytosol Cytosol (Therapeutic Action) Escape->Cytosol G A 1. Nanoparticle Formulation (e.g., Oleic Acid-Based NLCs + Protein) B 2. Physicochemical Characterization - Size (DLS) - Zeta Potential - Morphology (TEM) A->B C 3. Encapsulation Efficiency (EE%) (Indirect or Direct Method) A->C D 4. In Vitro Cell Studies (Incubate NPs with Target Cells) B->D C->D E 5a. Quantify Cellular Uptake (Flow Cytometry / Microscopy) D->E F 5b. Assess Endosomal Escape (e.g., Calcein Leakage Assay) D->F G 5c. Measure Delivered Protein (Western Blot) D->G H 6. Data Analysis & Comparison (Evaluate Efficiency vs. Controls) E->H F->H G->H

References

Beyond PEGylation: A Comparative Guide to Advanced Drug Pharmacokinetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For decades, PEGylation—the covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule—has been the gold standard for improving the pharmacokinetic (PK) properties of drugs. This modification can enhance drug solubility, extend circulating half-life, and reduce immunogenicity. However, the non-biodegradable nature of PEG and the potential for immunogenic reactions have spurred the development of innovative alternatives. This guide provides a detailed comparison of prominent alternatives to PEGylation, including HESylation, PASylation, polysialylation, and XTEN technology, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their therapeutic candidates.

Executive Summary

This guide offers a head-to-head comparison of key technologies designed to improve drug pharmacokinetics. While PEGylation has a long-standing history of success, emerging alternatives present distinct advantages, such as biodegradability and potentially lower immunogenicity. The choice of technology will ultimately depend on the specific characteristics of the drug molecule and the desired therapeutic outcome.

HESylation: Leveraging a Natural Polymer

HESylation involves the conjugation of hydroxyethyl starch (HES), a derivative of the natural glucose polymer amylopectin, to a drug molecule.[1] HES is biodegradable and has been shown to improve the stability and pharmacokinetic profile of therapeutic proteins.[2]

Comparative Pharmacokinetic Data: HESylation vs. PEGylation

A key application of HESylation has been demonstrated with anakinra, a recombinant interleukin-1 receptor antagonist. Studies have directly compared the pharmacokinetic profiles of HESylated and PEGylated anakinra.

ParameterNative AnakinraHESylated AnakinraPEGylated Anakinra
Terminal Half-life (t½) 1.7 hours[1]10.8 hours[1]Not explicitly stated, but HESylation showed comparable or superior PK profile[3]
Area Under the Curve (AUC) -45-fold increase vs. native-
Clearance (CL) -Marked decrease vs. native-
Viscosity (at 75 mg/mL) -~40% lower than PEG-anakinraHigher than HES-anakinra
Monomer Recovery (8 weeks at 40°C) -Superior to PEG-anakinraLower than HES-anakinra
Experimental Protocol: In Vivo Pharmacokinetics of HESylated Anakinra

Objective: To determine and compare the pharmacokinetic profiles of native and HESylated anakinra in a preclinical model.

Animal Model: Male Wistar rats.

Methodology:

  • Drug Administration: A single intravenous (IV) injection of native or HESylated anakinra is administered to the rats.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Concentration Analysis: The concentration of anakinra in the plasma samples is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

PASylation: A Biological Polypeptide Alternative

PASylation utilizes the genetic fusion of a therapeutic protein with a random coil polypeptide sequence composed of proline, alanine, and serine (PAS) residues. This technology offers the advantage of producing a homogeneous, biodegradable, and potentially non-immunogenic fusion protein.

Comparative Pharmacokinetic Data: PASylation vs. Unmodified Proteins

Studies on interferon (IFN) and human growth hormone (hGH) have demonstrated the significant impact of PASylation on their pharmacokinetic properties.

DrugParameterUnmodified ProteinPASylated ProteinFold Increase
Interferon (IFN) Terminal Half-life (t½) 32 minutes15.85 hours (PAS#1(600) fusion)~30-fold
Area Under the Curve (AUC) 12.6 hµg/mL1171 hµg/mL (PAS#1(600) fusion)~93-fold
Clearance (CL) 396.3 mL/h/kg4.3 mL/h/kg (PAS#1(600) fusion)-
Human Growth Hormone (hGH) Terminal Half-life (t½) 0.047 hours4.42 hours (PAS#1(600) fusion)~94-fold
Experimental Protocol: In Vivo Pharmacokinetics of PASylated Proteins

Objective: To evaluate the pharmacokinetic profile of PASylated proteins compared to their unmodified counterparts.

Animal Model: Female BALB/c mice (for IFN) or C57BL6/J mice (for hGH).

Methodology:

  • Drug Administration: Proteins are administered via intravenous (i.v.) injection.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Plasma Analysis: Plasma concentrations of the recombinant proteins are determined using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using software such as WinNonlin, assuming a bi-exponential decay model.

Polysialylation: Harnessing a Natural Sugar Polymer

Polysialylation is the process of attaching polysialic acid (PSA), a naturally occurring, biodegradable, and non-immunogenic sugar polymer, to therapeutic molecules. This modification can shield the drug from proteolytic degradation and reduce renal clearance.

Comparative Pharmacodynamic Data: Polysialylated Insulin

A study on insulin demonstrated the prolonged therapeutic effect of polysialylation.

TreatmentTime to Return to Normal Blood Glucose
Intact Insulin 3 hours
Polysialylated Insulin (22 kDa PSA) 9 hours
Polysialylated Insulin (39 kDa PSA) 6 hours
Experimental Protocol: Pharmacological Activity of Polysialylated Insulin

Objective: To compare the in vivo pharmacological activity of intact and polysialylated insulin.

Animal Model: Normal female outbred T/O mice.

Methodology:

  • Drug Administration: A subcutaneous injection of intact or polysialylated insulin (protein equivalent dose) is administered.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after injection until they return to normal levels.

  • Data Analysis: The duration of the glucose-lowering effect is compared between the different treatment groups.

XTEN Technology: A Recombinant Polypeptide Approach

XTEN technology involves the genetic fusion of a therapeutic peptide or protein with a long, unstructured, and biodegradable polypeptide. This approach allows for the production of a monodisperse product with a precisely defined length, leading to predictable pharmacokinetic properties.

Comparative Pharmacokinetic Data: XTENylated GLP-2

The half-life of Glucagon-Like Peptide-2 (GLP-2), a treatment for short bowel syndrome, has been significantly extended through XTENylation.

MoleculeHalf-life (t½) in RatsFold Increase
Teduglutide (GLP-2 analog) 1-3 hours (in humans)-
GLP2-2G-XTEN 38 hours>75-fold (vs. GLP2-2G peptide)
Experimental Protocol: Pharmacokinetics of XTENylated GLP-2

Objective: To determine the pharmacokinetic profile of a chemically conjugated GLP2-2G-XTEN.

Animal Model: Female Sprague-Dawley rats.

Methodology:

  • Drug Administration: The GLP2-2G-XTEN conjugate is administered via subcutaneous injection.

  • Blood Sampling: Blood samples are collected at pre-dose and various time points up to 168 hours post-administration.

  • Plasma Processing: Blood is processed to obtain plasma, which is then stored at -80°C until analysis.

  • Concentration Measurement: Plasma samples are analyzed using a sandwich anti-XTEN/anti-human GLP2 ELISA.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Pharmacokinetics cluster_preclinical_study In Vivo Pharmacokinetic Study Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Dosing Blood Sampling Blood Sampling Drug Administration->Blood Sampling Time Course Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Concentration Analysis Concentration Analysis Plasma Preparation->Concentration Analysis ELISA PK Parameter Calculation PK Parameter Calculation Concentration Analysis->PK Parameter Calculation Data Analysis

Caption: General experimental workflow for in vivo pharmacokinetic studies.

Half_Life_Extension_Strategies Therapeutic Protein Therapeutic Protein PEGylation PEGylation Therapeutic Protein->PEGylation HESylation HESylation Therapeutic Protein->HESylation PASylation PASylation Therapeutic Protein->PASylation Polysialylation Polysialylation Therapeutic Protein->Polysialylation XTENylation XTENylation Therapeutic Protein->XTENylation Improved Pharmacokinetics Improved Pharmacokinetics PEGylation->Improved Pharmacokinetics HESylation->Improved Pharmacokinetics PASylation->Improved Pharmacokinetics Polysialylation->Improved Pharmacokinetics XTENylation->Improved Pharmacokinetics

Caption: Overview of half-life extension technologies.

Conclusion

The field of drug delivery and pharmacokinetic modification is continuously evolving. While PEGylation remains a valuable tool, the alternatives presented in this guide—HESylation, PASylation, polysialylation, and XTEN technology—offer compelling advantages in terms of biodegradability, homogeneity, and potentially reduced immunogenicity. The provided comparative data and experimental protocols serve as a foundational resource for researchers to make informed decisions in the design and development of next-generation protein and peptide therapeutics with optimized in vivo performance. As research progresses, these and other novel technologies will undoubtedly play a crucial role in advancing patient care by enabling the development of safer and more effective medicines.

References

Safety Operating Guide

18:1 Ethylene Glycol proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Ethylene Glycol (CAS Number: 107-21-1), a common laboratory chemical. It is intended for researchers, scientists, and drug development professionals. Ethylene glycol is a colorless, odorless, viscous liquid that is harmful if swallowed and can cause organ damage with repeated exposure.[1] Proper disposal is critical to protect human health and the environment.[1]

Immediate Safety and Handling

Before handling ethylene glycol, it is crucial to be aware of its hazards. The primary route of acute toxicity is ingestion, which can lead to severe kidney damage.[1] Skin and eye contact may cause irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.[1]

  • Eye Protection: Safety glasses or goggles are required.

  • Lab Coat: A standard lab coat should be worn.

Step-by-Step Disposal Protocol

1. Waste Characterization: The first step is to determine if the ethylene glycol waste is hazardous.

  • Identification: Confirm the waste is ethylene glycol. Unknown wastes must be treated as hazardous.

  • Contamination Assessment: Determine if the ethylene glycol is mixed with other substances. Used ethylene glycol, particularly from automotive or industrial systems, can be contaminated with heavy metals (like lead, cadmium, and chromium) or other chemicals, which may classify it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pure, unused ethylene glycol is not considered a hazardous waste by the EPA until a decision is made to dispose of it.

  • Laboratory Analysis: If contamination is suspected, laboratory analysis such as the Toxicity Characteristic Leaching Procedure (TCLP) may be necessary to determine if it meets the criteria for hazardous waste.

2. Waste Collection and Storage:

  • Containers: Collect waste ethylene glycol in durable, leak-proof containers made of compatible material (e.g., high-density polyethylene) with a secure lid. Do not use containers that previously held food or beverages.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name and address of the business, and the accumulation start date.

  • Segregation: Do not mix ethylene glycol waste with other types of waste, such as used oil or solvents, as this can complicate disposal and may be prohibited.

  • Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated area, such as a satellite accumulation area (SAA) or a central hazardous waste storage area. Keep the container tightly closed when not in use.

3. Disposal Options:

  • Recycling: Recycling is the preferred method for managing used antifreeze. It reduces disposal costs and environmental impact. Many companies specialize in recycling ethylene glycol.

  • Licensed Hazardous Waste Disposal: If recycling is not an option, the waste must be disposed of through a licensed hazardous waste disposal contractor. These facilities are equipped to handle and dispose of the chemical in an environmentally responsible manner. Never pour ethylene glycol down the drain, into sewers, or onto the ground. This is illegal and can lead to contamination of groundwater and surface water.

4. Spill Management:

  • Small Spills: In case of a small spill, alert personnel in the area and wear appropriate PPE. Contain the spill with an absorbent material like sand or vermiculite. Collect the absorbed material into a labeled container for hazardous waste disposal and clean the area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

5. Record Keeping: Maintain a log of the amount of waste ethylene glycol generated and the dates of disposal.

Quantitative Data Summary

ParameterValueNotes
Hazardous Waste Classification (California) ≥ 33% ethylene glycolWaste containing this concentration is considered hazardous in California.
Workplace Exposure Limit (NIOSH REL) 50 ppm (ceiling limit)Recommended exposure limit in the workplace.
Workplace Exposure Limit (ACGIH TLV) 39 ppm (as an aerosol)Threshold limit value for workplace exposure.
Typical Disposal Cost (Clean Antifreeze) $2.00 - $4.00 per gallonFor recyclable, uncontaminated antifreeze.
Typical Disposal Cost (Contaminated Antifreeze) $4.00 - $7.00 per gallonFor antifreeze contaminated with other substances.
Maximum Container Size (Some Collection Centers) 5 gallonsSome retail and hazardous waste facilities have limits on the amount they will accept per visit.

Experimental Protocols

Waste Characterization Protocol:

  • Objective: To determine if the waste ethylene glycol is hazardous according to RCRA regulations.

  • Methodology:

    • Contaminant Identification: Review the process that generated the waste to identify potential contaminants (e.g., heavy metals from cooling systems).

    • Toxicity Characteristic Leaching Procedure (TCLP): If heavy metal contamination is suspected, a sample of the waste should be sent to a certified laboratory for TCLP analysis. This test simulates landfill conditions to determine if hazardous constituents could leach into the groundwater.

    • pH Testing: If the waste has been mixed with acids or bases, test the pH. A pH of ≤ 2 or ≥ 12.5 is characteristic of hazardous waste.

  • Analysis: Compare the analytical results to the regulatory limits defined by the EPA in 40 CFR Part 261.24. If any contaminant concentration exceeds the regulatory level, the waste must be managed as hazardous waste.

Disposal Workflow

EthyleneGlycolDisposal cluster_prep Preparation & Characterization cluster_collection Collection & Storage cluster_disposal Disposal Path cluster_documentation Documentation start Start: Ethylene Glycol Waste Generated ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe characterize Characterize Waste: - Pure or Contaminated? - Potential Hazardous Constituents? collect Collect in a Labeled, Compatible Container characterize->collect ppe->characterize storage Store in a Designated Well-Ventilated Area collect->storage decision Recycling an Option? storage->decision recycle Arrange for Pick-up by a Recycling Service decision->recycle Yes hazardous_waste Contact Licensed Hazardous Waste Disposal Contractor decision->hazardous_waste No record Record Disposal Details: - Date - Volume - Contractor recycle->record hazardous_waste->record end End of Process record->end

Caption: Workflow for the proper disposal of ethylene glycol.

References

Essential Safety and Logistics for Handling 18:1 Ethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling 18:1 Ethylene Glycol, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on best practices for handling similar chemicals.

Body PartPersonal Protective EquipmentRecommendations and Specifications
Eyes Safety glasses or chemical safety gogglesAlways wear eye protection to prevent splashes. For operations with a higher risk of splashing, chemical safety goggles are recommended.[1]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical apron.Protective gloves should be worn to prevent skin contact.[1] For significant handling, a chemical apron provides an additional layer of protection.[1]
Respiratory Not generally required under normal, well-ventilated conditions.Use in a well-ventilated area.[1] If there is a potential for aerosol formation, a NIOSH/MSHA approved air-purifying respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the experimental protocol and have all required equipment and reagents ready.

  • Handling :

    • Work in a well-ventilated area, such as a chemical fume hood, especially if heating the substance or if aerosols may be generated.

    • Avoid direct contact with the skin and eyes.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the material.

    • Keep containers tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the substance.

    • Clean the work area and any contaminated equipment.

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Spill Management cluster_disposal Disposal Prep1 Verify accessible eyewash station and safety shower Prep2 Don appropriate PPE Prep1->Prep2 Prep3 Ensure proper ventilation Prep2->Prep3 Hand1 Work in a well-ventilated area Prep3->Hand1 Hand2 Avoid skin and eye contact Hand1->Hand2 Hand3 Keep containers closed Hand2->Hand3 Post1 Wash hands thoroughly Hand3->Post1 Post2 Clean work area Post1->Post2 Spill In case of spill, absorb with inert material Post2->Spill Disp1 Collect waste in a labeled, sealed container Post2->Disp1 Spill->Disp1 Disp2 Dispose of as hazardous waste according to regulations Disp1->Disp2

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed container. Dispose of as hazardous waste through a licensed waste disposal contractor. Do not pour down the drain or into sewer systems.
Contaminated Materials (e.g., gloves, paper towels, pipette tips) Place in a sealed bag or container that is clearly labeled as hazardous waste. Dispose of according to your institution's hazardous waste management guidelines.
Empty Containers Empty containers may retain product residues. They should be triple-rinsed (if appropriate) with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with local regulations.

Disclaimer: The information provided is based on the best available data for structurally similar compounds. It is essential to conduct a site-specific risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Always refer to a substance-specific Safety Data Sheet (SDS) when available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.